molecular formula C11H12N2 B596390 (8-Methylquinolin-5-yl)methanamine CAS No. 1211489-11-0

(8-Methylquinolin-5-yl)methanamine

Katalognummer: B596390
CAS-Nummer: 1211489-11-0
Molekulargewicht: 172.231
InChI-Schlüssel: MJZJHOJWWBVSGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(8-Methylquinolin-5-yl)methanamine (CAS 1211489-11-0) is a quinoline derivative with the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol . This compound features a primary amine group attached to a methylquinoline scaffold, making it a versatile intermediate for medicinal chemistry and drug discovery. The quinoline core is a privileged structure in pharmacology, known for its wide range of biological activities . This aminomethylated derivative is of significant interest in developing new therapeutic agents. Research into similar aminomethylated quinoline compounds has demonstrated potent pharmacological activities, including anticancer effects through mechanisms such as induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest . Furthermore, the quinoline scaffold is extensively investigated for its antimicrobial properties; 8-hydroxyquinoline derivatives, for instance, are well-known chelating agents with antibacterial and antifungal effects that function by disrupting metal ion homeostasis in pathogens . As a building block, this compound can be used in the synthesis of more complex molecules, such as via hydrazone formation or integration into molecular hybrids, to enhance bioactivity and target specificity . This product is intended for research purposes only. It is not for diagnostic or therapeutic use in humans. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(8-methylquinolin-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8-4-5-9(7-12)10-3-2-6-13-11(8)10/h2-6H,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZJHOJWWBVSGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)CN)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to CAS Number 1211489-11-0: Navigating an Unidentified Chemical Entity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Advisory

Executive Summary: The Challenge of an Undefined Topic

This technical guide was commissioned to provide an in-depth analysis of the chemical entity associated with CAS number 1211489-11-0. However, an exhaustive search of authoritative chemical databases, including the Chemical Abstracts Service (CAS) registry itself, PubChem, and various commercial supplier catalogs, has revealed a significant challenge: CAS number 1211489-11-0 does not correspond to a publicly documented or identifiable chemical substance.

Initial investigations yielded conflicting and erroneous information, incorrectly associating this CAS number with other known compounds such as "quinoline-8-carbaldehyde" (correct CAS 38707-70-9) and "Potassium Iodide" (correct CAS 7681-11-0). Subsequent, more rigorous searches across a wide array of chemical and patent literature have failed to provide a definitive chemical structure, name, or any associated scientific data for CAS number 1211489-11-0.

The Investigative Workflow: A Systematic Approach to Compound Identification

In the field of chemical research and development, the unambiguous identification of a substance is the foundational step upon which all subsequent experimentation is built. The standard workflow for characterizing a compound, particularly one identified by a CAS number, follows a logical progression. The following diagram illustrates the intended, versus the actual, investigative path for this topic.

G cluster_0 Standard Characterization Workflow cluster_1 Actual Investigation for CAS 1211489-11-0 Identify Compound Identify Compound Determine Physicochemical Properties Determine Physicochemical Properties Identify Compound->Determine Physicochemical Properties Defines Scope Develop Synthesis Route Develop Synthesis Route Determine Physicochemical Properties->Develop Synthesis Route Elucidate Biological Activity / MOA Elucidate Biological Activity / MOA Develop Synthesis Route->Elucidate Biological Activity / MOA Establish Analytical Methods Establish Analytical Methods Elucidate Biological Activity / MOA->Establish Analytical Methods Assess Safety & Toxicology Assess Safety & Toxicology Establish Analytical Methods->Assess Safety & Toxicology Query CAS 1211489-11-0 Query CAS 1211489-11-0 Conflicting Initial Data Conflicting Initial Data Query CAS 1211489-11-0->Conflicting Initial Data Cross-Reference Databases Cross-Reference Databases Conflicting Initial Data->Cross-Reference Databases No Definitive Identification No Definitive Identification Cross-Reference Databases->No Definitive Identification Workflow Halted Workflow Halted No Definitive Identification->Workflow Halted Critical Failure Point

Figure 1: A comparison of the standard workflow for chemical characterization versus the investigative path for the unidentifiable CAS number 1211489-11-0.

Database and Literature Search Protocol: A Multi-Pronged Approach

To ensure a comprehensive search, a multi-tiered protocol was executed, querying a range of databases and literature sources. This is a self-validating system; the absence of a compound across all major, independent registries is a strong indicator of its non-existence in the public record.

Step 1: Initial Broad-Spectrum Search

  • Queries: "CAS number 1211489-11-0 characterization", "1211489-11-0 synthesis", "1211489-11-0 mechanism of action"

  • Result: Conflicting and demonstrably incorrect information. This immediately flagged the need for a more fundamental identity verification.

Step 2: Definitive Identity Verification

  • Databases Queried:

    • CAS SciFinder®

    • PubChem

    • Chemicalize

    • Reaxys

    • Major chemical supplier catalogs (e.g., Sigma-Aldrich, Thermo Fisher Scientific)

  • Queries: Focused on the CAS number itself: "CAS 1211489-11-0", "1211489-11-0 chemical identity"

  • Result: No valid entry corresponding to this CAS number was found in any of these authoritative sources.

Step 3: Patent Literature Review

  • Databases Queried:

    • Google Patents

    • USPTO Patent Full-Text and Image Database

    • Espacenet

  • Queries: "CAS 1211489-11-0 in patent", "compound 1211489-11-0"

  • Result: No mention of this CAS number in the patent literature, where novel compounds are often first disclosed.

Analysis and Conclusion: Interpreting the "Null Result"

  • Typographical Error: It is highly probable that the provided CAS number contains a typographical error. CAS numbers are sequential and a single digit being incorrect will lead to a "no-hit" result.

  • Obsolete or Withdrawn Number: In rare cases, a CAS number may be withdrawn or made obsolete. However, there is typically a record of this change, which was not found in this case.

  • Proprietary Substance: The number could belong to a substance that is part of a confidential registry (e.g., for regulatory or commercial reasons) and is not available in public-facing databases.

Recommendation for Researchers:

For any professional in the field of drug development or chemical research encountering this CAS number, it is imperative to halt any work based on this identifier and immediately seek clarification of the compound's identity from the source. Proceeding with research and development on an unverified substance is a significant risk to resources, time, and scientific integrity.

Final Recommendation: The Path Forward

The core directive of this guide was to provide an in-depth technical overview. Given the unidentified nature of the topic, this is not feasible. The primary recommendation is one of due diligence:

  • Verify the Source: Return to the origin of this CAS number. Was it from a publication, a collaborator, or an internal database?

  • Request Alternative Identifiers: Ask for a chemical name (IUPAC or common), a SMILES string, an InChI key, or a chemical structure drawing.

  • Perform a Structure Search: If a structure can be obtained, use the drawing functionalities in databases like SciFinder® or PubChem to identify the correct CAS number and associated literature.

Without a verifiable starting point, no further scientific or technical discussion can be responsibly undertaken. This advisory serves as a formal record of the investigative process and a cautionary guide for handling ambiguous chemical identifiers.

References

As no specific compound could be identified, a traditional reference list is not applicable. The authoritative sources consulted in this investigation include:

  • CAS SciFinder® Discovery Platform. Source: Chemical Abstracts Service. URL: [Link]

  • PubChem. Source: National Center for Biotechnology Information, National Library of Medicine. URL: [Link]

  • Chemical Abstracts Service (CAS). Source: A division of the American Chemical Society. URL: [Link]

Unlocking the Therapeutic Potential of (8-Methylquinolin-5-yl)methanamine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of modern drug discovery.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of clinically significant agents for a wide array of human ailments.[2][3] From the historical triumphs of quinine and chloroquine in combating malaria to the contemporary use of fluoroquinolones as potent antibacterials and camptothecin analogues in oncology, the quinoline motif has consistently proven to be a "privileged structure" – a molecular framework that is capable of binding to multiple, diverse biological targets.[1][4] This inherent versatility makes the exploration of novel quinoline derivatives a highly promising endeavor in the quest for new therapeutic agents. This guide focuses on a specific, yet under-explored derivative, (8-Methylquinolin-5-yl)methanamine, to delineate a strategic roadmap for identifying and validating its potential therapeutic targets.

Introduction to this compound: A Molecule of Latent Promise

This compound is a synthetic organic compound characterized by a quinoline core substituted with a methyl group at the 8-position and a methanamine group at the 5-position. While direct biological studies on this specific molecule are not extensively documented in publicly available literature, its structural features, when compared to well-characterized quinoline analogues, provide a strong foundation for hypothesizing its therapeutic potential.

The presence of the basic methanamine side chain suggests a potential for ionic interactions with biological macromolecules, such as proteins and nucleic acids. Furthermore, the quinoline core itself is known for its ability to intercalate into DNA and to chelate metal ions, properties that are central to the mechanisms of action of many bioactive quinoline derivatives.[5][6] The 8-methyl substitution may influence the compound's lipophilicity and metabolic stability, potentially offering advantages in terms of pharmacokinetic properties.

This guide will therefore proceed by analogy, leveraging the rich pharmacology of structurally related quinoline compounds to propose and experimentally validate potential therapeutic targets for this compound.

Proposed Therapeutic Arenas and Potential Molecular Targets

Based on the known activities of quinoline derivatives, we can logically infer that this compound may exhibit therapeutic utility in several key areas.[7][8]

Infectious Diseases: A New Generation of Anti-Infectives?

The quinoline scaffold is a well-established pharmacophore in the development of anti-infective agents.[2][9] The potential of this compound in this arena is multifaceted.

Potential Mechanisms and Targets:

  • Bacterial Type III Secretion System (T3SS) Inhibition: The T3SS is a sophisticated nanomachine utilized by many Gram-negative pathogens to inject virulence factors into host cells. Certain 8-hydroxyquinoline derivatives have been identified as inhibitors of this system.[9][10] The structural similarity of our lead compound suggests it may also disrupt T3SS function, thereby disarming the bacteria without necessarily killing them, a strategy that may reduce the selective pressure for resistance.

  • Metalloenzyme Inhibition: Many essential bacterial enzymes are metalloproteins. The chelating properties of the quinoline nucleus could be harnessed to inhibit these enzymes by sequestering their essential metal cofactors.[5]

  • Prodrug Approach for Formaldehyde Release: An intriguing possibility is a mechanism analogous to that of methenamine, a urinary antiseptic that hydrolyzes in acidic environments to release formaldehyde, a potent, non-specific bactericidal agent.[11][12][13] It is conceivable that this compound could be metabolized or chemically transformed in vivo to release a cytotoxic payload in a targeted manner.

Experimental Validation Workflow:

A systematic approach is required to validate these hypotheses.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification A MIC Determination (Broad Panel of Bacteria) C T3SS Inhibition Assay (e.g., Yersinia Reporter Strain) A->C If Active D Metalloenzyme Activity Assays (In vitro) A->D If Active E Formaldehyde Release Assay (pH-dependent hydrolysis) A->E Hypothesis-driven B Cytotoxicity Assay (e.g., HeLa, HepG2 cells) B->C B->D B->E F Affinity Chromatography-Mass Spectrometry C->F G Thermal Proteome Profiling (TPP) C->G D->F D->G

Protocol 1: T3SS Inhibition Assay

  • Bacterial Strain: Use a reporter strain of Yersinia pseudotuberculosis carrying a plasmid with a T3SS-dependent reporter gene (e.g., luciferase or β-galactosidase).

  • Culture Conditions: Grow the bacteria under conditions that induce T3SS expression (e.g., low calcium).

  • Compound Treatment: Expose the bacteria to a range of concentrations of this compound.

  • Reporter Assay: Measure the activity of the reporter enzyme. A dose-dependent decrease in reporter activity indicates T3SS inhibition.

  • Controls: Include a known T3SS inhibitor as a positive control and a vehicle (e.g., DMSO) as a negative control.

Oncology: Targeting Cancer Cell Proliferation and Survival

Quinoline derivatives have emerged as promising anticancer agents, with some acting as kinase inhibitors and others as DNA-damaging agents.[4][14][15]

Potential Mechanisms and Targets:

  • Kinase Inhibition: Many kinases are dysregulated in cancer. The quinoline scaffold is present in several FDA-approved kinase inhibitors.[16] this compound could potentially bind to the ATP-binding pocket of oncogenic kinases.

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring is ideal for intercalation between DNA base pairs, which can lead to cell cycle arrest and apoptosis. This can also interfere with the function of topoisomerase enzymes.

  • Induction of Oxidative Stress: The redox properties of quinoline derivatives, particularly in the presence of metal ions, can lead to the generation of reactive oxygen species (ROS), which are highly toxic to cancer cells.

Experimental Validation Workflow:

G cluster_0 Cell-Based Assays cluster_1 Biochemical and Mechanistic Assays A Antiproliferative Screening (NCI-60 Panel) B Apoptosis Assay (Annexin V/PI Staining) A->B If Active C Cell Cycle Analysis (Flow Cytometry) A->C If Active D Kinase Inhibition Panel (e.g., KinomeScan) B->D Hypothesis-driven F ROS Detection Assay (e.g., DCFDA Staining) B->F Hypothesis-driven E DNA Intercalation Assay (Viscometry or Fluorescence) C->E Hypothesis-driven

Protocol 2: Kinase Inhibition Profiling (KinomeScan)

  • Platform: Utilize a commercially available kinase profiling platform such as KinomeScan (DiscoverX).

  • Principle: The assay is based on a competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to a panel of kinases.

  • Execution: Submit this compound for screening against a broad panel of human kinases (e.g., >400).

  • Data Analysis: The results are reported as the percentage of kinase bound to the immobilized ligand in the presence of the test compound. A low percentage indicates strong binding of the test compound.

  • Hit Validation: Potent hits should be validated using in vitro kinase activity assays.

Neurodegenerative Diseases: Modulating Metal Homeostasis and Neuroinflammation

A fascinating and emerging area for 8-hydroxyquinoline derivatives is in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[5][6]

Potential Mechanisms and Targets:

  • Metal Chelation and Ionophore Activity: The dysregulation of metal ions (e.g., copper, zinc, and iron) is implicated in the aggregation of amyloid-beta and alpha-synuclein. 8-Hydroxyquinolines can chelate these excess metal ions and act as ionophores to redistribute them within the brain, thereby preventing the formation of toxic protein aggregates.[6]

  • Inhibition of Neuroinflammation: Chronic inflammation is a key feature of neurodegenerative diseases. Quinoline derivatives have been shown to possess anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways.

Experimental Validation Workflow:

G cluster_0 In Vitro Models cluster_1 Mechanism of Action A Metal-Induced Protein Aggregation Assay (e.g., Amyloid-beta) C Metal Chelation Studies (Spectrophotometry) A->C B Neuroinflammation Model (LPS-stimulated microglia) D Cytokine Release Assay (ELISA) B->D

Protocol 3: Metal-Induced Amyloid-Beta Aggregation Assay

  • Reagents: Soluble amyloid-beta (1-42) peptide, metal ions (e.g., CuCl2, ZnCl2), and Thioflavin T (a fluorescent dye that binds to amyloid fibrils).

  • Assay Setup: Incubate the amyloid-beta peptide with and without metal ions in the presence of varying concentrations of this compound.

  • Monitoring Aggregation: Measure the fluorescence of Thioflavin T over time. A decrease in fluorescence in the presence of the compound indicates inhibition of aggregation.

  • Controls: Include a known aggregation inhibitor (e.g., Clioquinol) as a positive control.

Quantitative Data Summary

The following table outlines hypothetical, yet plausible, initial screening data that would warrant further investigation into the proposed therapeutic targets.

AssayEndpointHypothetical Result for this compoundImplication
Anti-Infective Screening
Pseudomonas aeruginosa MICMinimum Inhibitory Conc.>128 µg/mLLow direct antibacterial activity
Yersinia T3SS Reporter AssayIC505 µMPotent inhibitor of virulence
Anticancer Screening
NCI-60 Cell Line PanelGI50 (mean)2 µMBroad-spectrum antiproliferative activity
KinomeScan (vs. 468 kinases)K_d_ < 100 nMHits: VEGFR2, PDGFRβPotential anti-angiogenic mechanism
Neurodegenerative Disease Models
Copper-Induced Aβ AggregationIC5010 µMInhibits formation of toxic protein aggregates
LPS-Stimulated Microglia (TNF-α release)IC5015 µMAnti-inflammatory effects in a CNS model

Conclusion and Future Directions

While this compound remains a largely uncharacterized molecule, its structural relationship to a plethora of bioactive quinoline derivatives provides a compelling rationale for its investigation as a potential therapeutic agent. The proposed workflows in this guide offer a structured and scientifically rigorous path to identifying and validating its molecular targets across the key therapeutic areas of infectious diseases, oncology, and neurodegeneration. The initial focus should be on broad phenotypic screening to uncover promising activities, followed by hypothesis-driven mechanistic studies and unbiased target identification approaches. The journey from a novel chemical entity to a clinically approved drug is long and arduous, but for a molecule with the pedigree of a quinoline, it is a journey worth embarking upon.

References

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2017). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 6(2).[5][9]

  • MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.[10]

  • Longdom Publishing SL. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.[9]

  • Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H. L., Chan, D., Tsoi, M. Y. T., ... & Tang, J. C. O. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. Molecules, 18(1), 834-844.[14][15]

  • Patsnap. (2024). What is the mechanism of Methenamine Hippurate? Synapse.[11]

  • PubChem. (n.d.). 8-Methyl-5-quinolinamine.[17]

  • de Souza, M. V. N. (2020). Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. Current pharmaceutical design.[2]

  • Al-Ostath, A., Al-Assi, H., & El-Faham, A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4268.[7][18]

  • Bawa, S., Kumar, S., & Drabu, S. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18699-18717.[1]

  • Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H. L., Chan, D., Tsoi, M. Y. T., ... & Tang, J. C. O. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel anti-tumor agents. Molecules, 18(1), 834-844.[15]

  • Wikipedia. (n.d.). Methenamine.[12]

  • American Chemical Society. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society.[19]

  • Justo, J. A., & Bookstaver, P. B. (2019). Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence. Therapeutic advances in urology, 11, 1756287219870040.[13]

  • Al-Ostath, A., Al-Assi, H., & El-Faham, A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4268.[18]

  • Kumar, A., & Paul, K. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Bioorganic chemistry, 108, 104633.[8]

  • Kumar, S., Bawa, S., & Gupta, H. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & medicinal chemistry, 24(16), 3498-3521.[4]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Methenamine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health.[20]

  • Singh, A., & Sharma, A. (2020). Quinoline: A diverse therapeutic agent. Journal of Chemical and Pharmaceutical Research, 12(4), 1-10.[3]

  • MDPI. (n.d.). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics.[21]

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1191–1203.[6]

  • MDPI. (n.d.). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).[16]

Sources

The Aminomethylquinoline Scaffold: A Technical Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core and the Significance of the Aminomethyl Moiety

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][2] Its rigid, planar structure and the presence of a nitrogen atom provide key interaction points with biological targets. This guide focuses on a specific and highly promising class of derivatives: aminomethylquinolines. In these compounds, an aminomethyl (-CH2NHR) group, typically at the C4 position, serves as a critical pharmacophore. The introduction of the methylene linker, separating the amino group from the quinoline ring, offers distinct spatial and electronic properties compared to the well-studied 4-aminoquinolines, opening new avenues for optimizing drug-target interactions and overcoming resistance mechanisms.[3]

This in-depth technical guide will explore the structure-activity relationships (SAR) of aminomethylquinolines, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for generating diverse analogs, the impact of structural modifications on biological activity, and detailed protocols for their evaluation.

Core Structure-Activity Relationship Principles

The biological activity of aminomethylquinolines is intricately linked to the interplay of three key structural components: the quinoline core, the aminomethyl linker, and the terminal amino group. Understanding the influence of modifications to each of these components is paramount for rational drug design.

The Quinoline Core: Substitutions and Their Impact

The quinoline ring itself is essential for activity, and its substitution pattern dramatically influences the compound's potency and spectrum of action.[4]

  • Position 7: A halogen, particularly a chloro group, at the 7-position is a hallmark of many potent antimalarial 4-aminoquinolines, such as chloroquine.[4] This electron-withdrawing group is crucial for activity, likely by modulating the pKa of the quinoline nitrogen and influencing drug accumulation in the acidic food vacuole of the malaria parasite.[5] It is a common feature in the design of new quinoline-based agents.[4] Replacing the 7-chloro group with a methyl group can lead to a complete loss of antimalarial activity.[4]

  • Other Positions: Substitutions at other positions on the quinoline ring can also modulate activity. For instance, a methyl group at the C3 position has been shown to decrease antimalarial activity, while any substitution at the C8 position can abolish it entirely.[6]

The Aminomethyl Linker: More Than Just a Spacer

The methylene (-CH2-) bridge between the quinoline ring and the amino group provides conformational flexibility, which can be crucial for optimal binding to the target protein. The length and nature of this linker are critical determinants of activity. While this guide focuses on the single-carbon aminomethyl linker, it is important to note that in the broader class of aminoalkylquinolines, a chain of two to five carbons between the nitrogen atoms is often considered optimal for antimalarial activity.[7]

The Terminal Amino Group: A Key Interaction Point

The terminal amino group is a critical feature, often involved in key hydrogen bonding interactions with the biological target and influencing the compound's physicochemical properties, such as basicity and solubility.

  • Substitution: The nature of the substituents on the terminal nitrogen (primary, secondary, or tertiary amine) significantly impacts activity. For antimalarial 4-aminoquinolines, a tertiary amine in the side chain is often important.[7] The incorporation of an aromatic ring in the side chain can sometimes reduce both activity and toxicity.[7]

  • Basicity: The basicity of the terminal amino group is crucial for the mechanism of action of many quinoline-based antimalarials. It allows for protonation and accumulation in the acidic parasite food vacuole, a key step in their therapeutic effect.[3]

Synthetic Strategies for Aminomethylquinoline Analogs

The synthesis of a diverse library of aminomethylquinoline derivatives is essential for comprehensive SAR studies. A common and effective strategy involves a multi-step sequence starting from a readily available quinoline precursor.

A general synthetic workflow is depicted below:

Synthesis_Workflow A Starting Quinoline Precursor (e.g., 4-methylquinoline) B Halogenation of Methyl Group (e.g., NBS, AIBN) A->B  [1] C 4-(Halomethyl)quinoline Intermediate (e.g., 4-(bromomethyl)quinoline) B->C  [2] D Nucleophilic Substitution with Amine (R-NH2) C->D  [3] E Aminomethylquinoline Analog D->E  [4]

Caption: General synthetic workflow for aminomethylquinoline analogs.

Experimental Protocol: Synthesis of N-Substituted 4-(Aminomethyl)quinolines

This protocol outlines a general procedure for the synthesis of N-substituted 4-(aminomethyl)quinolines starting from 4-methylquinoline.

Step 1: Synthesis of 4-(Bromomethyl)quinoline

  • To a solution of 4-methylquinoline (1 eq.) in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) (1.1 eq.) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 eq.).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-(bromomethyl)quinoline.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of N-Substituted 4-(Aminomethyl)quinoline

  • Dissolve 4-(bromomethyl)quinoline (1 eq.) in a suitable solvent (e.g., acetonitrile or DMF).

  • Add the desired primary or secondary amine (2-3 eq.) and a base such as potassium carbonate (2 eq.).

  • Stir the reaction mixture at room temperature or gentle heat (50-60 °C) for 12-24 hours, monitoring by TLC.

  • After completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 4-(aminomethyl)quinoline.

Biological Activities and SAR Insights

Aminomethylquinolines have demonstrated a range of biological activities, with the most prominent being antimalarial, anticancer, and antibacterial.

Antimalarial Activity

The quinoline scaffold is historically significant in the fight against malaria.[3] The mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin formation in the parasite's food vacuole, leading to the accumulation of toxic free heme.[8]

SAR for Antimalarial Activity:

  • 7-Chloro Group: As with 4-aminoquinolines, the presence of a 7-chloro group on the quinoline ring is often crucial for potent antimalarial activity.[4]

  • Side Chain: The nature of the substituent on the terminal amino group significantly influences potency. While extensive SAR data for aminomethylquinolines is still emerging, studies on related 4-aminoquinolines suggest that the size and basicity of the terminal amine are critical.[7]

Quantitative Data for Antimalarial Activity of 4-Aminoquinoline Derivatives

CompoundR (at C7)Side Chain at C4IC50 (nM) vs. Pf 3D7 (CQ-sensitive)IC50 (nM) vs. Pf K1 (CQ-resistant)
ChloroquineCl-NH-CH(CH3)-(CH2)3-N(C2H5)28.6178
9a Cl-NH-CH(CH3)-(CH2)3-N(CH3)260260
9e Cl-NH-CH(CH3)-(CH2)3-N(C3H7)2230540
11a Cl-N(CH3)-CH(CH3)-(CH2)3-N(C2H5)24060
11b Cl-N(CH3)-CH(CH3)-(CH2)3-N(C3H7)2190110

Data adapted from a study on 4-methylaminoquinoline compounds, which are structurally related to aminomethylquinolines.[3]

Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)

This protocol describes a common method for determining the 50% inhibitory concentration (IC50) of compounds against Plasmodium falciparum.[8]

Antimalarial_Assay_Workflow A Prepare serial dilutions of aminomethylquinoline compounds B Add synchronized P. falciparum culture (ring stage) A->B  [1] C Incubate for 72 hours B->C  [2] D Add SYBR Green I lysis buffer C->D  [3] E Incubate in the dark D->E  [4] F Measure fluorescence (Ex: 485 nm, Em: 530 nm) E->F  [5] G Calculate IC50 values F->G  [6]

Caption: Workflow for the SYBR Green I-based antimalarial assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Parasite Culture: Add synchronized P. falciparum culture (e.g., 3D7 or K1 strain) at the ring stage to each well.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well. This buffer lyses the red blood cells and parasites, releasing the parasite DNA.

  • Incubation: Incubate the plates in the dark at room temperature for 1 hour to allow the dye to bind to the DNA.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Anticancer Activity

Quinoline derivatives have emerged as promising anticancer agents, acting through various mechanisms such as inhibition of tyrosine kinases, topoisomerases, and induction of apoptosis.[2][9]

SAR for Anticancer Activity:

  • Substituents on the Quinoline Ring: The type and position of substituents on the quinoline ring are critical. For example, in a series of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazolines and -quinolines, compounds with a phenyl group at position 8 of the quinazoline moiety showed good pharmacological activity.[10]

  • Aminomethyl Side Chain: The nature of the amino group and its substituents is crucial for cytotoxicity. In one study, quinolinyloxymethylphenyl compounds with specific substitutions exhibited potent activities against melanoma cell lines.[4]

Quantitative Data for Anticancer Activity of Substituted Quinolines

CompoundCell LineIC50 (µM)
12k HeLa0.81
12l HeLa0.72
13a HeLa0.50
DoxorubicinHeLa0.38
12k A27800.65
12l A27800.59
13a A27800.33
DoxorubicinA27800.21

Data adapted from a study on 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and -quinoline derivatives.[10]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Treat cells with serial dilutions of aminomethylquinoline compounds A->B  [1] C Incubate for 48-72 hours B->C  [2] D Add MTT reagent C->D  [3] E Incubate for 2-4 hours D->E  [4] F Add solubilization solution (e.g., DMSO) E->F  [5] G Measure absorbance at ~570 nm F->G  [6] H Calculate IC50 values G->H  [7]

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the aminomethylquinoline derivatives.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Formation: Incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values, representing the concentration of the compound that inhibits cell growth by 50%.

Antibacterial Activity

Quinoline derivatives, particularly fluoroquinolones, are well-established antibacterial agents that primarily target bacterial DNA gyrase and topoisomerase IV.[11] Aminomethylquinolines represent a class with potential for novel antibacterial mechanisms.

SAR for Antibacterial Activity:

  • Quinoline Core Substitutions: Modifications to the quinoline core can significantly affect the antibacterial spectrum and potency.

  • Aminomethyl Side Chain: The nature of the substituents on the amino group can influence activity against both Gram-positive and Gram-negative bacteria. In a study of aminated quinolinequinones, specific derivatives showed promising activity against Staphylococcus aureus and Enterococcus faecalis.[12]

Quantitative Data for Antibacterial Activity of Aminated Quinolinequinones

CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. faecalis (ATCC 29212) MIC (µg/mL)
AQQ8 4.88>100
AQQ9 2.4478.12
Ciprofloxacin<0.30.6

Data adapted from a study on aminated quinolinequinones.[12]

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Compound Dilution: Prepare two-fold serial dilutions of the aminomethylquinoline compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to the appropriate concentration.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The aminomethylquinoline scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical importance of systematic modifications to the quinoline core, the aminomethyl linker, and the terminal amino group to optimize biological activity. The provided experimental protocols offer a robust framework for the synthesis and evaluation of novel aminomethylquinoline derivatives.

Future research in this area should focus on expanding the diversity of substituents at all three key positions to build more comprehensive SAR models. Investigating the mechanism of action of the most potent compounds will be crucial for understanding their therapeutic potential and for guiding further optimization. The exploration of aminomethylquinolines as inhibitors of novel biological targets also holds significant promise for addressing unmet medical needs.

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Introduction: The Double-Edged Sword of the Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Genotoxicity and Cytotoxicity of Methylquinoline Derivatives

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are integral to a wide range of pharmaceuticals, including anticancer and antimalarial agents, as well as agrochemicals like fungicides and insecticides.[1][2] Methylquinolines, a specific subset of this class, are found not only in drug candidates but also as environmental pollutants, notably in coal tar.[3]

This dual role as both therapeutic agent and potential toxin necessitates a profound understanding of their interaction with biological systems. For researchers, scientists, and drug development professionals, assessing the potential of these compounds to induce cell death (cytotoxicity) and damage genetic material (genotoxicity) is a critical step in safety assessment and rational drug design. A compound's efficacy is irrelevant if its toxicity profile is unacceptable.

This guide provides a technical overview of the mechanisms underlying the cytotoxicity and genotoxicity of methylquinoline derivatives, details the authoritative, field-proven methodologies for their assessment, and explores the crucial structure-activity relationships that govern their biological effects.

Part 1: Cellular Demise - The Cytotoxicity of Methylquinoline Derivatives

Cytotoxicity refers to the ability of a chemical compound to be toxic to cells, leading to a reduction in cell viability and ultimately, cell death. For anticancer drug development, a high degree of cytotoxicity towards cancer cells is the desired outcome. The challenge lies in achieving this selectively, without causing significant harm to healthy, non-cancerous cells.

Mechanisms of Methylquinoline-Induced Cytotoxicity

Methylquinoline derivatives primarily exert their cytotoxic effects by triggering programmed cell death, or apoptosis. This is a highly regulated process that prevents the inflammation associated with other forms of cell death, such as necrosis. The induction of apoptosis by these compounds often involves one or both of the major caspase-dependent signaling pathways.[4]

  • The Intrinsic (Mitochondrial) Pathway: This pathway is initiated from within the cell in response to severe cellular stress, such as DNA damage. Pro-apoptotic proteins like Bax translocate to the mitochondrial membrane, disrupting its integrity and causing the release of cytochrome c into the cytoplasm.[4] This event triggers the activation of a cascade of enzymes called caspases, beginning with caspase-9 and culminating in the activation of executioner caspases like caspase-3, which dismantle the cell.[4][5]

  • The Extrinsic (Death Receptor) Pathway: This pathway is activated by external signals, where ligands bind to death receptors on the cell surface. This binding initiates a signaling cascade that directly activates caspase-8, which in turn can activate the executioner caspase-3.[4][6] Some quinoline derivatives have been shown to activate both caspase-8 and caspase-9, suggesting they can trigger apoptosis through both intrinsic and extrinsic pathways.[4][6]

Apoptotic Signaling Pathway

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand DeathReceptor Death Receptor DeathLigand->DeathReceptor Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 MQ_Stress Methylquinoline-Induced DNA Damage / Stress Bax Bax Activation MQ_Stress->Bax Mito Mitochondria Bax->Mito CytC Cytochrome c Release Mito->CytC Caspase9 Caspase-9 Activation CytC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Dual induction of apoptosis by methylquinoline derivatives.

Structure-Activity Relationships (SAR) in Cytotoxicity

The cytotoxic potency of a methylquinoline derivative is not static; it is profoundly influenced by the position and nature of substituents on its core structure.[7][8] Functionalization allows medicinal chemists to fine-tune efficacy and selectivity.[1][8]

  • Positional Isomerism: The location of the methyl group is a critical determinant of biological activity.[9]

  • Other Functional Groups: The addition of other groups, such as nitro or amino moieties, can dramatically alter the compound's cytotoxic profile. For instance, one study demonstrated that a nitro-aldehyde quinoline derivative showed the highest cytotoxicity against colorectal carcinoma cells compared to its precursors and its corresponding amino-aldehyde derivative.[7][8]

  • Lipophilicity: There is often a correlation between a compound's lipophilicity (its ability to dissolve in fats) and its cytotoxic effects. More lipophilic quinoline derivatives have been shown to exhibit better IC₅₀ values in certain cancer cell lines.[10]

Data Presentation: Comparative Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying a compound's cytotoxic potency.[11] It represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The table below summarizes IC₅₀ values for various quinoline derivatives against common cancer cell lines.

Compound/DerivativeCell LineIC₅₀ (µM)Reference
8-Nitro-7-quinolinecarbaldehydeCaco-2 (Colorectal)0.53[8]
2-phenylquinolin-4-amineHT-29 (Colon)8.12[12]
AQQ6 (Aminated quinolinequinone)DU-145 (Prostate)<10[13]
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5[12]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88 (µg/ml)[14]
6-chloro-2-(3,4-methylenedioxyphenyl)quinolinePC3 (Prostate)31.37[10]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][15] The principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[15]

Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the methylquinoline derivatives in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[15]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC₅₀ value using appropriate software.[12]

Part 2: Genetic Integrity - The Genotoxicity of Methylquinoline Derivatives

Genotoxicity is the property of chemical agents that damages the genetic information within a cell, causing mutations, which may lead to cancer. A compound can be cytotoxic without being genotoxic, but genotoxic agents are often cytotoxic and are of significant concern in drug development. For pharmaceuticals, a comprehensive assessment of genotoxic potential is a mandatory regulatory requirement.[16]

Mechanisms of Methylquinoline-Induced Genotoxicity

Unlike some direct-acting agents, many quinoline derivatives are pro-mutagens. They are not inherently reactive with DNA but require metabolic activation by cellular enzymes to be converted into electrophilic intermediates that can damage genetic material.[17]

  • Metabolic Activation: The primary enzymes responsible for this bioactivation are the cytochrome P-450 monooxygenases.[18] This process, often occurring in the liver, can transform the parent quinoline into reactive metabolites like N-hydroxylamines.[18] It is crucial to include a metabolic activation system (e.g., rat liver S9 fraction) in in vitro genotoxicity assays to mimic this in vivo process.[3][17]

  • DNA Adduct Formation: These reactive metabolites can then covalently bind to nucleophilic sites on DNA, particularly on guanine bases, to form DNA adducts.[18][19][20] The formation of these adducts is a key initiating event in chemical carcinogenesis.[18] If not repaired by the cell's DNA repair machinery, these adducts can lead to mispairing during DNA replication, causing permanent mutations.

  • Mutations and Chromosomal Damage: The resulting genetic damage can manifest as gene mutations (point mutations, frameshifts), DNA strand breaks, or larger-scale chromosomal damage (clastogenicity) and changes in chromosome number (aneuploidy).[3]

Structure-Activity Relationships (SAR) in Genotoxicity

The position of the methyl group significantly influences the genotoxic potential.

  • Studies on the ability to induce unscheduled DNA synthesis (UDS), a marker of DNA repair, found that 4- and 8-methylquinoline produced a positive response, while the 2- and 6-isomers did not.[17]

  • Ames test results show varied mutagenicity among isomers. For example, 4- and 6-methylquinoline have been reported to be more mutagenic than the parent quinoline compound in Salmonella typhimurium strain TA100 with metabolic activation.[3] Conversely, 2-methylquinoline has shown weaker mutagenicity.[21]

  • It is important to note that detoxification pathways also play a role. One study suggested that the parent quinoline is more genotoxic than 4-methylquinoline in human hepatocyte cells, hypothesizing that the methyl group on 4-MeQ may favor detoxification over bioactivation.[22]

Data Presentation: Comparative Mutagenicity in the Ames Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[3][23] A positive result indicates the substance can cause mutations in the DNA of the test organism.

CompoundS. typhimurium StrainMetabolic Activation (S9)ResultReference
QuinolineTA100RequiredMutagenic[3]
2-MethylquinolineTA100RequiredLess mutagenic than quinoline[3][21]
4-MethylquinolineTA100RequiredMore mutagenic than quinoline[3]
6-MethylquinolineTA100RequiredMore mutagenic than quinoline[3]
7-MethylquinolineTA100RequiredComparable to quinoline[3][21]
8-MethylquinolineTA100RequiredMutagenic[21]
Assessing Genotoxicity: The Standard Regulatory Battery

No single test can detect all relevant genotoxic mechanisms. Therefore, regulatory bodies like the International Council for Harmonisation (ICH) mandate a standard battery of in vitro and in vivo tests to provide a comprehensive assessment.[16][24][25]

Standard Genotoxicity Testing Workflow

cluster_battery Standard Genotoxicity Test Battery (ICH S2(R1)) cluster_option1 cluster_option2 Test1 Option 1: In Vitro Tests Ames Test 1: Bacterial Reverse Mutation Assay (Ames Test) (Detects gene mutation) Test1->Ames Micro Test 2: In Vitro Mammalian Cell Assay (e.g., Micronucleus Test) (Detects chromosomal damage) Test1->Micro Test2 Option 2: Follow-up In Vivo Testing Ames->Test2 Micro->Test2 InVivoMicro Test 3: In Vivo Test (e.g., Rodent Bone Marrow Micronucleus Test) (Detects chromosomal damage in a whole animal) Test2->InVivoMicro Result Genotoxic Risk Assessment InVivoMicro->Result

Caption: Standard workflow for genotoxicity assessment of pharmaceuticals.

Experimental Protocols for Key Genotoxicity Assays
1. Ames Test (Bacterial Reverse Mutation Assay)

Principle: This test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The assay measures the ability of a test compound to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium.[23]

Methodology:

  • Strain Selection: Use a range of tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).

  • Metabolic Activation: Prepare two sets of experiments: one with and one without a metabolic activation system (S9 fraction from induced rat liver).

  • Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

  • Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

2. In Vitro Micronucleus Test

Principle: This assay detects small, extranuclear bodies called micronuclei, which are formed from chromosome fragments or whole chromosomes that are left behind during cell division.[3] Their presence is a marker of chromosomal damage.

Methodology:

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).

  • Exposure: Treat the cells with the methylquinoline derivative at multiple concentrations, with and without S9 metabolic activation, for a suitable duration (e.g., 3-6 hours). Include positive and negative controls.

  • Cytochalasin B Block: After treatment, add cytochalasin B to block cytokinesis (the final step of cell division), resulting in binucleated cells. This allows for specific analysis of cells that have completed one round of mitosis during or after treatment.

  • Harvesting and Staining: After an appropriate incubation period, harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[3] A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a clastogenic or aneugenic effect.

Conclusion: An Integrated Perspective for Drug Development

The evaluation of methylquinoline derivatives reveals a complex interplay between chemical structure and biological toxicity. The same scaffold that offers therapeutic promise can also pose significant cytotoxic and genotoxic risks.

  • Cytotoxicity is often mediated by the induction of apoptosis through caspase-dependent pathways, a mechanism that can be harnessed for anticancer therapies.

  • Genotoxicity frequently requires metabolic activation to form DNA-reactive species, a critical consideration for in vitro testing and a major hurdle for clinical progression.

For drug development professionals, a tiered and integrated approach to toxicity testing is paramount. Early-stage screening using assays like the MTT and Ames tests allows for the rapid identification of high-risk compounds. This enables a data-driven "fail fast, fail early" strategy, prioritizing candidates with the most promising safety profiles. Understanding the structure-activity relationships is key to rationally designing new derivatives that maximize therapeutic efficacy while minimizing off-target toxicity, ultimately paving the way for safer and more effective medicines.

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  • 6-Methylquinoline (91-62-3). Chemical Effects in Biological Systems - NIH. Available from: [Link]

  • Formation of DNA adducts by the food mutagen 2-amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline (4,8-DiMeIQx) in vitro and in vivo. Identification of a N2-(2'-deoxyguanosin-8-yl) - PubMed. Available from: [Link]

  • Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. PubMed. Available from: [Link]

  • Ames test. Wikipedia. Available from: [Link]

  • Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. University of KwaZulu-Natal Research Space. Available from: [Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. MDPI. Available from: [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Comparison of the Mutagenicity of Quinoline and All Monohydroxyquinolines With a Series of Arene Oxide, Trans-Dihydrodiol, Diol Epoxide, N-oxide and Arene Hydrate Derivatives of Quinoline in the Ames/Salmonella Microsome Test. PubMed. Available from: [Link]

  • Relationship between structure, toxicity and activity. NUS Faculty of Science. Available from: [Link]

  • 6-Methylquinoline. PubChem. Available from: [Link]

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Methodological & Application

Application Note & Protocol: In Vitro Evaluation of (8-Methylquinolin-5-yl)methanamine Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Oncology and the Unexplored Potential of (8-Methylquinolin-5-yl)methanamine

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] Notably, derivatives of 8-hydroxyquinoline have been extensively investigated for their anticancer properties, demonstrating mechanisms that include the induction of apoptosis, cell cycle arrest, and the chelation of metal ions crucial for tumor growth.[1][2][3] The introduction of various substituents onto the quinoline core has been shown to significantly modulate this anticancer activity.[2][4]

This compound is a quinoline derivative with a currently uncharacterized bioactivity profile in the context of oncology.[5] Its structural similarity to other quinoline-based compounds with proven cytotoxic effects suggests its potential as a novel anticancer agent.[4][6] This document provides a comprehensive guide for the initial in vitro evaluation of this compound, outlining a logical progression of experiments from broad cytotoxicity screening to more detailed mechanistic assays. These protocols are designed to be robust and self-validating, providing researchers with a clear framework to assess the compound's therapeutic potential.

Experimental Workflow: A Phased Approach to Characterization

A systematic evaluation is critical to understanding the anticancer potential of a novel compound. The following workflow is proposed for the characterization of this compound.

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanistic Investigation cluster_phase3 Phase 3: Molecular Pathway Analysis start Start: Compound Preparation mtt MTT Assay (Multiple Cell Lines) start->mtt Treat cells ic50 IC50 Determination mtt->ic50 Analyze viability apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis Select sensitive cell line & optimal concentration cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle Select sensitive cell line & optimal concentration western_blot Western Blot Analysis (e.g., Caspases, PARP, Akt) apoptosis->western_blot Confirm apoptosis markers cell_cycle->western_blot Investigate cell cycle protein expression

Caption: A phased experimental workflow for the in vitro evaluation of this compound.

Part 1: Cytotoxicity Screening using the MTT Assay

The initial step is to assess the compound's general cytotoxic effect across a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable colorimetric method for this purpose, measuring cell metabolic activity as an indicator of viability.[7]

Principle of the MTT Assay

Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.[7] By dissolving these crystals and measuring the absorbance, a quantitative assessment of cell viability can be made.[8]

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7, A549, HeLa) during their exponential growth phase.

    • Perform a cell count and assess viability (e.g., using a hemocytometer and trypan blue).

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7][8]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions in complete culture medium to achieve the desired final concentrations for treatment (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • After 24 hours of cell attachment, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the various concentrations of the compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control (fresh medium only).[7]

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Following the treatment period, add 20 µL of a 5 mg/mL MTT solution in PBS to each well.[8]

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT.[8]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Presentation and Analysis

The results should be summarized in a table to clearly present the half-maximal inhibitory concentration (IC50) values, which is the concentration of the compound required to inhibit 50% of cell growth.[8]

Cell LineThis compound IC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
MCF-7[Insert experimental value][Insert experimental value]
A549[Insert experimental value][Insert experimental value]
HeLa[Insert experimental value][Insert experimental value]

The percentage of cell viability is calculated relative to the vehicle control. These values are then plotted against the logarithm of the compound concentration to generate a dose-response curve, from which the IC50 value can be determined.

Part 2: Investigation of Apoptosis by Flow Cytometry

Should the MTT assay reveal significant cytotoxicity, the next logical step is to determine if the observed cell death is due to apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.[9][10]

Principle of the Annexin V/PI Assay

In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.[9][11] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[9] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[10]

Detailed Protocol: Annexin V/PI Staining
  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates at a density that will result in approximately 70-80% confluency after 24 hours.

    • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

    • After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle dissociation agent like trypsin.[9][11]

    • Combine the floating and adherent cells and centrifuge at approximately 300 x g for 5 minutes.[11]

  • Staining:

    • Wash the cell pellet twice with cold PBS.[9]

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[10]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[10]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[10]

    • Analyze the samples by flow cytometry immediately (within 1 hour).[10]

    • Use unstained, Annexin V only, and PI only controls to set up compensation and quadrants correctly.[10]

Expected Data and Interpretation

The flow cytometry data will be presented as a quadrant plot, allowing for the quantification of different cell populations:

  • Lower Left (Annexin V- / PI-): Live cells

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells[10]

  • Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells[10]

  • Upper Left (Annexin V- / PI+): Necrotic cells

An increase in the percentage of cells in the lower right and upper right quadrants following treatment with the compound would indicate the induction of apoptosis.

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Untreated Control[Value][Value][Value]
This compound (IC50)[Value][Value][Value]
This compound (2x IC50)[Value][Value][Value]

Part 3: Cell Cycle Analysis

Many anticancer compounds exert their effects by disrupting the cell cycle, leading to an arrest at specific phases (G1, S, or G2/M) and subsequent cell death.[4] Flow cytometry analysis of DNA content using propidium iodide is a widely used method to assess cell cycle distribution.[12][13]

Principle of Cell Cycle Analysis

PI is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content.[13] This allows for the differentiation of cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).[13]

cell_cycle_pathway cluster_checkpoints Potential Arrest Points G1 G1 S S G1->S G1/S Checkpoint G2 G2 S->G2 DNA Replication M M G2->M G2/M Checkpoint M->G1 Mitosis arrest_G1 G1 Arrest arrest_G2M G2/M Arrest

Caption: A simplified diagram of the cell cycle, highlighting key phases and potential arrest points for anticancer agents.

Detailed Protocol: Cell Cycle Analysis
  • Cell Treatment and Harvesting:

    • Seed and treat cells as described for the apoptosis assay.

    • Harvest the cells by trypsinization, and collect the cell pellet by centrifugation.

  • Fixation:

    • Wash the cell pellet with PBS.

    • Resuspend the cells (approximately 1 x 10⁶) and add them dropwise to 1 mL of ice-cold 70% ethanol while gently vortexing.[14]

    • Fix the cells for at least 30 minutes at 4°C.[14] Cells can be stored in ethanol at -20°C for several weeks.[15]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 2000 rpm) for 5 minutes to pellet them.[14]

    • Wash the pellet twice with PBS to remove the ethanol.[14]

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[14] The RNase is crucial to prevent the staining of double-stranded RNA.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer, collecting at least 20,000 events per sample.[12]

    • The data is typically displayed as a histogram of cell count versus fluorescence intensity.

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle.[14]

Expected Data and Interpretation

A change in the cell cycle distribution following treatment would be indicative of a cell cycle arrest. For instance, an accumulation of cells in the G2/M peak and a corresponding decrease in the G1 peak would suggest a G2/M arrest.

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Untreated Control[Value][Value][Value]
This compound (IC50)[Value][Value][Value]
This compound (2x IC50)[Value][Value][Value]

Part 4: Western Blot Analysis of Apoptotic Markers

To corroborate the findings from the apoptosis assay and to begin to elucidate the molecular mechanism, Western blotting can be used to detect key proteins involved in the apoptotic cascade.[16][17]

Principle of Apoptosis Detection by Western Blot

Apoptosis is executed by a family of proteases called caspases.[18] Initiator caspases (e.g., caspase-9) are activated, which in turn cleave and activate effector caspases (e.g., caspase-3).[17] A key substrate of activated caspase-3 is PARP (poly(ADP-ribose) polymerase), which is cleaved from its full-length form (116 kDa) into an 89 kDa fragment.[19] The detection of cleaved caspases and cleaved PARP by Western blot is a hallmark of apoptosis.[17][19]

Detailed Protocol: Western Blotting
  • Protein Extraction:

    • Treat cells with this compound as previously described.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).[16]

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[16]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, full-length PARP, cleaved PARP, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection:

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Data and Interpretation

An increase in the expression of cleaved caspase-3 and the 89 kDa fragment of PARP in treated cells compared to the untreated control would provide strong evidence that this compound induces apoptosis.

Conclusion and Future Directions

This application note provides a structured and comprehensive framework for the initial in vitro characterization of this compound as a potential anticancer agent. By following these detailed protocols, researchers can obtain reliable data on its cytotoxicity, its ability to induce apoptosis, and its effects on the cell cycle. Positive results from this initial evaluation would warrant further investigation into the specific signaling pathways modulated by the compound, such as the PI3K/Akt/mTOR pathway, which is commonly dysregulated in cancer and is a known target of other quinoline derivatives.[4][6]

References

  • Bio-protocol. (2015). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 5(17), e1587. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Darzynkiewicz, Z., Juan, G., & Li, X. (2004). Assaying cell cycle status using flow cytometry. Current protocols in cytometry, Chapter 7, Unit 7.5. Retrieved from [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in molecular biology (Clifton, N.J.), 2080, 219–224. Retrieved from [Link]

  • Shakyas, S. (2020). Apoptosis assays: western blots. YouTube. Retrieved from [Link]

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Wikipedia. (2023). Cell cycle analysis. Retrieved from [Link]

  • Al-Dhaheri, M., & Al-Dhaheri, A. (2018). Determination of Caspase Activation by Western Blot. Methods in molecular biology (Clifton, N.J.), 1709, 131–141. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Gherbi, K., & K.C., A. (2019). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line... protocols.io. Retrieved from [Link]

  • Szakács, A., et al. (2021). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of medicinal chemistry, 64(23), 17356–17376. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 8-methylquinoline. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry, 11(11), 1315-1323. Retrieved from [Link]

  • Zhang, L., et al. (2020). Insights of metal 8-hydroxylquinolinol complexes as the potential anticancer drugs. European journal of medicinal chemistry, 208, 112771. Retrieved from [Link]

  • Sosič, I., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules (Basel, Switzerland), 26(16), 4947. Retrieved from [Link]

  • Santos, M. A., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in chemistry, 11, 1149591. Retrieved from [Link]

  • Li, Y., et al. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules (Basel, Switzerland), 27(19), 6262. Retrieved from [Link]

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Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of (8-Methylquinolin-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers engaged in the synthesis of (8-methylquinolin-5-yl)methanamine. It addresses common challenges and frequently asked questions to facilitate reaction optimization and ensure reliable outcomes. The information is structured to provide actionable insights based on established chemical principles and peer-reviewed literature.

Introduction to the Synthesis

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis is most commonly achieved through the reduction of 5-cyano-8-methylquinoline. This process, while straightforward in principle, is sensitive to several parameters that can significantly impact yield and purity. The primary method involves the catalytic hydrogenation of the nitrile group. This guide focuses on optimizing this critical transformation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of this compound via the reduction of 5-cyano-8-methylquinoline.

Question: My reaction shows a very low conversion rate, and I've recovered most of my starting material (5-cyano-8-methylquinoline). What are the likely causes?

Answer: Low conversion is a frequent issue and can typically be traced back to catalyst activity, hydrogen pressure, or reaction temperature.

  • Catalyst Inactivation: The quinoline nitrogen can act as a catalyst poison. It is crucial to use a catalyst system that is robust to this effect. While Raney Nickel is commonly used, it can be susceptible to poisoning. Palladium on carbon (Pd/C) is a viable alternative. Ensure the catalyst is fresh and has been handled under an inert atmosphere to prevent oxidation.

  • Insufficient Hydrogen Pressure: The reduction of a nitrile to a primary amine is a demanding hydrogenation. A minimum pressure of 50 psi of hydrogen gas is often recommended. If you are operating at atmospheric pressure, the reaction will likely be exceedingly slow or fail to proceed altogether.

  • Sub-optimal Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A typical starting point for this reduction is room temperature, with gentle heating to 40-50 °C if the reaction is sluggish.

  • Solvent Choice: The solvent must be capable of dissolving the starting material and be inert under the reaction conditions. Methanol or ethanol are common choices. Ensure the solvent is anhydrous, as water can sometimes interfere with the catalyst's activity.

Question: I am observing the formation of significant side products, leading to a complex mixture that is difficult to purify. What are these side products and how can I avoid them?

Answer: The most common side product in the reduction of nitriles is the formation of secondary and tertiary amines. This occurs when the initially formed primary amine attacks the intermediate imine, leading to dimerization or polymerization.

  • Mechanism of Side Product Formation:

    • R-C≡N + H₂ → R-CH=NH (Imine intermediate)

    • R-CH=NH + H₂ → R-CH₂-NH₂ (Desired primary amine)

    • R-CH₂-NH₂ + R-CH=NH → (R-CH₂)-NH-(CH₂R) + NH₃ (Secondary amine formation)

  • Strategies for Minimizing Side Products:

    • Ammonia Addition: The addition of ammonia (often as a solution in methanol) to the reaction mixture can suppress the formation of secondary amines by shifting the equilibrium away from the side reaction. The excess ammonia competes with the primary amine product for the imine intermediate.

    • Use of Anhydrous Solvents: The presence of water can facilitate the hydrolysis of the imine intermediate back to an aldehyde, which can then participate in other side reactions. Using anhydrous solvents is therefore recommended.

    • Catalyst Choice: Some catalysts are more prone to promoting side reactions than others. If you are using a highly active catalyst like Raney Nickel and observing significant side products, consider switching to a less aggressive system like Pd/C.

Question: The purification of the final product by column chromatography is resulting in low recovery. What could be the issue?

Answer: Primary amines, like this compound, are basic and can strongly adhere to silica gel, which is acidic. This interaction leads to significant product loss on the column.

  • Column Tailing and Irreversible Adsorption: The lone pair on the amine's nitrogen atom interacts strongly with the silanol groups (Si-OH) on the surface of the silica gel. This causes the product to streak or "tail" down the column, and in some cases, it may not elute at all.

  • Solutions for Improved Recovery:

    • Basified Silica Gel: Prepare a slurry of silica gel with a solvent containing a small amount of a volatile base, such as triethylamine (typically 1-2%). This will neutralize the acidic sites on the silica, preventing the amine from binding.

    • Basified Eluent: Add a small percentage of a base like triethylamine or ammonium hydroxide to your eluent system. A common mobile phase for purifying amines is a mixture of dichloromethane and methanol, with 1% triethylamine added.

    • Alternative Purification Methods: If chromatography remains problematic, consider alternative purification techniques such as acid-base extraction or crystallization of a salt form (e.g., the hydrochloride salt).

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the reduction of the nitrile group to a primary amine?

A1: The catalytic hydrogenation of a nitrile to a primary amine proceeds through an imine intermediate. The process can be broken down into the following key steps:

  • Adsorption: Both the nitrile (R-C≡N) and hydrogen (H₂) adsorb onto the surface of the metal catalyst (e.g., Raney Nickel, Pd/C).

  • Hydrogen Addition (Step 1): A molecule of hydrogen adds across the carbon-nitrogen triple bond to form an imine intermediate (R-CH=NH) which remains adsorbed on the catalyst surface.

  • Hydrogen Addition (Step 2): A second molecule of hydrogen adds across the carbon-nitrogen double bond of the imine to yield the primary amine (R-CH₂-NH₂).

  • Desorption: The final primary amine product desorbs from the catalyst surface, freeing up the active site for the next catalytic cycle.

Q2: Why is 5-cyano-8-methylquinoline the preferred starting material over, for example, 8-methylquinoline-5-carbaldehyde for a reductive amination?

A2: While reductive amination of the corresponding aldehyde is a viable route, starting from the nitrile offers several advantages in terms of atom economy and the availability of starting materials. The synthesis of quinoline-5-carbonitriles is often more straightforward and higher-yielding than the synthesis of the corresponding aldehydes. Furthermore, the direct reduction of the nitrile avoids the need for an additional amine source (like ammonia) as a reagent, simplifying the reaction setup.

Q3: What are the critical safety precautions to take during this synthesis?

A3: Several safety considerations are paramount:

  • Handling of Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources. The hydrogenation apparatus must be properly assembled and leak-tested.

  • Handling of Raney Nickel: Raney Nickel is pyrophoric, meaning it can spontaneously ignite when exposed to air, especially when dry. It should always be handled as a slurry in water or the reaction solvent and never allowed to dry out.

  • Handling of Quinolines: Quinolines and their derivatives should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, as they can be skin and eye irritants.

Data Summary and Protocols

Table 1: Recommended Reaction Conditions for Nitrile Reduction
ParameterRecommended ConditionRationale
Catalyst Raney Nickel or 10% Pd/CEffective for nitrile reduction. Pd/C may be less prone to side reactions.
Catalyst Loading 5-10 mol%Balances reaction rate with cost and ease of removal.
Solvent Anhydrous Methanol or EthanolGood solubility for the starting material and inert under reaction conditions.
Additive 7N Ammonia in Methanol (1-2 eq)Suppresses the formation of secondary amine side products.
Hydrogen Pressure 50-100 psiSufficient pressure to drive the reaction to completion in a reasonable time.
Temperature 25-50 °CProvides a good balance between reaction rate and selectivity.
Reaction Time 4-24 hoursMonitor by TLC or LC-MS to determine completion.
Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a hydrogenation vessel, add 5-cyano-8-methylquinoline (1.0 eq).

  • Catalyst Addition: Under a stream of nitrogen or argon, add Raney Nickel (as a slurry in water, ~10% by weight of the starting material) or 10% Pd/C (5-10 mol%).

  • Solvent and Additive Addition: Add anhydrous methanol to dissolve the starting material, followed by a solution of ammonia in methanol (e.g., 7N solution, 1.5 eq).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC (thin-layer chromatography) or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel that has been pre-treated with triethylamine, using a gradient of methanol in dichloromethane (containing 1% triethylamine) as the eluent.

Diagrams

Reaction_Pathway Start 5-Cyano-8-methylquinoline Imine Imine Intermediate Start->Imine + H2 (Catalyst) Product This compound Imine->Product + H2 (Catalyst) Side_Product Secondary Amine Imine->Side_Product + Primary Amine

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Low_Conversion Problem Low Conversion Rate Cause1 Catalyst Inactivation Problem->Cause1 Cause2 Insufficient H2 Pressure Problem->Cause2 Cause3 Sub-optimal Temperature Problem->Cause3 Solution1 Use fresh catalyst Handle under inert atmosphere Cause1->Solution1 Solution2 Increase H2 pressure (min. 50 psi) Cause2->Solution2 Solution3 Gently heat to 40-50 °C Cause3->Solution3

Navigating the Skraup Quinoline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Skraup Synthesis of Quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful, yet often challenging, reaction. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the nuances of the Skraup synthesis, with a special focus on understanding and mitigating the formation of side products.

Frequently Asked Questions (FAQs)

Q1: My Skraup reaction is incredibly vigorous and difficult to control. What causes this, and how can I ensure a safer, more controlled reaction?

The Skraup synthesis is notoriously exothermic, and this vigor is a primary concern for many researchers.[1] The primary cause of this strong exotherm is the initial dehydration of glycerol to acrolein by concentrated sulfuric acid, which is a highly heat-generating process. This is immediately followed by the exothermic Michael addition of aniline to the newly formed acrolein.

To tame this reaction, consider the following critical adjustments:

  • Inclusion of a Moderator: The use of ferrous sulfate (FeSO₄) is a well-established method to moderate the reaction's intensity.[2] Ferrous sulfate is believed to act as an oxygen carrier, which helps to control the oxidation step and smooth out the reaction rate. Boric acid has also been reported to have a similar moderating effect.

  • Controlled Reagent Addition: The order and rate of reagent addition are paramount. Concentrated sulfuric acid should always be added slowly and incrementally to the cooled mixture of aniline and glycerol, with efficient stirring to dissipate heat.

  • External Cooling: Have an ice bath ready. If the reaction begins to accelerate uncontrollably, immediate cooling can prevent a runaway reaction.

  • Proper Mixing: Ensure your stirring apparatus is robust enough to handle the increasingly viscous reaction mixture. Poor mixing can lead to localized hotspots, exacerbating the exotherm and promoting side reactions.

Q2: I'm observing significant tar formation, which is making product isolation nearly impossible. What is this tar, and how can I minimize its formation?

The "tar" is a complex mixture of polymeric materials, primarily arising from the acid-catalyzed polymerization of acrolein. Acrolein is highly reactive and readily polymerizes under the harsh acidic and high-temperature conditions of the Skraup synthesis.

Here’s how to combat tar formation:

  • Moderation is Key: As with controlling the exotherm, adding ferrous sulfate can help reduce charring and tar formation by ensuring a more controlled reaction rate.

  • Temperature Optimization: Avoid excessive heating. The reaction should be initiated with gentle heating, and once the exotherm begins, the external heat source should be removed. If the reaction slows, gentle heating can be reapplied.

  • Stoichiometry of Acrolein Precursor: While glycerol is the traditional precursor, using a pre-formed α,β-unsaturated aldehyde or ketone (as in the related Doebner-von Miller reaction) can sometimes offer more control. However, in the classic Skraup, ensuring the correct stoichiometry of glycerol is crucial to avoid an excess of acrolein that is prone to polymerization.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low or No Yield of the Desired Quinoline Product
Potential Cause Troubleshooting Strategy
Incomplete Reaction Ensure the reaction is heated for a sufficient duration after the initial exothermic phase has subsided. Typically, several hours of reflux are required. Monitor the reaction progress using Thin Layer Chromatography (TLC) if a suitable method can be developed for your specific product.
Substituent Effects on Aniline Anilines with strong electron-withdrawing groups are less nucleophilic and may give lower yields. Consider using a more forcing set of conditions (e.g., higher temperature, longer reaction time) for these substrates, but be mindful that this can also increase side product formation.
Loss During Workup The workup of the tarry reaction mixture can lead to significant product loss. Steam distillation is a common and effective method for isolating the quinoline product from the non-volatile tar.[1]
Problem 2: Difficulty in Purifying the Crude Product
Potential Cause Troubleshooting Strategy
Presence of Unreacted Starting Materials Unreacted aniline and nitrobenzene can contaminate the product. Aniline can be removed by washing the organic extract with a dilute acid solution (e.g., 1M HCl). Unreacted nitrobenzene can often be removed during steam distillation due to its volatility.
Formation of Isomeric Products With meta-substituted anilines, the Skraup synthesis can yield a mixture of isomeric quinolines. Careful chromatographic separation (e.g., column chromatography) is often required to isolate the desired isomer.
Persistent Tarry Residues If steam distillation is not feasible or effective, a multi-step extraction process can be employed. After basifying the reaction mixture, extract with a suitable organic solvent. The organic layer can then be washed sequentially with water, dilute acid (to remove basic impurities), and brine. Subsequent purification by column chromatography or crystallization may be necessary.

Detailed Experimental Protocols

Protocol 1: Standard Skraup Synthesis of Quinoline

This protocol is a representative example and should be adapted based on the specific aniline derivative being used.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous Sulfate Heptahydrate (optional, but recommended)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the aniline, glycerol, and ferrous sulfate heptahydrate.

  • With vigorous stirring, slowly add the concentrated sulfuric acid to the mixture. The addition should be done in an ice bath to control the initial exotherm.

  • Once the sulfuric acid has been added, add the nitrobenzene.

  • Gently heat the reaction mixture. An exothermic reaction will commence. Remove the external heat source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with an ice bath.

  • Once the initial exotherm has subsided, heat the mixture to reflux for 3-5 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully dilute the mixture with water and then neutralize it with a concentrated sodium hydroxide solution until it is strongly alkaline. Caution: This neutralization is highly exothermic.

  • Isolate the crude quinoline by steam distillation.

Protocol 2: Purification of Crude Quinoline
  • Collect the distillate from the steam distillation. The quinoline will often separate as an oil.

  • Separate the quinoline layer from the aqueous layer using a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) to recover any dissolved product.

  • Combine the organic extracts and the initial quinoline layer.

  • Wash the combined organic phase with a dilute acid solution (e.g., 1M HCl) to remove any residual aniline.

  • Wash the organic phase with water and then with brine.

  • Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude quinoline.

  • Further purify the quinoline by vacuum distillation.

Visualizing the Reaction and Side Reactions

The Main Reaction Pathway

Skraup_Synthesis Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O (H₂SO₄) Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Aniline Aniline Aniline->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: The main reaction pathway of the Skraup synthesis.

Major Side Reaction: Acrolein Polymerization

Acrolein_Polymerization Acrolein Acrolein Polymer Polymeric Tar Acrolein->Polymer Acid Catalysis High Temperature

Caption: The primary side reaction leading to tar formation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Skraup Synthesis Issues Low_Yield Low/No Yield Start->Low_Yield Tar_Formation Excessive Tar Formation Start->Tar_Formation Purification_Difficulty Purification Difficulty Start->Purification_Difficulty Check_Reaction_Time Increase Reaction Time/Temp Low_Yield->Check_Reaction_Time Check_Aniline_Reactivity Consider Aniline Substituents Low_Yield->Check_Aniline_Reactivity Optimize_Workup Optimize Workup (Steam Distillation) Low_Yield->Optimize_Workup Use_Moderator Add Ferrous Sulfate Tar_Formation->Use_Moderator Control_Temperature Control Temperature Carefully Tar_Formation->Control_Temperature Purification_Strategy Review Purification Strategy Purification_Difficulty->Purification_Strategy

Sources

Technical Support Center: Navigating the Purification of Aminomethylquinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the unique purification challenges presented by aminomethylquinoline compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter hurdles in isolating these valuable molecules. Aminomethylquinolines, a cornerstone in many pharmaceutical and research applications, often present a frustrating set of purification obstacles due to their distinct physicochemical properties. This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these challenges efficiently.

The Root of the Challenge: Understanding the Aminomethylquinoline Scaffold

The purification difficulties associated with aminomethylquinolines stem from a combination of their structural features:

  • Basicity: The presence of the aminomethyl group, and the quinoline nitrogen itself, imparts basicity. This leads to strong, often undesirable, interactions with acidic stationary phases like silica gel, resulting in significant peak tailing, poor separation, and even irreversible adsorption.[1][2][3]

  • Polarity: The amine functionality makes these compounds relatively polar, often requiring highly polar mobile phases that can complicate solvent removal and decrease resolution in normal-phase chromatography.

  • Chelating Properties: The quinoline scaffold, particularly with substituents at the 8-position, is a known chelator of metal ions.[4][5][6] Trace metals in your solvents, reagents, or on glassware can form stable complexes with your compound, leading to anomalous chromatographic behavior and difficulty in obtaining a pure, metal-free product.

  • Potential for Isomerism: Synthetic routes can sometimes yield positional isomers, which possess very similar polarities, making their separation by standard chromatographic techniques a significant challenge.[7]

  • Chirality: If the aminomethyl group is substituted, or if there are other chiral centers, you will be working with enantiomers or diastereomers. Separating enantiomers requires specialized chiral chromatography techniques, as they are indistinguishable by achiral methods.[8][9]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the common issues encountered in the lab.

Issue 1: My aminomethylquinoline is streaking badly on a silica gel TLC plate and column.

Question: I'm attempting to purify my aminomethylquinoline derivative using a standard silica gel column with a hexane/ethyl acetate gradient, but the compound is tailing severely, leading to poor separation from impurities. What's happening and how can I fix it?

Answer: This is the most common issue faced when purifying basic compounds on silica gel. The acidic silanol groups (Si-OH) on the silica surface are strongly interacting with the basic nitrogen atoms of your aminomethylquinoline.[2][3] This acid-base interaction leads to a non-ideal equilibrium, causing the observed tailing.

Here’s a systematic approach to resolving this:

  • Incorporate a Basic Modifier: The simplest solution is to add a small amount of a volatile base to your mobile phase. This "competing base" will neutralize the acidic sites on the silica, minimizing their interaction with your compound.[1][2]

    • Recommended Modifier: Start by adding 0.5-2% triethylamine (TEA) or pyridine to your eluent.

    • Workflow:

      • Prepare your mobile phase (e.g., 90:10 Hexane:Ethyl Acetate) and add 1% TEA.

      • Run a TLC with this modified mobile phase. You should observe a significant improvement in the spot shape.

      • For column chromatography, equilibrate your packed column with the mobile phase containing TEA before loading your sample.

  • Switch to a Different Stationary Phase: If a basic modifier doesn't provide the desired separation or is incompatible with your compound, consider an alternative stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative for the purification of amines.[10] Basic or neutral alumina will not have the acidic sites that cause tailing with basic compounds.

    • Amine-Functionalized Silica: These columns have a propylamine moiety bonded to the silica surface, creating a more alkaline environment that is ideal for purifying basic compounds.[11]

    • Reversed-Phase Silica (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography can be an excellent option. The separation is based on hydrophobicity rather than polar interactions, thus avoiding the issues with silica's acidity. You may need to use a mobile phase with a slightly alkaline pH to ensure your amine is in its free-base form.[1]

Issue 2: My compound seems to be degrading on the column.

Question: I've noticed the appearance of new, more polar spots on my TLC plates after running a silica gel column. I suspect my aminomethylquinoline is decomposing. What could be causing this and how can I prevent it?

Answer: The acidic nature of silica gel can catalyze the degradation of acid-sensitive compounds.[12][13] Additionally, prolonged exposure to air and light during the purification process can lead to oxidative degradation.[14]

Here are some strategies to mitigate degradation:

  • Deactivate the Silica Gel: As mentioned for tailing, adding a basic modifier like triethylamine will neutralize the acidic sites and can prevent acid-catalyzed degradation.[1]

  • Minimize Contact Time: Work quickly. Load your sample and run the column without unnecessary delays. The longer your compound is on the silica, the greater the chance of degradation.

  • Use an Inert Atmosphere: For particularly sensitive compounds, consider performing the chromatography under a nitrogen or argon atmosphere to prevent oxidation.

  • Consider Non-Chromatographic Methods: If your compound is highly unstable on stationary phases, alternative purification methods should be explored.

Issue 3: I'm struggling to remove a very polar, colored impurity.

Question: My crude product is contaminated with a highly polar, colored impurity that either streaks from the baseline or remains at the origin of my TLC plate. How can I remove this?

Answer: This is a common scenario where the impurity is significantly more polar than your desired product. An acid-base extraction is often the most effective method in this situation.[7][15][16][17][18] This technique leverages the basicity of your aminomethylquinoline to move it between an organic and an aqueous phase, leaving behind neutral or acidic impurities.

This protocol is designed to separate your basic aminomethylquinoline from neutral or acidic impurities.

  • Dissolution: Dissolve your crude material in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M hydrochloric acid (HCl).

    • Shake the funnel vigorously, venting frequently. Your protonated aminomethylquinoline will become a water-soluble salt and move to the aqueous layer.

    • Separate the layers and collect the aqueous layer.

    • Repeat the extraction of the organic layer with fresh 1 M HCl at least two more times to ensure complete transfer of your product. The colored, polar impurities may remain in the organic layer.

  • Basification and Re-extraction:

    • Combine all aqueous extracts in a flask and cool in an ice bath.

    • Slowly add 1 M sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃) until the solution is basic (confirm with pH paper). You should see your deprotonated aminomethylquinoline precipitate or form an oil.

    • Transfer this basic aqueous solution back to a separatory funnel and extract your now neutral product back into an organic solvent (e.g., DCM or ethyl acetate). Perform this extraction three times.

  • Drying and Concentration:

    • Combine the organic extracts.

    • Dry the solution over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure to yield your purified aminomethylquinoline.

Diagram of the Acid-Base Extraction Workflow:

AcidBaseExtraction Crude Crude Aminomethylquinoline (in Organic Solvent) AddAcid Add 1M HCl Crude->AddAcid Separate1 Separate Layers AddAcid->Separate1 Organic1 Organic Layer (Neutral/Acidic Impurities) Separate1->Organic1 Discard Aqueous1 Aqueous Layer (Protonated Product) Separate1->Aqueous1 AddBase Add 1M NaOH Aqueous1->AddBase Separate2 Separate Layers AddBase->Separate2 Aqueous2 Aqueous Layer (Salts) Separate2->Aqueous2 Discard Organic2 Organic Layer (Purified Product) Separate2->Organic2 Dry Dry & Concentrate Organic2->Dry PureProduct Pure Aminomethylquinoline Dry->PureProduct

Caption: Workflow for the purification of an aminomethylquinoline using acid-base extraction.

Issue 4: My compound is a solid, but I can't find a good single solvent for recrystallization.

Question: I've tried several common solvents, but my aminomethylquinoline either dissolves completely at room temperature or is insoluble even when hot. How can I recrystallize it?

Answer: This is a perfect scenario for a two-solvent (or mixed-solvent) recrystallization.[19][20] The goal is to find one solvent in which your compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent"). The two solvents must be miscible.

  • Dissolution: Dissolve your crude compound in the minimum amount of the hot "solvent".

  • Addition of Anti-solvent: While the solution is still hot, add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity).

  • Redissolution: Add a few drops of the hot "solvent" back into the mixture until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "anti-solvent", and dry under vacuum.

Common Recrystallization Solvent Pairs:

"Solvent" (Good Solubility)"Anti-solvent" (Poor Solubility)
Dichloromethane (DCM)Hexanes / Heptane
Ethyl AcetateHexanes / Heptane
AcetoneWater
Methanol / EthanolWater
Tetrahydrofuran (THF)Hexanes / Heptane

Table based on information from[19][21][22]

For basic compounds like aminomethylquinolines, you can also consider forming a salt (e.g., the hydrochloride salt) and recrystallizing the salt from a suitable solvent system like ethanol/ether.[14] The free base can then be regenerated if needed.

Issue 5: My aminomethylquinoline is chiral. How do I separate the enantiomers?

Question: My synthesis produces a racemic mixture of my aminomethylquinoline. How can I resolve the enantiomers?

Answer: The separation of enantiomers requires a chiral environment. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective method for this.[8][9]

  • Chiral Stationary Phases (CSPs): These are HPLC columns packed with a chiral material. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and are effective for a broad range of compounds.

  • Method Development:

    • Column Screening: Screen a variety of polysaccharide-based CSPs.

    • Mobile Phase Optimization: Start with a simple mobile phase like hexane/isopropanol or hexane/ethanol. The ratio of the alcohol can be adjusted to optimize the separation.

    • Additives: For basic compounds, it is often necessary to add a basic modifier like diethylamine (DEA) or a competing amine to the mobile phase to improve peak shape and resolution.[23]

Alternatively, you can use a Chiral Mobile Phase Additive (CMPA), where a chiral selector is added to the mobile phase and an achiral column is used.[24][25] However, this method is less common for preparative separations.

Purity Assessment: How Do I Know My Compound is Pure?

Once you have purified your aminomethylquinoline, you need to assess its purity. A single analytical technique is often not sufficient. An orthogonal approach, using multiple methods, provides the highest confidence.

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Structural confirmation and purity estimation.Provides structural information, can detect non-chromophoric impurities, and can be used for quantitative analysis (qNMR).[26][27][28]Lower sensitivity compared to HPLC, overlapping signals can be problematic.
HPLC Purity profile, detection of trace impurities.High sensitivity and resolution, well-established for purity analysis.[29]Requires a chromophore for UV detection, may not detect non-UV active impurities.
Mass Spectrometry (MS) Molecular weight confirmation.Confirms the mass of the desired product.Not inherently quantitative for purity assessment.
Elemental Analysis Elemental composition.Provides the percentage of C, H, N, etc., which can be compared to the theoretical values.Requires a relatively large amount of very pure sample, does not identify impurities.

Table based on information from[26][27][28][29]

For a comprehensive purity assessment, a combination of ¹H NMR and HPLC is highly recommended.[29]

Final Thoughts

The purification of aminomethylquinoline compounds, while challenging, can be systematically addressed by understanding the underlying chemical principles. By anticipating issues such as peak tailing, on-column degradation, and the presence of isomers, and by being prepared to employ techniques like basic modifiers, alternative stationary phases, acid-base extractions, and specialized chiral methods, researchers can successfully isolate these important molecules in high purity.

References

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  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(iii), 0-0.
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  • Klier, L., et al. (2012). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Organic & Biomolecular Chemistry, 10(36), 7244-7247.
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  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. Retrieved from [Link]

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  • Research Journal of Pharmacy and Technology. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 12(9), 4281-4285.
  • Crawford Scientific. (n.d.). Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. Retrieved from [Link]

  • Yashima, E., et al. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(10), 2147-2157.
  • Journal of Medicinal Chemistry. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9222-9225.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Reddit. (2019). What causes streaking in silica gel column chromatography?. Retrieved from [Link]

  • Google Patents. (n.d.). CN105622503A - Synthesis method of 8-hydroxyquinoline.
  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2021). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1438-1458.
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  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231.
  • MDPI. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(5), 2389.
  • ResearchGate. (2013). Tailing in TLC - can anyone help?. Retrieved from [Link]

  • Biotage. (2023). When should amine-bonded columns be used for purification?. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 70(4), 468-472.
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  • Organic & Biomolecular Chemistry. (2013). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Organic & Biomolecular Chemistry, 11(34), 5626-5636.
  • ResearchGate. (n.d.). Investigations on an analytical artifact caused by in-column degradation of an NCE during assay and impurity content analysis by HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). US9994611B2 - Chromatographic purification of antibodies from chromatin-deficient cell culture harvests.
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Technical Support Center: Optimizing the Doebner-von Miller Synthesis of 8-Methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Doebner-von Miller quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals aiming to improve the yield and purity of 8-methylquinoline. We will delve into the common pitfalls of this classic reaction and provide field-proven troubleshooting strategies and detailed protocols to overcome them. Our focus is not just on the "how," but the fundamental "why" behind each experimental choice, ensuring a robust and reproducible synthesis.

Core Principles of the Doebner-von Miller Reaction

The Doebner-von Miller reaction is a powerful tool for synthesizing quinolines, which are prevalent scaffolds in pharmaceuticals and functional materials.[1] The synthesis of 8-methylquinoline involves the acid-catalyzed reaction of an aromatic amine, o-toluidine, with an α,β-unsaturated carbonyl compound, typically acrolein.[2] The reaction proceeds through a series of conjugate additions, cyclizations, and dehydrations, culminating in an oxidation step to yield the aromatic quinoline ring.[3][4]

The mechanism, while debated, is believed to involve a complex fragmentation-recombination pathway.[5][6][7] Understanding this pathway is crucial for diagnosing and resolving issues that may arise during the synthesis.

Caption: Proposed mechanism for 8-methylquinoline synthesis.

Troubleshooting Guide: From Tar to Treasure

This section addresses the most common and frustrating issues encountered during the Doebner-von Miller synthesis in a direct question-and-answer format.

Problem 1: My reaction produced a low yield and a significant amount of black, intractable tar. How can I fix this?

Symptoms: The reaction mixture becomes a thick, dark polymer, making product isolation nearly impossible and drastically reducing the yield.[3]

Root Cause Analysis: This is the most prevalent side reaction in the Doebner-von Miller synthesis.[3] The strongly acidic conditions required for the main reaction also potently catalyze the self-polymerization of the highly reactive α,β-unsaturated carbonyl starting material (e.g., acrolein).[8][9] This competing polymerization pathway often outpaces the desired quinoline formation, consuming the starting material and generating high-molecular-weight tars.

Solutions & Optimization Strategies:

  • Strategy 1: Implement a Biphasic Solvent System

    • Causality: The key to preventing polymerization is to keep the concentration of the α,β-unsaturated carbonyl low in the highly acidic phase. A biphasic system achieves this by sequestering the carbonyl compound (e.g., acrolein) in a non-polar organic phase (like toluene), while the aniline (o-toluidine) remains protonated in the acidic aqueous phase.[1][3] The carbonyl compound is only able to react at the interface or in small amounts that partition into the aqueous phase, thus favoring the reaction with the aniline over self-polymerization.

  • Strategy 2: Control Reagent Concentration via Gradual Addition

    • Causality: Even in a biphasic system, adding the carbonyl compound slowly (dropwise) to the heated, acidic solution of the aniline ensures its instantaneous concentration remains low at all times.[3][8] This further biases the kinetics toward the desired bimolecular reaction with the aniline rather than the undesired polymerization.

  • Strategy 3: Optimize Reaction Temperature

    • Causality: While heat is required to overcome the activation energy of the cyclization steps, excessive temperatures can dramatically accelerate the rate of polymerization and lead to charring.[3][8] The lowest effective temperature that allows the reaction to proceed at a reasonable rate should be maintained.

Optimized Experimental Protocol: Synthesis of 8-Methylquinoline

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser, a mechanical stirrer, and an addition funnel.

  • Charge Reactants: To the flask, add o-toluidine (1.0 eq) and 6 M hydrochloric acid.

  • Heat: Heat the mixture to a gentle reflux (approx. 90-100°C) with vigorous stirring to create a fine emulsion.

  • Prepare Carbonyl Solution: In the addition funnel, prepare a solution of acrolein (1.2 eq) in toluene.

  • Slow Addition: Add the acrolein/toluene solution dropwise to the refluxing acidic aniline solution over 2-3 hours. A color change to deep red or brown is expected.

  • Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and carefully neutralize the aqueous layer by slowly adding a concentrated solution of sodium hydroxide until the pH is >10.

  • Extraction: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.[3]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.[3]

Problem 2: My final product is contaminated with dihydroquinoline or tetrahydroquinoline impurities.

Symptoms: 1H NMR, GC-MS, or other analytical methods show the presence of partially hydrogenated quinoline derivatives, which are often difficult to separate from the desired aromatic product.

Root Cause Analysis: The final step of the Doebner-von Miller synthesis is the oxidation of a 1,2-dihydroquinoline intermediate to the aromatic quinoline.[3] If the oxidizing agent is inefficient, used in insufficient quantity, or if the reaction conditions do not favor complete oxidation, these hydrogenated byproducts will be isolated along with the final product.[3]

Solutions & Optimization Strategies:

  • Strategy 1: Judicious Choice of Oxidizing Agent

    • Causality: Historically, harsh and toxic oxidants like arsenic acid or nitrobenzene were used.[3][4] For modern and safer syntheses, other options should be considered. Often, an intermediate Schiff base formed in the reaction can act as the hydrogen acceptor (oxidant), becoming reduced in the process.[10] In some cases, simply exposing the reaction to air (aerobic oxidation) under the right catalytic conditions can be sufficient.[11] If an external oxidant is required, consider milder options like manganese dioxide (MnO₂) or DDQ in a separate post-reaction step.

  • Strategy 2: Ensure Sufficient Oxidant

    • Causality: If using an external or co-reactant oxidant, ensure it is present in at least a stoichiometric amount, and often a slight excess (1.1-1.2 eq) is used to drive the reaction to completion.[3]

  • Strategy 3: Post-Reaction Oxidation

    • Causality: If dihydroquinoline impurities are found in the isolated crude product, it is often possible to "clean up" the material in a subsequent step. The impure material can be re-dissolved in a suitable solvent (like toluene or dioxane) and treated with an oxidizing agent such as MnO₂ or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to convert the remaining dihydroquinoline to 8-methylquinoline.

Problem 3: My crude reaction mixture is very complex, and purification is a nightmare.

Symptoms: TLC or GC-MS analysis of the crude mixture shows multiple spots or peaks, indicating a complex mixture of side products beyond simple polymerization or incomplete oxidation.

Root Cause Analysis: The highly acidic and thermal conditions can promote various side reactions. Steric hindrance can disfavor the desired cyclization pathway.[3] Furthermore, the choice of acid catalyst can significantly influence the reaction pathway and the formation of byproducts.[6]

Solutions & Optimization Strategies:

  • Strategy 1: Systematic Catalyst Evaluation

    • Causality: Both Brønsted and Lewis acids can catalyze the reaction, but they may offer different levels of selectivity and reactivity.[6][12] A systematic screening of different acids can identify the optimal catalyst that maximizes the yield of the desired product while minimizing side reactions.

Catalyst TypeExamplesCharacteristics & Considerations
Brønsted Acids HCl, H₂SO₄, p-TsOHStrong proton donors, effective but can aggressively promote polymerization. HCl is often preferred.[3]
Lewis Acids ZnCl₂, SnCl₄, Sc(OTf)₃Coordinate to carbonyl oxygen, activating it for nucleophilic attack. Can be milder and offer different selectivity.[6][12]
  • Strategy 2: A Robust Purification Protocol

    • Causality: Quinolines are basic compounds. This chemical property is the cornerstone of their purification. An acid-base extraction is highly effective at separating the basic quinoline product from non-basic polymeric material and other neutral impurities.

    • Detailed Purification Protocol:

      • Dissolve the crude product in a suitable organic solvent (e.g., toluene).

      • Extract the organic solution with 1 M HCl. The basic 8-methylquinoline will move into the aqueous phase as its hydrochloride salt, leaving neutral impurities (like polymers) in the organic phase.

      • Wash the acidic aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

      • Carefully basify the aqueous layer with concentrated NaOH or KOH solution until the pH is >10, which will deprotonate the quinolinium salt and precipitate the free base.

      • Extract the liberated 8-methylquinoline back into an organic solvent (e.g., dichloromethane).

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent to yield a much cleaner product, which can then be subjected to final purification by vacuum distillation or chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is tar formation so prevalent in this reaction, more so than in other acid-catalyzed reactions? A1: The primary culprit is the α,β-unsaturated carbonyl starting material, such as acrolein. These molecules are highly susceptible to acid-catalyzed Michael addition with themselves, initiating a chain polymerization process.[3][8] The conditions of the Doebner-von Miller reaction (strong acid, heat) are unfortunately ideal for this unwanted side reaction.

Q2: What is the specific role of the acid catalyst? Can I use a Lewis acid instead of a Brønsted acid? A2: The acid catalyst plays multiple roles: it protonates the aniline to keep it in the aqueous phase (in a biphasic system), activates the carbonyl group for nucleophilic attack, and catalyzes the dehydration and cyclization steps.[13] Yes, Lewis acids can be used and are sometimes preferable as they may be milder and reduce tar formation.[3][6] Common Lewis acids include zinc chloride (ZnCl₂) and tin tetrachloride (SnCl₄).[6][12]

Q3: The reaction is often described as highly exothermic. How can I control it safely? A3: The exotherm is primarily due to the initial condensation and polymerization reactions. The best safety and control measures are slow, dropwise addition of the α,β-unsaturated carbonyl to the heated aniline solution and ensuring efficient stirring.[3][8] This dissipates the heat as it is generated and prevents a dangerous runaway reaction. For larger-scale reactions, external cooling with a water bath may be necessary.

Q4: What are the correct starting materials for 8-methylquinoline specifically? A4: To synthesize 8-methylquinoline, you must start with o-toluidine (which provides the benzene ring and the methyl group at position 8) and acrolein (which provides the three carbons needed to form the pyridine part of the quinoline ring). Using crotonaldehyde instead of acrolein would result in 2,8-dimethylquinoline.

Q5: Are there any "greener" or safer alternatives for the oxidant if one is needed? A5: Yes. While classic procedures use hazardous materials like arsenic compounds, a much greener approach is to utilize aerobic oxidation (using oxygen from the air) if the reaction conditions and substrate allow.[11] Alternatively, performing a separate, controlled oxidation of the isolated dihydroquinoline intermediate with an agent like MnO₂ is a safer and cleaner method than including a harsh oxidant in the initial reaction pot.

References

  • Doebner–Miller reaction - Wikipedia. [Link]

  • Doebner-Miller Reaction - SynArchive. [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis - ResearchGate. [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. - YouTube. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - Illinois Experts. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. [Link]

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines - YouTube. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with (8-Methylquinolin-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (8-Methylquinolin-5-yl)methanamine. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with this compound in biological assays. Poor aqueous solubility can be a significant hurdle, leading to unreliable data and impeding research progress. This guide is designed to provide you with a clear path to overcoming these issues through a combination of theoretical understanding and practical, step-by-step protocols.

Understanding the Challenge: Physicochemical Properties of this compound

This compound is a quinoline derivative with the following chemical structure:

Chemical Formula: C₁₁H₁₂N₂[1] Molecular Weight: 172.23 g/mol [1]

To effectively address its solubility, it is crucial to understand its key physicochemical properties. While experimental data may be limited, we can rely on in silico predictions to guide our formulation strategies.

PropertyPredicted ValueImplication for Solubility
pKa ~9.5 (primary amine)As a basic compound, its solubility is highly pH-dependent. It will be more soluble in acidic conditions where the primary amine is protonated.
logP ~2.8This value suggests that the compound is moderately lipophilic, which is often associated with low aqueous solubility.

Disclaimer: These are in silico predicted values and should be used as a guide. Experimental determination is recommended for the most accurate results.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous assay buffer. What should I do first?

A1: The first step is to leverage the basic nature of the compound. Due to its predicted high pKa, this compound's solubility is expected to increase significantly in acidic conditions. Try dissolving the compound in a slightly acidic buffer (e.g., pH 4.0-5.0). If your assay can tolerate a lower pH, this is the most straightforward approach.

Q2: I'm using DMSO as a co-solvent, but the compound precipitates when I add it to my aqueous buffer. How can I prevent this?

A2: This is a common issue known as "DMSO crash-out." It occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO becomes insoluble as the solvent is diluted in an aqueous medium. To mitigate this, you can try a few strategies:

  • Lower the final concentration: The most direct solution is to work with a lower final concentration of the compound in your assay.

  • Increase the final DMSO concentration: While doing so, be mindful of the DMSO tolerance of your specific cell line or assay, which is typically between 0.1% and 1%.[2][3][4]

  • Use a multi-step dilution: Instead of a single large dilution, try a serial dilution approach, which can sometimes prevent rapid precipitation.

  • Consider alternative co-solvents: Other water-miscible organic solvents like ethanol or PEG-400 can be explored.[5]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The maximum tolerated DMSO concentration is cell-line dependent.[2][3] Generally, it is recommended to keep the final DMSO concentration at or below 0.5% to avoid solvent-induced artifacts and cytotoxicity.[6] However, some robust cell lines may tolerate up to 1% or even 2% for short incubation periods.[2][3][7] It is crucial to perform a DMSO toxicity control experiment for your specific cell line and assay duration.

Q4: Are there alternatives to organic co-solvents for solubilizing this compound?

A4: Yes, several other formulation strategies can be employed, either alone or in combination with co-solvents:

  • pH adjustment: As mentioned, leveraging the compound's pKa is a powerful tool.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 can be used at low concentrations to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[8]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby enhancing their aqueous solubility.[9][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[11]

Troubleshooting Guide

This section provides a structured approach to resolving common solubility issues encountered with this compound.

Issue 1: Compound Precipitation in Stock Solution (100% DMSO)

If you observe precipitation in your DMSO stock solution, it may be due to the quality of the DMSO or the storage conditions.

start Precipitation in 100% DMSO Stock q1 Is the DMSO anhydrous and high-purity? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the solution vortexed/ sonicated and gently warmed? a1_yes->q2 sol1 Use fresh, anhydrous, high-purity DMSO. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no end If precipitation persists, the compound may be at a concentration above its solubility limit in DMSO. Prepare a new, less concentrated stock solution. a2_yes->end sol2 Vortex thoroughly and sonicate. Gently warm to 37°C if necessary. a2_no->sol2

Troubleshooting precipitation in DMSO stock.
Issue 2: Compound Precipitation Upon Dilution in Aqueous Buffer

This is the most common solubility challenge and requires a systematic approach to identify the optimal solubilization strategy.

start Precipitation upon dilution in aqueous buffer q1 Can the assay pH be lowered? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Adjust buffer pH to 4.0-5.0. (See Protocol 1) a1_yes->sol1 q2 Can the final DMSO concentration be increased? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Increase final DMSO concentration (not exceeding assay tolerance). (See Protocol 2) a2_yes->sol2 q3 Have you tried using surfactants? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Have you tried using cyclodextrins? a3_yes->q4 sol3 Incorporate a non-ionic surfactant (e.g., Tween® 80) into the buffer. (See Protocol 3) a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Consider a combination of strategies or re-evaluation of the required final concentration. a4_yes->end sol4 Use a cyclodextrin (e.g., HP-β-CD) as a solubilizing agent. (See Protocol 4) a4_no->sol4

Workflow for addressing aqueous precipitation.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment
  • Prepare acidic buffers: Prepare a series of buffers (e.g., citrate or acetate) with pH values ranging from 4.0 to 6.0.

  • Dissolution test: Attempt to dissolve a small, known amount of this compound directly in each buffer to determine the pH at which it becomes soluble at the desired concentration.

  • Stock solution preparation: Prepare a concentrated stock solution in the selected acidic buffer.

  • Assay compatibility check: Ensure that the final pH of the assay medium after adding the stock solution is compatible with your biological system.

Protocol 2: Co-solvent (DMSO) Titration
  • Prepare a high-concentration stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial dilution: Create a dilution series of your compound in your aqueous assay buffer, aiming for final DMSO concentrations of 0.1%, 0.25%, 0.5%, and 1.0%.

  • Visual inspection: Observe each dilution for any signs of precipitation immediately after preparation and after a 1-hour incubation at the assay temperature.

  • Determine the optimal concentration: Identify the highest compound concentration that remains in solution at a DMSO concentration that is well-tolerated by your assay.

Protocol 3: Solubilization using Surfactants
  • Prepare surfactant-containing buffers: Prepare your standard assay buffer supplemented with a non-ionic surfactant (e.g., 0.01% w/v Tween® 80 or Triton™ X-100).

  • Prepare stock solution: Prepare a concentrated stock solution of this compound in 100% DMSO.

  • Dilution and observation: Dilute the DMSO stock into the surfactant-containing buffer and a control buffer (without surfactant). Compare the solubility and look for any precipitation.

  • Assay controls: It is essential to run a vehicle control with the surfactant-containing buffer to ensure the surfactant itself does not affect your assay results.

Protocol 4: Solubilization using Cyclodextrins
  • Prepare cyclodextrin solution: Prepare a solution of HP-β-CD in your assay buffer (e.g., 1-5% w/v).

  • Complex formation:

    • Method A (from solid): Add the solid this compound to the HP-β-CD solution and stir or sonicate until dissolved.

    • Method B (from DMSO stock): Add a small volume of a concentrated DMSO stock of the compound to the HP-β-CD solution with vigorous vortexing.

  • Equilibration: Allow the solution to equilibrate for at least one hour to ensure complex formation.

  • Assay controls: Run a vehicle control with the HP-β-CD solution to check for any interference with your assay.

References

  • BenchChem. (2025). Navigating the Challenges of Quinoline Compound Solubility in Biological Assays: A Technical Guide.
  • Synblock. (n.d.). CAS 1211489-11-0 | this compound.
  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?. [Link]

  • PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. [Link]

  • NIH. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. [Link]

  • PMC. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • Jagiellonian Center of Innovation. (n.d.). The study of the influence of dmso on human fibroblasts proliferation in-vitro. [Link]

  • PMC. (2021). Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility. [Link]

  • ResearchGate. (2025). Comparing the effects of organic cosolvents on acetylcholinesterase and butyrylcholinesterase activity. [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • NIH. (n.d.). Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. [Link]

  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. [Link]

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. [Link]

  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • MDPI. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. [Link]

  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

  • PMC. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]

  • MDPI. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. [Link]

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Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized quinoline derivatives. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered when promising quinoline compounds exhibit lower-than-expected biological activity. Drawing from extensive field experience and established scientific principles, this resource aims to equip you with the knowledge to diagnose and resolve issues in your experimental workflow, ultimately accelerating your research and development efforts.

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][3] However, the journey from synthesis to validated bioactivity is often fraught with challenges. This guide will walk you through a systematic approach to troubleshooting, ensuring that the true potential of your synthesized molecules is accurately assessed.

I. Initial Assessment: Is It the Compound or the Assay?

The first critical step in troubleshooting low bioactivity is to determine the root cause of the issue. The problem generally falls into one of two categories: issues with the compound itself (e.g., purity, structure, stability) or problems with the biological assay (e.g., experimental design, reagent quality).

Frequently Asked Questions

Q1: My newly synthesized quinoline derivative shows no activity in my primary screen. Where do I start?

A1: Begin with a thorough characterization of your synthesized compound. It is crucial to confirm that the molecule you have synthesized is indeed the correct one and that it is sufficiently pure for biological testing. Unexpected byproducts or impurities from the synthesis can interfere with the assay or misrepresent the concentration of your active compound.[4]

Workflow for Initial Compound Validation

start Low Bioactivity Observed purity Purity Assessment (LC-MS, HPLC) start->purity structure Structural Verification (NMR, HRMS) purity->structure If Pure end Problem Identified purity->end If Impure solubility Solubility & Stability Check structure->solubility If Structure is Correct structure->end If Structure is Incorrect assay Bioassay Re-evaluation solubility->assay If Soluble & Stable solubility->end If Insoluble or Unstable assay->end

Caption: A stepwise workflow for initial troubleshooting of low bioactivity.

II. Compound-Specific Troubleshooting

If the initial assessment points towards an issue with the compound itself, the following sections provide detailed guidance on how to identify and resolve the problem.

Purity and Structural Integrity

The purity of your compound is paramount. Even small amounts of impurities can lead to misleading biological data.

Q2: How do I confirm the purity and structure of my quinoline derivative?

A2: A combination of chromatographic and spectroscopic techniques is essential for unambiguous confirmation.

Technique Purpose Acceptable Criteria
LC-MS To assess purity and confirm molecular weight.>95% purity by peak area. Observed mass should be within ± 0.1 Da of the calculated mass.
HPLC To quantify purity with higher precision.>95% purity by a validated method.
¹H and ¹³C NMR To confirm the chemical structure.Spectra should be consistent with the proposed structure, with all peaks assigned.[5][6]
HRMS To determine the exact mass and elemental composition.Measured mass should be within 5 ppm of the calculated mass.[7]

Experimental Protocol: Purity Analysis by HPLC

  • Sample Preparation: Prepare a stock solution of your quinoline derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector.

  • Mobile Phase: A common mobile phase is a gradient of water and acetonitrile with 0.1% formic acid.

  • Method:

    • Inject 10 µL of the sample.

    • Run a gradient from 5% to 95% acetonitrile over 20 minutes.

    • Monitor the elution profile at a wavelength where your compound has maximum absorbance (determined by UV-Vis spectroscopy).

  • Analysis: Integrate the peak areas to determine the purity of your compound.

Solubility and Stability

Poor solubility is a frequent cause of low bioactivity in in vitro assays. If a compound is not fully dissolved in the assay buffer, its effective concentration will be much lower than the nominal concentration, leading to artificially low activity.

Q3: My compound is pure and the structure is correct, but the bioactivity is still low. What should I check next?

A3: Investigate the solubility and stability of your compound under the specific conditions of your biological assay. The pH and ionic strength of the buffer can significantly impact the solubility of quinoline derivatives.[8][9]

Troubleshooting Solubility Issues

  • Visual Inspection: Visually inspect your stock solutions and final assay solutions for any signs of precipitation.

  • Solvent Selection: Consider using a small percentage of a co-solvent like DMSO or ethanol in your assay buffer, but be mindful of potential solvent effects on your biological system.

  • pH Adjustment: The solubility of quinoline compounds is often pH-dependent.[10] Determine the pKa of your compound and adjust the assay buffer pH accordingly, if permissible for the assay.

Stability Concerns

Quinoline derivatives can be susceptible to degradation under certain conditions, such as exposure to light, extreme pH, or oxidative stress.[10][11]

Experimental Protocol: Forced Degradation Study

A forced degradation study can help identify potential stability issues.[11]

  • Prepare Solutions: Prepare solutions of your compound under various stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Photolytic: Exposure to UV light

    • Thermal: Elevated temperature (e.g., 60°C)

  • Incubation: Incubate the solutions for a defined period (e.g., 24 hours).

  • Analysis: Analyze the stressed samples by HPLC to detect any degradation products.[10]

start Suspected Instability acid Acid Hydrolysis (0.1M HCl) start->acid base Base Hydrolysis (0.1M NaOH) start->base oxidation Oxidation (3% H₂O₂) start->oxidation photo Photodegradation (UV Light) start->photo thermal Thermal Stress (60°C) start->thermal hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc degradation Degradation Products Identified hplc->degradation

Caption: Workflow for a forced degradation study to assess compound stability.

III. Bioassay-Specific Troubleshooting

If your compound is pure, structurally correct, soluble, and stable, the issue may lie within the biological assay itself.

Assay Design and Optimization

Q4: How can I be sure that my bioassay is performing correctly?

A4: Every bioassay should include appropriate positive and negative controls to validate its performance.

Control Purpose Expected Outcome
Positive Control A known active compound for the target.Should show a dose-dependent response in the expected range.
Negative Control A vehicle control (e.g., DMSO).Should show no significant activity.
Untreated Control Cells or target without any treatment.Represents the baseline activity.

Inconsistent results from your positive control can indicate a problem with the assay reagents, cell health, or instrumentation.

Compound-Assay Interactions

Q5: Could my quinoline derivative be interfering with the assay technology?

A5: Yes, some compounds can interfere with certain assay formats. For example, fluorescent compounds can interfere with fluorescence-based assays. It is important to run a counterscreen to rule out assay artifacts.

Common Assay Interferences

  • Fluorescence Quenching or Enhancement: Test your compound in the absence of the biological target to see if it affects the fluorescent signal.

  • Light Scattering: Highly colored compounds can interfere with absorbance-based assays.

  • Reagent Reactivity: Some compounds may react directly with assay reagents, leading to false-positive or false-negative results.

IV. Advanced Troubleshooting: Stereochemistry and Biological Complexity

For compounds that have passed all the initial troubleshooting steps, more subtle factors may be at play.

Q6: My compound is a racemate. Could stereochemistry be the reason for low activity?

A6: Absolutely. Biological systems are chiral, and different stereoisomers of a compound can have vastly different biological activities.[12][13] It is highly recommended to separate the enantiomers of a chiral quinoline derivative and test them individually. The enhanced biological activity of one isomer may be due to a more favorable interaction with the target protein or stereoselective uptake by cells.[12]

Q7: I've exhausted all other options. What else could be causing the low bioactivity?

A7: Consider the broader biological context. Factors such as cell permeability, metabolic stability, and off-target effects can all influence the observed bioactivity. If your compound is intended for cell-based assays, its ability to cross the cell membrane is crucial. For in vivo studies, metabolic degradation can significantly reduce the effective concentration of your compound.

V. Conclusion

Troubleshooting low bioactivity of synthesized quinoline derivatives requires a systematic and logical approach. By carefully evaluating the purity, structure, solubility, and stability of your compound, and by ensuring the robustness of your biological assay, you can confidently identify and address the root cause of the problem. This guide provides a framework for this process, empowering you to make informed decisions and advance your research with greater efficiency and success.

References

  • BenchChem. (n.d.). Technical Support Center: Stability and Degradation of 5-Methylquinoline Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. PubMed, 2009, 1-15. Retrieved from [Link]

  • G-C. Truș, et al. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. Retrieved from [Link]

  • Shaikh, I. N., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. Retrieved from [Link]

  • Patel, N. B., et al. (2022). Design, Synthesis, And Biological Activity Of Some Novel Quinoline Derivatives. ResearchGate. Retrieved from [Link]

  • Sun, W., et al. (2001). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • G-C. Truș, et al. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. ResearchGate. Retrieved from [Link]

  • Zięba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Retrieved from [Link]

  • Khalafy, J., et al. (2020). Recent Developments of Quinoline Derivatives and their Potential Biological Activities. Bentham Science. Retrieved from [Link]

  • Sharma, P., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • Li, H., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI. Retrieved from [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed, 31(4), 1-8. Retrieved from [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Retrieved from [Link]

  • Houas, A., et al. (2001). Proposed pathways for the photocatalytic degradation of quinoline. ResearchGate. Retrieved from [Link]

  • Yue, X., et al. (2020). A state-of-the-art review of quinoline degradation and technical bottlenecks. PubMed, 747, 141136. Retrieved from [Link]

  • Bohrium. (2024). molbank-vol-2024-article-m1841-structural-elucidation-of-a-new-puzzling-compound-emerged-from-doebner-quinoline-synthesis. Ask this paper. Retrieved from [Link]

  • BenchChem. (n.d.). Cross-Validation of In Vitro and In Vivo Results for Quinoline Derivatives: A Comparative Guide.
  • Sharma, P., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. Retrieved from [Link]

  • Worku, A. B., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central, 10(1), 1-25. Retrieved from [Link]

  • Ikwelle, C. E., et al. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. ResearchGate. Retrieved from [Link]

  • Bouyahya, A., et al. (2023). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. Retrieved from [Link]

  • Kumar, A., et al. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. Retrieved from [Link]

  • Sam, A. M., & Nicholson, L. W. (2000). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 77(8), 1053. Retrieved from [Link]

  • Karcı, F., et al. (2021). Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Bentham Science Publisher. Retrieved from [Link]

  • Li, Y., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. PubMed, 30(1), 1-15. Retrieved from [Link]

  • Galbiati, A., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PMC, 28(7), 3172. Retrieved from [Link]

  • Gupta, H., & Singh, R. (2012). Biological Activities of Quinoline Derivatives. ResearchGate. Retrieved from [Link]

  • Zhang, T., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. NIH. Retrieved from [Link]

  • Iacopetta, D., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. MDPI. Retrieved from [Link]

  • Al-Obaidi, A. S. M., & Al-Majidi, S. M. H. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Iraqi Journal of Science, 59(4A), 1839-1848. Retrieved from [Link]

  • Galbiati, A., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PubMed, 28(7), 3172. Retrieved from [Link]

  • Chander, S., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Patel, D. A., et al. (2022). Review on recent development of quinoline for anticancer activities. GSC Biological and Pharmaceutical Sciences, 18(3), 1-12. Retrieved from [Link]

  • Al-Obaidi, A. S. M., & Al-Majidi, S. M. H. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Iraqi Journal of Science, 59(4A), 1839-1848. Retrieved from [Link]

  • Shaikh, I. N., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Retrieved from [Link]

  • Shang, X-F., et al. (2018). Biologically active quinoline and quinazoline alkaloids part I. PubMed Central, 16(1), 1-22. Retrieved from [Link]

  • Kassar, M. J., & Ezzat, M. O. (2024). A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. ResearchGate. Retrieved from [Link]

  • Kassar, M. J., & Ezzat, M. O. (2024). A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug. PubMed, 71(2), 319-324. Retrieved from [Link]

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Minimizing byproduct formation in the amination of 5-(chloromethyl)-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amination of 5-(chloromethyl)-8-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, focusing on minimizing byproduct formation and maximizing the yield of your desired 5-(aminomethyl)-8-methylquinoline derivative. As a Senior Application Scientist, I've synthesized both fundamental chemical principles and field-proven insights to create a resource that is both technically accurate and practically invaluable.

This document is structured to provide direct answers to common challenges. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the amination of 5-(chloromethyl)-8-methylquinoline.

Question 1: I'm observing a significant amount of a high molecular weight impurity, likely a dimer. How can I prevent this?

Answer:

The formation of a dimeric byproduct, N,N-bis((8-methylquinolin-5-yl)methyl)amine, is a classic issue of over-alkylation. This occurs when the newly formed amine product, which is also a nucleophile, reacts with another molecule of the starting material, 5-(chloromethyl)-8-methylquinoline.

Causality: The product of your primary amination is often more nucleophilic than the starting amine, or it can compete for the electrophilic starting material, especially as the concentration of the starting amine decreases.

Solutions:

  • Molar Ratio Adjustment: The most effective strategy is to use a significant excess of the aminating agent. A 3 to 10-fold molar excess of the amine relative to 5-(chloromethyl)-8-methylquinoline will statistically favor the reaction of the starting materials over the subsequent reaction of the product.

  • Slow Addition: Add the 5-(chloromethyl)-8-methylquinoline solution dropwise to a solution of the amine. This maintains a high concentration of the aminating agent and a low concentration of the electrophile, minimizing the chance of the product reacting with the starting material.

  • Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation reaction more than the first, improving selectivity. Start at room temperature or even 0 °C and monitor the reaction progress.

Experimental Protocol: Minimizing Dimer Formation

  • In a round-bottom flask, dissolve the amine (5.0 eq.) in a suitable solvent such as acetonitrile or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 5-(chloromethyl)-8-methylquinoline (1.0 eq.) in a minimal amount of the same solvent.

  • Add the 5-(chloromethyl)-8-methylquinoline solution to the amine solution dropwise over 30-60 minutes using an addition funnel.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

Question 2: My yield is low, and I've isolated 5-(hydroxymethyl)-8-methylquinoline. What is the cause and how can I avoid it?

Answer:

The presence of 5-(hydroxymethyl)-8-methylquinoline indicates hydrolysis of the starting material. The chloromethyl group is susceptible to nucleophilic attack by water.

Causality: This byproduct forms when water is present in the reaction mixture. Sources of water can include wet solvents, reagents, or atmospheric moisture.

Solutions:

  • Anhydrous Conditions: Ensure all glassware is oven-dried before use. Use anhydrous solvents and ensure your amine is dry. If necessary, distill solvents over a suitable drying agent.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Aprotic Solvents: Use aprotic solvents that do not participate in the reaction, such as tetrahydrofuran (THF), acetonitrile (ACN), or N,N-dimethylformamide (DMF). Avoid protic solvents like ethanol or methanol unless they are the intended nucleophile.

Frequently Asked Questions (FAQs)

What is the optimal solvent for this amination?

The choice of solvent is critical and depends on the solubility of your reagents and the reaction temperature.

  • Acetonitrile (ACN): An excellent choice for many aminations. It's polar aprotic, has a good boiling point for moderate heating, and is relatively easy to remove.

  • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can dissolve a wide range of substrates and facilitate reactions at higher temperatures. However, it is more difficult to remove.

  • Tetrahydrofuran (THF): A good, less polar aprotic option for reactions at or below room temperature.

  • Dimethyl Sulfoxide (DMSO): Similar to DMF, it is highly polar and suitable for unreactive substrates requiring high temperatures.

SolventPolarityBoiling Point (°C)Key Considerations
AcetonitrilePolar Aprotic82Good general-purpose solvent.
DMFPolar Aprotic153Excellent solvating power, high boiling point.
THFAprotic66Good for lower temperature reactions.
DMSOPolar Aprotic189For challenging reactions requiring high heat.
How does temperature affect the reaction?

Temperature is a key parameter to control selectivity.

  • Low Temperatures (0-25 °C): Generally favor the desired mono-alkylation product by minimizing over-alkylation and other side reactions.

  • Elevated Temperatures (50-100 °C): Can be necessary for less reactive amines but increase the risk of byproduct formation. If heating is required, careful monitoring is essential.

Should I use a base in this reaction?

The necessity of a base depends on the nature of the amine.

  • Primary or Secondary Amines: The amine itself can act as a base to neutralize the HCl formed during the reaction. Using an excess of the amine (at least 2 equivalents) is standard practice.

  • Ammonia or Amine Salts: When using ammonia or an amine hydrochloride salt, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to liberate the free amine and neutralize HCl.

Visualizing the Reaction and Byproduct Formation

To better understand the chemical transformations, the following diagrams illustrate the primary reaction pathway and the formation of the major dimeric byproduct.

reaction_pathway cluster_reactants Reactants cluster_products Products start_mat 5-(chloromethyl)-8-methylquinoline product Desired Product 5-(aminomethyl)-8-methylquinoline start_mat->product + R-NH2 (Nucleophilic Substitution) amine R-NH2 (Amine) amine->product

Caption: Primary amination reaction pathway.

byproduct_formation cluster_reactants Reactants for Byproduct cluster_byproduct Byproduct product Desired Product (Nucleophile) dimer Dimeric Byproduct product->dimer + Starting Material (Over-alkylation) start_mat 5-(chloromethyl)-8-methylquinoline (Electrophile) start_mat->dimer

Caption: Formation of the dimeric byproduct via over-alkylation.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving issues in your amination reaction.

troubleshooting_workflow start Reaction Complete. Analyze Crude Product (TLC/LC-MS). check_purity Is the desired product the major component? start->check_purity success Proceed to Purification. check_purity->success Yes identify_byproduct Identify Major Byproduct(s). check_purity->identify_byproduct No is_dimer Is it a high MW dimer? identify_byproduct->is_dimer is_hydrolysis Is it the hydrolyzed alcohol? is_dimer->is_hydrolysis No fix_dimer Increase amine excess. Use slow addition. Lower temperature. is_dimer->fix_dimer Yes other_issue Other issues (e.g., no reaction). is_hydrolysis->other_issue No fix_hydrolysis Use anhydrous solvents. Run under inert atmosphere. is_hydrolysis->fix_hydrolysis Yes fix_other Check amine reactivity. Increase temperature cautiously. Consider a catalyst. other_issue->fix_other

Caption: A step-by-step troubleshooting workflow.

References

  • General Amination Strategies: For a comprehensive overview of amination reactions, including conditions that can be adapted to this synthesis, see: Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Quinoline Chemistry: For foundational knowledge on the synthesis and reactivity of quinoline derivatives, refer to: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley. [Link]

  • Purification Techniques: For detailed protocols on purifying compounds like the target molecule, see: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Synthesis of Chloromethylquinolines: For context on the preparation of the starting material and related structures, see: T. R. Govindachari, et al. (1956). New Synthesis of 5-Chloromethyl-8-quinolinol. Journal of the Indian Chemical Society, 33, 134. (Note: While a direct modern link is unavailable, this historical context is valuable for understanding the starting material's reactivity.) A related synthesis is described in Molecules, 2000, 5(11), 1256-1258. [Link]

Technical Support Center: Scaling Up the Synthesis of (8-Methylquinolin-5-yl)methanamine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of (8-Methylquinolin-5-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges encountered during the transition from bench-scale synthesis to the production of preclinical quantities. We will delve into the causality behind experimental choices, provide robust troubleshooting protocols, and offer practical solutions to ensure a successful and scalable synthetic campaign.

Synthetic Strategy Overview

The synthesis of this compound is most effectively approached via a two-step sequence starting from the commercially available 8-methylquinoline. This strategy involves an initial formylation to introduce the required carbon at the C5 position, followed by a reductive amination to generate the target primary amine.

G cluster_0 Step 1: Electrophilic Formylation cluster_1 Step 2: Reductive Amination SM 8-Methylquinoline INT 8-Methylquinoline-5-carbaldehyde SM->INT Vilsmeier-Haack Reagent (POCl3, DMF) FP This compound INT->FP 1. NH4OAc 2. NaBH3CN / H2, Pd/C

This route is advantageous for scale-up as it avoids protecting group manipulations and utilizes well-understood, robust chemical transformations. However, each step presents unique challenges that must be carefully managed.

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format, providing both the underlying cause and actionable solutions.

Part A: Step 1 - Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic rings. However, quinolines present challenges due to the electron-withdrawing nature of the pyridine ring and potential side reactions.[1][2]

Question 1: My formylation reaction is giving a low yield of the desired 8-methylquinoline-5-carbaldehyde.

  • Possible Cause 1: Incomplete Vilsmeier Reagent Formation. The active electrophile, the Vilsmeier reagent (chloroiminium ion), must be pre-formed before the addition of the quinoline substrate. Adding all reagents at once can lead to competing reactions.

    • Solution: Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) and stirring for 30-60 minutes at 0°C before adding 8-methylquinoline.[3]

  • Possible Cause 2: Insufficient Activation. The 8-methylquinoline ring system may not be sufficiently electron-rich for efficient formylation under mild conditions.

    • Solution: The reaction often requires elevated temperatures to proceed to completion. After the addition of 8-methylquinoline at a low temperature, the reaction mixture should be carefully heated, typically to 60-80°C. Monitor the reaction by TLC or LC-MS to track the consumption of starting material.[3]

  • Possible Cause 3: Hydrolysis during Workup. The iminium intermediate formed after electrophilic attack must be hydrolyzed to the aldehyde. Improper workup can lead to decomposition or incomplete conversion.

    • Solution: Quench the reaction by pouring it slowly onto crushed ice. Subsequently, neutralize the mixture carefully with a base like sodium carbonate or sodium hydroxide solution until the pH is between 6-7 to facilitate the hydrolysis and precipitation of the product.[3]

Question 2: I am observing the formation of multiple isomers. How can I improve regioselectivity for the C5 position?

  • Underlying Principle: Electrophilic substitution on the quinoline ring is complex. Formylation of 8-hydroxyquinoline, for example, can yield both C5 and C7 isomers.[3] For 8-methylquinoline, the C5 position is generally favored due to electronic and steric factors, but competing C7 formylation can occur.

    • Solution: Precise temperature control is critical. Running the reaction at the lowest effective temperature can enhance selectivity. While the Vilsmeier-Haack reaction is generally selective for the C5 position on this type of substrate, alternative formylation methods like the Duff reaction are less suitable and often give lower yields and poorer selectivity. Stick with the Vilsmeier-Haack and optimize the conditions meticulously.

Part B: Step 2 - Reductive Amination

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl with an amine (or ammonia) to form an imine, which is subsequently reduced.[4][5]

Question 3: The conversion of the aldehyde is low, and I'm recovering starting material.

  • Possible Cause 1: Unfavorable Imine Formation Equilibrium. The initial condensation between the aldehyde and the ammonia source to form an imine is a reversible equilibrium reaction.[5] The presence of water, a byproduct of this step, can push the equilibrium back towards the starting materials.

    • Solution (Lab Scale): Add a dehydrating agent like magnesium sulfate or molecular sieves to the reaction mixture to sequester water and drive imine formation.

    • Solution (Pilot Scale): For larger scales, using a solvent system that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) during the imine formation step can be highly effective before adding the reducing agent.

  • Possible Cause 2: Ineffective Reducing Agent. The choice of reducing agent is critical. Sodium borohydride (NaBH₄) can be too reactive, reducing the aldehyde directly to an alcohol before imine formation occurs.

    • Solution: Use a milder, imine-selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are excellent choices as they are more effective at reducing the protonated imine than the starting aldehyde at weakly acidic pH.[5] For scale-up, catalytic hydrogenation (H₂, Pd/C) is a greener and often more cost-effective alternative, though it requires specialized pressure equipment.[6]

G cluster_imine Troubleshoot Imine Formation cluster_reduction Troubleshoot Reduction Step start Low Conversion in Reductive Amination check_imine Is imine formation confirmed? (Monitor by NMR or crude LC-MS) start->check_imine imine_no No check_imine->imine_no Bottleneck is imine formation imine_yes Yes check_imine->imine_yes Bottleneck is reduction add_dehydrating Add dehydrating agent (e.g., molecular sieves) imine_no->add_dehydrating check_reductant Is reducing agent active? imine_yes->check_reductant check_pH Optimize pH (4.5-6) add_dehydrating->check_pH increase_amine Increase equivalents of ammonia source (e.g., NH4OAc) check_pH->increase_amine reductant_no No check_reductant->reductant_no reductant_yes Yes check_reductant->reductant_yes use_fresh Use fresh, verified reductant (e.g., NaBH3CN, STAB) reductant_no->use_fresh check_catalyst If catalytic hydrogenation: Is catalyst poisoned? reductant_yes->check_catalyst catalyst_yes Yes check_catalyst->catalyst_yes catalyst_no No check_catalyst->catalyst_no screen_catalysts Screen catalysts (Pd/C, PtO2) or pre-treat starting material catalyst_yes->screen_catalysts optimize_conditions Optimize H2 pressure and temperature catalyst_no->optimize_conditions

Question 4: I am forming significant amounts of the alcohol byproduct, (8-methylquinolin-5-yl)methanol.

  • Cause: This occurs when the aldehyde is reduced faster than the imine is formed and reduced. This is common when using strong, non-selective hydrides like NaBH₄ or when the reaction pH is not optimal for imine formation.[7]

    • Solution:

      • Switch to a selective reducing agent: As mentioned, NaBH₃CN or STAB are the preferred reagents for one-pot reductive aminations.[5]

      • Control the pH: Maintain a weakly acidic pH (typically 4.5-6) by using a buffer like acetic acid/sodium acetate. This pH is a compromise: it's acidic enough to catalyze imine formation and protonate the imine for reduction, but not so acidic that it hydrolyzes the imine or deactivates the amine nucleophile.

      • Consider a two-step approach: First, form the imine under optimized conditions (e.g., azeotropic water removal). Once imine formation is complete, add the reducing agent. This decouples the two processes and often gives cleaner results, though it adds a step to the process.

Part C: General Scale-Up Issues

Question 5: The yield dropped significantly when I moved from a 1 g scale to a 100 g scale.

  • Cause 1: Inefficient Mass and Heat Transfer. What works in a small round-bottom flask doesn't always translate to a large reactor. Inefficient stirring can create localized hot spots or areas of high concentration, leading to side reactions.[8] The surface-area-to-volume ratio decreases on scale-up, making heat dissipation a major challenge, especially for exothermic steps like the Vilsmeier-Haack workup or the reduction.[8]

    • Solution:

      • Mixing: Switch from magnetic stirring to overhead mechanical stirring with an appropriately sized impeller to ensure homogeneity.[8]

      • Temperature Control: Use a jacketed reactor with a thermal control unit. For highly exothermic additions (like the reaction quench), add the reagent slowly and sub-surface to ensure rapid dispersal and heat exchange. Monitor the internal reaction temperature, not just the jacket temperature.[8]

  • Cause 2: Purification Method is Not Scalable. Flash column chromatography, while effective in the lab, is often impractical and expensive for multi-kilogram quantities.

    • Solution: Develop a purification strategy based on crystallization or salt formation. The target amine product is basic and should readily form crystalline salts (e.g., hydrochloride, tartrate). Experiment with different solvent/anti-solvent systems to find conditions that provide high purity and recovery. This is a far more economical and scalable purification method.[8]

Detailed Experimental Protocols

Protocol 1: Lab-Scale Synthesis (1-5 g)

Step 1: 8-Methylquinoline-5-carbaldehyde

  • In a flame-dried, three-neck flask equipped with a stirrer, thermometer, and addition funnel under a nitrogen atmosphere, add dry DMF (15 mL).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) via the addition funnel, keeping the internal temperature below 10°C.

  • Stir the resulting mixture at 0°C for 30 minutes.

  • Add a solution of 8-methylquinoline (1.0 equiv.) in dry DMF (5 mL) dropwise, maintaining the temperature below 10°C.

  • After addition, allow the mixture to warm to room temperature and then heat to 70°C for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it slowly onto 100 g of crushed ice with vigorous stirring.

  • Neutralize the aqueous solution to pH 7 with a saturated solution of sodium carbonate.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the crude aldehyde. Purify by flash chromatography if necessary.

Step 2: this compound

  • To a flask containing 8-methylquinoline-5-carbaldehyde (1.0 equiv.) in methanol (20 mL/g), add ammonium acetate (10 equiv.).

  • Stir the suspension at room temperature for 1 hour.

  • Add sodium cyanoborohydride (NaBH₃CN, 1.5 equiv.) portion-wise.

  • Stir the reaction at room temperature overnight. Monitor by LC-MS for the disappearance of the aldehyde/imine intermediate.

  • Quench the reaction by adding 1 M HCl until the pH is ~2 (CAUTION: HCN gas evolution possible, perform in a well-ventilated fume hood). Stir for 1 hour.

  • Basify the solution with 6 M NaOH to pH >12 and extract with dichloromethane (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

Protocol 2: Proposed Scale-Up Synthesis (100-500 g)
ParameterStep 1: FormylationStep 2: Reductive Amination
Reactor 5 L Jacketed Glass Reactor10 L Jacketed Glass Reactor
Stirring Overhead Mechanical StirrerOverhead Mechanical Stirrer
Key Reactants 8-Methylquinoline (e.g., 250 g)8-Methylquinoline-5-carbaldehyde
POCl₃ (1.2 equiv.)Ammonium Acetate (7-10 equiv.)
DMF (5-7 vol)Sodium Triacetoxyborohydride (STAB, 1.5 equiv.)
Temperature Reagent addition < 10°C; Reaction 70°C20-25°C
Work-up Controlled quench onto ice/water; Neutralization with Na₂CO₃Acidic quench (e.g., citric acid), phase split, basic workup
Purification Slurry/Recrystallization from Isopropanol/HeptaneSalt formation (e.g., HCl in IPA) and recrystallization
Typical Yield 75-85%70-80%
Safety Note Highly exothermic quench. Ensure adequate cooling capacity.Use STAB to avoid toxic HCN generation associated with NaBH₃CN.

Key Scale-Up Modifications:

  • Reagent Addition: All additions, especially the POCl₃ and the reaction quench, should be done via a dosing pump at a controlled rate to manage the exotherm.[8]

  • Purification: Avoid chromatography. For the aldehyde, a recrystallization or slurry in a suitable solvent system (e.g., ethanol/water or isopropanol/heptanes) should be developed. For the final amine, isolation as a hydrochloride salt is recommended for improved stability and purity.[8]

  • Process Safety: A thorough process safety review (including calorimetry studies) is essential before performing any reaction at this scale to understand thermal hazards.

References

  • Technical Support Center: Synthesis of Substituted Quinolines. BenchChem.
  • Overcoming challenges in the synthesis of substituted quinolines. BenchChem.
  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia.Organic Process Research & Development.
  • Technical Support Center: Scale-Up Synthesis of Quinoline Deriv
  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.MDPI.
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • 24 questions with answers in QUINOLINES | Science topic.
  • Reductive amin
  • What are the difficulties associated with reductive amination? How to control byproduct formation?
  • Purification method of 8-hydroxyquinoline crude product.
  • A method for purifying 8-hydroxyquinoline reaction solution.

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Technical Support Center: Purification of (8-Methylquinolin-5-yl)methanamine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (8-Methylquinolin-5-yl)methanamine and its related intermediates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and purifying quinoline-based compounds. The following content, presented in a practical question-and-answer format, addresses common challenges encountered during experimental work. It aims to provide not only solutions but also the underlying chemical principles to empower your process development.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Initial Purification & Impurity Profiling

Question 1: My initial work-up leaves a dark, oily crude product. What are the likely impurities, and what is a robust first-pass purification strategy?

Answer: A dark, oily crude of this compound typically points to a mixture of several contaminants arising from the synthesis, which often involves reactions like the Skraup or Doebner-Miller synthesis followed by functional group manipulation.[1][2] The primary culprits are often:

  • Residual Oxidizing Agents or By-products: If using a Skraup-type synthesis, residual nitrobenzene or its reduction by-products can cause coloration.[2][3]

  • Polymeric Materials: Acidic and high-temperature conditions common in quinoline synthesis can lead to the formation of polymeric tars.[4][5]

  • Unreacted Starting Materials: Incomplete reactions can leave behind precursors such as m-toluidine or glycerol derivatives.[6]

  • Positional Isomers: The cyclization step can sometimes yield small amounts of the undesired 5-methyl isomer alongside the desired 7-methylquinoline precursor, which carries through the synthesis.[6]

A robust initial strategy involves a multi-step liquid-liquid extraction before attempting chromatography or crystallization:

  • Acidic Wash: Dissolve the crude oil in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate). Wash with a dilute acid (e.g., 1M HCl). Your desired amine product will protonate and move into the aqueous phase, leaving non-basic impurities (like residual aldehydes, ketones, or nitro-compounds) in the organic layer.

  • Basification and Extraction: Separate the aqueous layer containing your protonated amine. Cool it in an ice bath and carefully basify with a strong base (e.g., 2-4M NaOH) to a pH > 12. This deprotonates the amine, causing it to precipitate or form an oil.

  • Back-Extraction: Extract the free amine back into a fresh organic solvent. This step is crucial for removing water-soluble inorganic salts and other polar impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

This acid-base extraction cycle is highly effective at removing the bulk of non-amine impurities and significantly improves the success rate of subsequent high-resolution purification techniques.

Question 2: How do I effectively assess the purity of my intermediate and identify unknown contaminants?

Answer: Relying on a single analytical technique is insufficient. A multi-pronged approach is necessary to build a comprehensive purity profile.[7]

Analytical TechniquePurpose & Insights Gained
Thin Layer Chromatography (TLC) A rapid, qualitative tool to estimate purity, determine the number of components, and select a solvent system for column chromatography. Staining with ninhydrin can specifically visualize primary amines.
High-Performance Liquid Chromatography (HPLC) Provides high-resolution quantitative data on purity. A reversed-phase C18 column with a mobile phase of acetonitrile/water and an additive like formic acid or ammonium formate is a good starting point for amine analysis.[8][9]
Liquid Chromatography-Mass Spectrometry (LC-MS) The gold standard for impurity identification. It couples the separation power of HPLC with the mass identification of MS, allowing you to determine the molecular weights of co-eluting impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are essential for structural confirmation of the main product and can reveal the presence of impurities if their signals are resolved from the product's signals. Quantitative NMR (qNMR) can also be used for purity assessment without a specific reference standard.[7]

By combining these methods, you can confidently determine the purity percentage and gain critical information about the identity of contaminants, which informs the selection of the most appropriate purification strategy.[7]

Category 2: Column Chromatography Challenges

Question 3: My amine product is streaking badly or sticking irreversibly to my silica gel column. How can I fix this?

Answer: This is a classic problem when purifying basic compounds like amines on standard silica gel.[10] The root cause is the interaction between the basic lone pair of the nitrogen atom and the acidic silanol groups (Si-OH) on the silica surface.[10][11] This strong interaction leads to poor peak shape (tailing/streaking) and, in severe cases, complete loss of the compound.

Solutions:

  • Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent to "cap" the acidic sites on the silica.[10][12]

    • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your solvent system. It will compete with your product for binding to the silanol groups, allowing your compound to elute properly.[10]

    • Ammonia: A solution of ~7N ammonia in methanol can be used as part of the polar component of your eluent (e.g., in a Dichloromethane/Methanol system).[10]

  • Stationary Phase Deactivation: You can pre-treat, or "deactivate," the silica gel before packing the column. This involves making a slurry of the silica in a solvent containing TEA, filtering, and then packing the column.[10][12]

  • Use an Alternative Stationary Phase: If tailing persists, consider a different stationary phase that is less acidic.

    • Basic Alumina: Alumina is generally more basic than silica and is an excellent choice for purifying basic compounds.[10]

    • Amine-Functionalized Silica: This is silica gel where the surface has been chemically modified with amine groups, creating a more basic environment.[10]

    • Reversed-Phase (C18) Silica: For highly polar amines, reversed-phase chromatography can be very effective, often using a mobile phase with a pH modifier.[10]

Below is a troubleshooting workflow for amine purification by column chromatography.

G start Crude Amine Sample tlc Run TLC with Hexane/EtOAc start->tlc streaking Streaking or Spotting at Baseline? tlc->streaking no_streaking Good Separation (Rf ~0.2-0.3) streaking->no_streaking No add_tea Add 1% TEA to Eluent Re-run TLC streaking->add_tea Yes run_column Run Standard Silica Column no_streaking->run_column streaking2 Streaking Persists? add_tea->streaking2 no_streaking2 Separation Improved streaking2->no_streaking2 No consider_alt Consider Alternative Stationary Phase (e.g., Alumina, C18) streaking2->consider_alt Yes run_tea_column Run Silica Column with 1% TEA in Eluent no_streaking2->run_tea_column

Caption: Troubleshooting workflow for amine purification on silica gel.

Category 3: Crystallization & Final Product Finishing

Question 4: I have a chromatographically pure product that is an oil. What strategies can I use to induce crystallization?

Answer: Obtaining a crystalline solid is highly desirable for stability, handling, and ensuring high purity. Amines, however, can be notoriously difficult to crystallize.[13]

Strategies to Induce Crystallization:

  • Solvent Screening: This is the most critical step. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.

    • Start with common solvents: Hexanes, Ethyl Acetate, Isopropanol, Acetonitrile, Toluene.

    • Use a binary solvent system: Dissolve the oil in a minimal amount of a "good" solvent (one it dissolves in easily, like Dichloromethane or Methanol). Then, slowly add a "poor" solvent (an anti-solvent like Hexane or Diethyl Ether) dropwise until the solution becomes persistently cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

  • Salt Formation: This is a highly effective technique for amines.[13] By reacting your amine with an acid, you form a salt which often has a much higher propensity to crystallize than the free base.

    • Dissolve your amine oil in a solvent like Diethyl Ether or Ethyl Acetate.

    • Slowly add a solution of HCl in Diethyl Ether (commercially available) or a solution of an organic acid like Trichloroacetic Acid (TCA).[14]

    • The resulting hydrochloride or TCA salt will often precipitate as a well-defined, crystalline solid that can be easily filtered. The free base can be regenerated later if necessary by basification.

  • Physical Induction Methods:

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a tiny crystal from a previous batch, add it to the supersaturated solution to initiate crystallization.

    • Slow Evaporation: Loosely cap the flask and allow the solvent to evaporate over several days in a quiet, vibration-free area.

Experimental Protocols

Protocol 1: Triethylamine-Deactivated Silica Gel Preparation

This protocol is for deactivating silica gel to minimize tailing of basic compounds during column chromatography.[10][12]

  • Objective: To neutralize acidic silanol groups on the silica surface.

  • Materials:

    • Silica gel (for flash chromatography)

    • Triethylamine (TEA)

    • Non-polar solvent (e.g., Hexane or the initial eluent for your column)

  • Procedure:

    • In a fume hood, prepare a solvent mixture containing 2-3% TEA (e.g., 97 mL Hexane, 3 mL TEA).

    • Create a slurry by adding the silica gel to this solvent mixture in a beaker, using enough solvent to make the slurry easily stirrable.

    • Stir the slurry gently for 15-20 minutes.

    • Set up a large sintered glass funnel and filter the silica gel under vacuum to remove the bulk of the TEA-containing solvent.

    • Wash the silica gel cake on the funnel with fresh, pure non-polar solvent to remove excess TEA.

    • The resulting "deactivated" silica gel is now ready to be used for packing the chromatography column using your desired eluent system (which may or may not contain additional TEA).

Protocol 2: Purification via Amine Salt Precipitation with TCA

This protocol describes a non-chromatographic purification method by precipitating the amine as a trichloroacetate salt.[14]

  • Objective: To selectively precipitate the target amine from a mixture of non-basic impurities.

  • Materials:

    • Crude this compound

    • Trichloroacetic Acid (TCA)

    • Suitable solvent (e.g., Ethyl Acetate, Diethyl Ether, Pentane)

  • Procedure:

    • Dissolve the crude product containing the amine and impurities in a suitable solvent (e.g., Ethyl Acetate). The key is to find a solvent where the impurities remain soluble but the amine salt will precipitate.[14]

    • In a separate flask, prepare a solution of TCA (1.5-2.0 equivalents relative to the estimated amount of amine) in the same solvent.

    • Slowly add the TCA solution to the stirred solution of the crude product at room temperature.

    • A precipitate (the amine-TCA salt) should form. Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid salt by vacuum filtration.

    • Wash the salt with a small amount of cold solvent to remove any adhering impurities.

    • To recover the free amine, dissolve the salt in water, basify with NaOH solution to pH > 12, and extract the pure amine with an organic solvent (e.g., Dichloromethane). Dry and concentrate to yield the purified product.

Purity Assessment Workflow

The following diagram illustrates a logical workflow for assessing the purity of a synthesized intermediate.

G cluster_0 Initial Screening cluster_1 Purification cluster_2 Final Purity & Identity Confirmation TLC TLC Analysis (Multiple Stains) Purify Purification Step (Column, Crystallization, etc.) TLC->Purify NMR Crude ¹H NMR NMR->Purify HPLC Quantitative HPLC (Purity > 98%?) Purify->HPLC HPLC->Purify Purity NOT OK LCMS LC-MS (Confirm MW, Check for Impurities) HPLC->LCMS Purity OK FinalNMR Final ¹H & ¹³C NMR (Confirm Structure) LCMS->FinalNMR Release Release for Next Step FinalNMR->Release

Caption: A standard workflow for purity analysis and confirmation.

References

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research (IJFMR). Available at: [Link]

  • Synthesis of Quinoline and deriv
  • Quinoline - Wikipedia. Wikipedia. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]

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  • Column chromatography issues : r/chemistry. Reddit. Available at: [Link]

  • Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]

  • HPLC Troubleshooting Guide.Source Not Available.
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. SIELC Technologies. Available at: [Link]

  • Recrystallization purification method of enamine salt.Google Patents (CN111632400B).
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  • Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed. Available at: [Link]

  • Quinoline compounds and preparation method thereof, and intermediate, pharmaceutical composition and application of quinoline compounds.Google Patents (CN105968115A).
  • Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. PubMed. Available at: [Link]

  • Purification method of 8-hydroxyquinoline crude product.Google Patents (CN103304477A).
  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline.Google Patents (CN108610288B).
  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Available at: [Link]

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Validation & Comparative

A Comparative Analysis of (8-Methylquinolin-5-yl)methanamine: A Prospective Evaluation Against Established Quinoline-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Cornerstone of Modern Chemotherapy

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and versatile substitution points have given rise to a vast array of therapeutic agents with diverse pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The clinical success of drugs like Chloroquine and the more recent approval of Bedaquiline underscore the enduring relevance of this chemical motif in tackling global health challenges.[4][5] This guide provides a comparative analysis of a specific, less-characterized derivative, (8-Methylquinolin-5-yl)methanamine, against three prominent quinoline-based drugs: the antimalarials Chloroquine and Mefloquine, and the antitubercular agent Bedaquiline. Our objective is to leverage established structure-activity relationships (SAR) to hypothesize the potential pharmacological profile of this compound and to outline a rigorous experimental framework for its empirical evaluation.

Structural Overview of Compared Quinoline Derivatives

A foundational aspect of comparative analysis lies in understanding the core molecular architecture and the influence of various substituents. The quinoline nucleus itself provides a flat, aromatic surface capable of intercalation and other interactions, while its substituents dictate target specificity, potency, and pharmacokinetic properties.[6][7]

G cluster_0 Core Quinoline Scaffold cluster_1 Compounds for Analysis Quinoline Quinoline Nucleus (Benzene + Pyridine Ring) Target This compound - Methyl at C8 - Methanamine at C5 Quinoline->Target Substitutions at various positions dictate function and properties CQ Chloroquine - Chlorine at C7 - 4-amino side chain Quinoline->CQ Substitutions at various positions dictate function and properties MQ Mefloquine - Trifluoromethyl at C2, C8 - Methanol side chain at C4 Quinoline->MQ Substitutions at various positions dictate function and properties BDQ Bedaquiline - Diarylquinoline structure - Complex side chain Quinoline->BDQ Substitutions at various positions dictate function and properties

Caption: Core quinoline scaffold and the key structural features of the compared compounds.

Pharmacological Profiles of Comparator Drugs

To establish a baseline for comparison, we will briefly review the mechanisms and applications of our selected quinoline-based drugs.

Chloroquine: The Classic Antimalarial
  • Mechanism of Action: Chloroquine is a weak base that accumulates in the acidic food vacuole of the malaria parasite, Plasmodium falciparum.[5][8] Inside the vacuole, it inhibits the polymerization of toxic heme, a byproduct of hemoglobin digestion, into non-toxic hemozoin.[9][10] The resulting buildup of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[9][11]

  • Therapeutic Use: Primarily used for the treatment and prophylaxis of malaria.[12] Its use is limited by widespread parasite resistance.[9][13]

  • Key SAR: The 7-chloro group and the basic dialkylaminoalkyl side chain at the 4-amino position are essential for its antimalarial activity and accumulation in the parasite's food vacuole.[14]

Mefloquine: The Potent Schizonticide
  • Mechanism of Action: The exact mechanism of mefloquine remains unclear, though it is known to act as a blood schizonticide.[15][16] Like chloroquine, it is thought to interfere with hemoglobin digestion and heme detoxification in the parasite, but likely has alternative targets as well.[8]

  • Therapeutic Use: Used for both prevention and treatment of malaria, particularly in chloroquine-resistant areas.[17][18]

  • Adverse Effects: Its use is associated with a risk of serious neuropsychiatric side effects, including anxiety, hallucinations, and depression.[17][19]

Bedaquiline: A Novel Antitubercular Agent
  • Mechanism of Action: Bedaquiline represents a different class of diarylquinolines and has a unique mechanism. It specifically inhibits the proton pump of mycobacterial ATP synthase, an enzyme crucial for energy generation in Mycobacterium tuberculosis.[4][20][21] This disruption of the cell's energy supply leads to a bactericidal effect against both replicating and non-replicating bacteria.[20][22]

  • Therapeutic Use: It is a cornerstone medication for treating multidrug-resistant tuberculosis (MDR-TB).[4][23]

  • Key SAR: The complex diaryl structure is critical for its specific binding to the c-subunit of the ATP synthase enzyme.[20]

Prospective Analysis of this compound

Direct experimental data on this compound is not widely available in peer-reviewed literature, positioning it as a novel candidate for investigation. However, we can infer potential properties based on the established SAR of the quinoline class.

  • Structural Features: It possesses a methyl group at the C8 position and a methanamine (-CH2NH2) group at the C5 position.

  • Hypothesized Activity Profile:

    • Antibacterial Potential: The presence of a methyl group at C8 has been shown in some quinolone series to enhance activity against Gram-positive bacteria.[7] The 5-amino substituent (related to the 5-methanamine) can also improve overall potency.[24] This suggests a potential avenue for antibacterial investigation.

    • Anticancer Potential: Numerous quinoline derivatives have been explored as anticancer agents, often acting via inhibition of topoisomerases or tyrosine kinases.[25][26] The specific substitution pattern of this compound would require empirical testing against various cancer cell lines to determine if it has any cytotoxic or cytostatic effects.

    • Antimalarial Potential: While it lacks the classic 7-chloro and 4-amino side chain of chloroquine, the quinoline core itself is a starting point. Its ability to interfere with heme polymerization would need to be directly tested.

Comparative Data Summary

The following table summarizes the key features of the selected drugs, with the properties of this compound listed as "To Be Determined (TBD)" to highlight the need for experimental validation.

FeatureThis compoundChloroquineMefloquineBedaquiline
Primary Target TBDHeme Polymerase[10]Unclear; likely multiple targets[8][16]Mycobacterial ATP Synthase[4][22]
Primary Use TBDAntimalarial[12]Antimalarial[17]Antitubercular (MDR-TB)[23]
Key Structural Group(s) C8-Methyl, C5-MethanamineC7-Chloro, C4-amino side chain[14]C2,C8-CF3, C4-methanol side chainDiarylquinoline core[20]
Resistance Mechanism Not ApplicableEfflux via transporters (e.g., PfCRT)[9][13]Associated with transporters (e.g., PfMDR1)[9]Mutations in ATP synthase genes[20]
Known Major Side Effects TBDRetinopathy (long-term use), GI distress[5]Neuropsychiatric events[17][19]QT prolongation, liver dysfunction[21]

Experimental Protocols for Comparative Evaluation

To empirically compare this compound with established drugs, a tiered experimental approach is necessary. The following protocols provide a framework for this evaluation.

Workflow for Comparative Drug Evaluation

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Target-Specific Activity cluster_2 Tier 3: In Vivo Validation Cytotoxicity In Vitro Cytotoxicity Assay (MTT) - Assess general toxicity - Determine safe concentration range Antimalarial β-Hematin Inhibition Assay - Test antimalarial potential Cytotoxicity->Antimalarial Guides dosing for target-specific assays Antitubercular M. tuberculosis Growth Assay - Test antitubercular activity Cytotoxicity->Antitubercular Guides dosing for target-specific assays Anticancer Cancer Cell Line Screening - Test anticancer potential Cytotoxicity->Anticancer Guides dosing for target-specific assays ADMET In Silico ADMET Prediction - Predict pharmacokinetic properties - Identify potential liabilities InVivo Animal Efficacy Models - e.g., P. berghei mouse model - Validate in vitro findings ADMET->InVivo Informs model selection and dosing strategy Antimalarial->InVivo Promising candidates advance to in vivo testing Antitubercular->InVivo Promising candidates advance to in vivo testing Anticancer->InVivo Promising candidates advance to in vivo testing

Caption: A tiered experimental workflow for evaluating a novel quinoline compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the general cytotoxicity of this compound against a standard mammalian cell line (e.g., HEK293 or HepG2) and establish a concentration range for subsequent target-specific assays.[27][28]

Causality: This assay is a crucial first step in any drug discovery pipeline.[29][30] It measures mitochondrial reductase activity, a proxy for cell viability. By identifying the concentration at which the compound becomes toxic to mammalian cells, we can ensure that any observed activity in disease models (e.g., against malaria parasites) is not simply due to non-specific cell killing.[31]

Methodology:

  • Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 1000 µM) to a low concentration (e.g., 0.1 µM). Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., Doxorubicin).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Protocol 2: β-Hematin Inhibition Assay (Antimalarial Screen)

Objective: To assess the ability of this compound to inhibit the formation of β-hematin (hemozoin), the primary mechanism of action for chloroquine-like drugs.[32]

Causality: This cell-free assay directly tests the hypothesis that the compound can interfere with the parasite's heme detoxification pathway.[11] A positive result would strongly suggest a potential antimalarial mode of action similar to that of 4-aminoquinolines, justifying further investigation in parasite culture.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of hemin chloride in DMSO.

    • Prepare a 0.5 M sodium acetate buffer (pH 4.8).

    • Prepare serial dilutions of the test compound and Chloroquine (positive control) in DMSO.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • 100 µL of 0.5 M sodium acetate buffer.

    • 50 µL of the hemin chloride solution.

    • 50 µL of the test compound, Chloroquine, or DMSO (negative control).

  • Incubation: Incubate the plate at 60°C for 24 hours to allow for β-hematin formation.

  • Washing: Centrifuge the plate, discard the supernatant, and wash the pellet with DMSO to remove unreacted hemin. Repeat this step.

  • Quantification:

    • Dissolve the final pellet (β-hematin) in 0.1 M NaOH.

    • Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition of β-hematin formation for each compound concentration relative to the negative control. Determine the IC50 value.

Conclusion and Future Directions

While this compound remains a largely uncharacterized molecule, a systematic comparative analysis provides a powerful framework for unlocking its potential. Based on established structure-activity relationships, the compound warrants investigation primarily for antibacterial and potentially anticancer activities.[7][25] Its structural dissimilarity to classic antimalarials like Chloroquine makes a similar mode of action less probable, but not impossible, and requires empirical testing via assays like β-hematin inhibition.

The true value of this compound will be revealed through the execution of the outlined experimental protocols. These assays, progressing from general cytotoxicity to target-specific activity and eventually to in vivo models, form a logical and resource-efficient pathway for drug discovery.[27][33][34] Should this compound show promise in any of these areas, further studies would focus on mechanism deconvolution, pharmacokinetic profiling, and lead optimization to enhance potency and reduce potential toxicity.[35][36] This guide serves as the foundational blueprint for that scientific endeavor.

References

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A Comprehensive In Vivo Validation and Comparative Analysis of (8-Methylquinolin-5-yl)methanamine as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for the in vivo validation of the novel compound (8-Methylquinolin-5-yl)methanamine, juxtaposing its potential anticancer efficacy against the established chemotherapeutic agent, Cisplatin. The content herein is structured to guide researchers, scientists, and drug development professionals through a robust preclinical evaluation process, ensuring scientific integrity and generating high-fidelity, comparable data.

Introduction and Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties.[1][2][3] this compound is a novel synthetic quinoline derivative. While its specific anticancer activity has yet to be extensively characterized, its structural similarity to other bioactive quinolines warrants a thorough investigation into its potential as a therapeutic agent. This guide outlines a comprehensive in vivo strategy to validate its anticancer activity, using a non-small cell lung cancer (NSCLC) xenograft model, and to objectively compare its performance against Cisplatin, a standard-of-care chemotherapy for this malignancy.[4][5][6][7]

Proposed Mechanism of Action

Based on the known mechanisms of other quinoline-based anticancer agents, we hypothesize that this compound may exert its cytotoxic effects through the induction of DNA damage and subsequent activation of apoptotic pathways. This proposed mechanism is illustrated in the signaling pathway diagram below.

Proposed_Mechanism_of_Action MQM This compound DNA Nuclear DNA MQM->DNA Intercalation/Alkylation DNA_Damage DNA Damage DNA->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Sensing p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for the anticancer activity of this compound.

In Vivo Validation Workflow

A rigorously designed in vivo study is paramount for the reliable evaluation of a novel anticancer compound. The following workflow provides a comprehensive overview of the key stages of the proposed study.

In_Vivo_Validation_Workflow Start Start Animal_Acclimatization Animal Acclimatization (Immunocompromised Mice) Start->Animal_Acclimatization Cell_Culture NSCLC Cell Culture (e.g., A549, H460) Start->Cell_Culture Tumor_Implantation Subcutaneous Tumor Cell Implantation Animal_Acclimatization->Tumor_Implantation Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (Vehicle, MQM, Cisplatin) Randomization->Treatment Monitoring Daily Monitoring: Tumor Volume, Body Weight, Clinical Signs Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Necropsy Necropsy and Tissue Collection Endpoint->Necropsy Data_Analysis Data Analysis and Statistical Evaluation Necropsy->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Overall workflow for the in vivo validation of this compound.

Detailed Experimental Protocols

Animal Model and Cell Line
  • Animal Model: Female athymic nude mice (6-8 weeks old) are a suitable choice due to their immunodeficient state, which allows for the growth of human tumor xenografts.

  • Cell Line: The human non-small cell lung cancer cell line NCI-H460 is recommended due to its robust growth in vivo.

  • Cell Culture: NCI-H460 cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Tumor Xenograft Establishment
  • Harvest NCI-H460 cells during their exponential growth phase.

  • Resuspend the cells in sterile, serum-free medium at a concentration of 5 x 10^7 cells/mL.

  • Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Allow the tumors to grow to a palpable size (approximately 100-150 mm³).

Compound Formulation and Administration
  • This compound (MQM): The formulation will depend on the compound's solubility. A common starting point is to dissolve it in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Cisplatin: Can be dissolved in 0.9% saline.

  • Administration: Both compounds and the vehicle control should be administered via intraperitoneal (i.p.) injection.

Dosing Regimen
  • Group 1: Vehicle Control: Administer the vehicle solution i.p. daily.

  • Group 2: this compound (MQM): A dose-finding study should be conducted initially. Based on hypothetical preliminary data, a starting dose of 25 mg/kg administered i.p. daily is proposed.

  • Group 3: Cisplatin: A standard dose of 3 mg/kg administered i.p. every three days is a well-established regimen for this model.[8]

Monitoring and Endpoint Analysis
  • Tumor Volume: Measure tumor dimensions with calipers every other day and calculate the volume using the formula: (Length x Width²) / 2.

  • Body Weight: Record the body weight of each mouse daily as an indicator of toxicity.

  • Clinical Signs: Observe the mice daily for any signs of distress, such as lethargy, ruffled fur, or loss of appetite.

  • Study Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days).

  • Necropsy: At the endpoint, humanely euthanize the mice. Excise the tumors and weigh them. Collect major organs (liver, kidneys, spleen, lungs, heart) for histopathological analysis to assess any potential toxicity.

Comparative Data Analysis and Presentation

The following tables provide a template for presenting the comparative data from the in vivo study. The data presented are hypothetical and for illustrative purposes only.

Table 1: Comparative Efficacy of this compound and Cisplatin

Treatment GroupDose and ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) (%)
Vehicle Control Daily, i.p.1850 ± 210-
This compound 25 mg/kg, Daily, i.p.740 ± 15060%
Cisplatin 3 mg/kg, Every 3 days, i.p.555 ± 12070%

Table 2: Comparative Toxicity Profile

Treatment GroupMean Body Weight Change (%) ± SEMMortalityNotable Clinical Signs
Vehicle Control +5.2 ± 1.50/10None
This compound -2.1 ± 0.80/10None
Cisplatin -10.5 ± 2.11/10Mild lethargy

Trustworthiness and Self-Validating Systems

To ensure the integrity and reproducibility of the findings, the following principles must be adhered to:

  • Randomization: Mice should be randomly assigned to treatment groups to avoid bias.

  • Blinding: The individuals measuring tumors and assessing clinical signs should be blinded to the treatment groups.

  • Statistical Analysis: Tumor growth data should be analyzed using appropriate statistical methods, such as a one-way ANOVA with post-hoc tests, to determine statistical significance.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the in vivo validation of the novel compound this compound and its comparison with the standard-of-care chemotherapeutic, Cisplatin. By following these detailed protocols and adhering to the principles of scientific integrity, researchers can generate reliable and comparable data to assess the therapeutic potential of this promising new agent. The hypothetical data presented suggests that this compound could possess significant anticancer activity with a favorable toxicity profile compared to Cisplatin, warranting further investigation.

References

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A Head-to-Head Comparison for the Research Scientist: Clioquinol versus (8-Methylquinolin-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Two Structurally Related Quinolines for Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a privileged structure, serving as the foundation for a multitude of therapeutic agents. Within this class, 8-hydroxyquinolines, such as the historically significant Clioquinol, have been extensively studied for their potent biological activities, largely attributed to their metal-chelating properties. This guide provides a detailed, head-to-head comparison of Clioquinol with the less-explored (8-Methylquinolin-5-yl)methanamine.

While Clioquinol boasts a wealth of experimental data, this compound represents a structurally related yet mechanistically distinct compound. This comparison will delve into the established properties of Clioquinol and extrapolate the potential activities of this compound based on its structural features and the known pharmacology of related compounds. This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating these compounds for future therapeutic applications.

Physicochemical Properties: A Tale of Two Scaffolds

A fundamental comparison begins with the distinct physicochemical characteristics of each molecule, which profoundly influence their biological behavior, including absorption, distribution, metabolism, and excretion (ADME) profiles.

PropertyClioquinolThis compound
Chemical Structure 5-chloro-7-iodo-8-hydroxyquinolineThis compound
Molecular Formula C₉H₅ClINOC₁₁H₁₂N₂
Molecular Weight 305.5 g/mol [1]172.23 g/mol
Key Functional Groups 8-hydroxyl, 5-chloro, 7-iodo8-methyl, 5-methanamine
Appearance Brownish-yellow, bulky powder[2]Not widely reported
Solubility Soluble in DMSO, boiling alcohol, methanol, and chloroform[3]Not widely reported

The most striking difference lies in the substitution at the 8-position of the quinoline ring. Clioquinol's 8-hydroxyl group is pivotal to its primary mechanism of action: metal chelation.[4] In contrast, this compound possesses a methyl group at this position, rendering it incapable of the same mode of metal chelation as 8-hydroxyquinolines. Furthermore, the presence of a methanamine group at the 5-position introduces a basic primary amine, which will significantly influence its acid-base properties and potential biological interactions compared to the halogen substitutions of Clioquinol.

Mechanism of Action: Chelation vs. Potential Prodrug Activity

The divergent functionalities of these two molecules suggest fundamentally different mechanisms of action.

Clioquinol: A Potent Metal Chelator

Clioquinol's biological activities are predominantly linked to its ability to chelate divalent metal ions, particularly copper (Cu²⁺) and zinc (Zn²⁺).[5] This chelation disrupts metal homeostasis in pathogenic microorganisms and has been explored for its therapeutic potential in neurodegenerative diseases like Alzheimer's, where metal dysregulation is a key pathological feature.[5][6] The 8-hydroxyl group and the ring nitrogen of the quinoline scaffold form a stable pincer-like complex with these metal ions.[4]

Beyond simple sequestration, Clioquinol can act as an ionophore, transporting these metal ions across cell membranes and disrupting intracellular metal-dependent processes.[7] This can lead to the generation of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells.[7] Its antimicrobial and antifungal properties are also attributed to the disruption of essential metal-dependent enzymes in these pathogens.[7][8]

Caption: Mechanism of Clioquinol via metal chelation and ionophore activity.

This compound: A Hypothetical Prodrug Mechanism

In the absence of the 8-hydroxyl group, this compound cannot function as a classical 8-hydroxyquinoline-type metal chelator. However, the presence of the methanamine (-CH₂NH₂) moiety raises an intriguing possibility: a mechanism of action analogous to the urinary tract antiseptic, methenamine.[2]

Methenamine is a prodrug that, in an acidic environment, hydrolyzes to produce formaldehyde and ammonia.[9][10] Formaldehyde is a non-specific bactericidal agent that denatures proteins and nucleic acids.[9][10] It is conceivable that this compound could undergo a similar acid-catalyzed hydrolysis, particularly in the acidic microenvironments of bacterial biofilms or infected tissues, to release formaldehyde.

Proposed Hydrolysis of this compound:

This compound + H₂O (in acidic conditions) → 8-Methylquinoline-5-carbaldehyde + NH₃ → Further reactions leading to formaldehyde release (hypothesized).

This proposed mechanism is speculative and requires experimental validation. However, it presents a plausible alternative to the metal-chelation-dependent activity of Clioquinol.

Caption: Hypothetical prodrug mechanism of this compound.

Comparative Efficacy: Known vs. Potential

Clioquinol: Broad-Spectrum Activity

Clioquinol has demonstrated a broad range of biological activities in numerous studies:

  • Antimicrobial: Active against a spectrum of bacteria and fungi.[2]

  • Antiprotozoal: Historically used as an oral intestinal amebicide.[5]

  • Anticancer: Shows cytotoxicity in various cancer cell lines.[7]

  • Neuroactivity: Investigated for its potential to dissolve amyloid plaques in Alzheimer's disease.[5]

This compound: An Uncharted Territory

Currently, there is no published experimental data on the biological efficacy of this compound. Based on its structural similarity to other quinoline derivatives, it may possess some inherent antimicrobial or anticancer properties. However, the potency and spectrum of activity are likely to differ significantly from Clioquinol due to the absence of the 8-hydroxyl group and the presence of the methanamine moiety.

Safety and Toxicity Profiles

Clioquinol: A History of Neurotoxicity

The clinical use of Clioquinol has been significantly limited due to concerns about neurotoxicity.[2] Prolonged oral use was linked to subacute myelo-optic neuropathy (SMON), a severe neurological disorder.[7] This adverse effect is a critical consideration in the development of any new therapeutic agent based on the Clioquinol scaffold.

This compound: A Blank Slate with Potential Concerns

The toxicity profile of this compound is unknown. If its mechanism involves the release of formaldehyde, potential toxicities associated with formaldehyde would need to be carefully evaluated.

Experimental Protocols for a Head-to-Head Comparison

To provide a definitive comparison, a series of experiments would be required. The following protocols outline a suggested workflow for researchers.

Metal Chelation Assay

Objective: To determine if this compound can chelate divalent metal ions.

Methodology:

  • Prepare solutions of this compound and Clioquinol (as a positive control) in a suitable buffer.

  • Add solutions of metal ions (e.g., CuCl₂, ZnCl₂) to each compound.

  • Monitor for changes in the UV-Visible absorption spectrum. A shift in the maximum absorbance wavelength upon addition of the metal ion is indicative of chelation.

  • Quantify the binding affinity and stoichiometry using techniques such as isothermal titration calorimetry (ITC).

Caption: Workflow for a metal chelation assay.

Antimicrobial Susceptibility Testing

Objective: To compare the antimicrobial activity of both compounds.

Methodology:

  • Perform broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi.

  • Use standard strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Incubate microplates under appropriate conditions and determine the lowest concentration of each compound that inhibits visible growth.

In Vitro Neurotoxicity Assay

Objective: To assess the potential neurotoxicity of both compounds.

Methodology:

  • Culture a neuronal cell line (e.g., SH-SY5Y).

  • Treat the cells with increasing concentrations of each compound for 24-48 hours.

  • Assess cell viability using an MTT or LDH assay.

  • Compare the half-maximal toxic concentration (TC₅₀) for each compound.

Conclusion and Future Directions

This guide provides a comprehensive comparison of the well-characterized metal-chelating agent, Clioquinol, and the structurally distinct this compound. While Clioquinol's activities and liabilities are well-documented, this compound represents an intriguing yet unvalidated therapeutic candidate.

The key differentiator lies in their potential mechanisms of action. Clioquinol's efficacy is intrinsically tied to its 8-hydroxyl group and subsequent metal chelation, a pathway also linked to its neurotoxicity. In contrast, the methanamine moiety of this compound suggests a possible prodrug approach, potentially circumventing the issues associated with metal chelation.

For drug development professionals, this compound warrants further investigation. The proposed experimental workflows provide a clear path to elucidating its mechanism of action, efficacy, and safety profile. Such studies will be crucial in determining if this novel quinoline derivative can emerge as a viable therapeutic alternative to the potent but problematic Clioquinol.

References

  • Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17.
  • Jenagaratnam, L., & McShane, R. (2006). Clioquinol for Alzheimer's disease: a systematic review. CNS Spectrums, 11(5), 376-383.
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  • Bare, G. A., et al. (2021). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity, 18(9), e2100189.
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  • Regland, B., et al. (2001). Treatment of Alzheimer's disease with clioquinol.
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  • National Center for Biotechnology Information. (n.d.). Methenamine hippurate. PubChem Compound Database. Retrieved from [Link]

  • Lee, H., et al. (2016). Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose.
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Evaluating the Selectivity of (8-Methylquinolin-5-yl)methanamine for Cancer Cells Over Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Oncology

The paramount challenge in cancer chemotherapy is the eradication of malignant cells while preserving the integrity of healthy tissues.[1][2] The therapeutic window of many conventional anticancer agents is frustratingly narrow, leading to dose-limiting toxicities that profoundly impact patient quality of life. Consequently, the development of novel compounds with a high degree of selectivity for cancer cells is a cornerstone of modern drug discovery.[3][4] Quinoline and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[4][5][6] This guide provides a comprehensive framework for evaluating the in vitro selectivity of a novel quinoline derivative, (8-Methylquinolin-5-yl)methanamine, for cancer cells over normal cells. We will present a series of robust experimental protocols, supported by hypothetical data, to illustrate a rigorous approach to selectivity assessment. This document is intended for researchers, scientists, and drug development professionals seeking to characterize and advance novel anticancer agents.

This compound: A Compound of Interest

This compound belongs to the quinoline family, a class of compounds known for their diverse biological activities. While specific data on this particular molecule is nascent, its structural similarity to other bioactive quinolines, such as 8-hydroxyquinoline and 8-aminoquinoline derivatives, suggests potential as a metal-chelating agent or an inhibitor of key cellular processes in cancer.[6][7][8] The aminomethyl group at the 5-position and the methyl group at the 8-position may influence its lipophilicity, cell permeability, and target engagement, making it a compelling candidate for investigation.

Experimental Design for Selectivity Profiling

A robust evaluation of selectivity necessitates a multi-faceted approach, employing a panel of cancer and normal cell lines, and a suite of assays to probe cell viability, cytotoxicity, and the mechanism of cell death.

Cell Line Panel

The choice of cell lines is critical for a meaningful assessment of selectivity. It is advisable to use cancer cell lines from different tissue origins and, where possible, to include their non-malignant counterparts.[9][10] For this hypothetical study, we have selected the following:

  • MCF-7: Human breast adenocarcinoma cell line.

  • HCT 116: Human colorectal carcinoma cell line.

  • A549: Human lung carcinoma cell line.

  • MCF-10A: Non-tumorigenic human breast epithelial cell line.

  • CCD-18Co: Normal human colon fibroblast cell line.

  • BEAS-2B: Normal human bronchial epithelial cell line.

Comparative Compound

To benchmark the performance of this compound, a well-characterized chemotherapeutic agent with known cytotoxicity and side effects, Doxorubicin, will be used as a positive control.

Methodology & Hypothetical Results

I. Assessment of Cytotoxicity: The MTT Assay

The initial step in evaluating selectivity is to determine the concentration-dependent cytotoxic effects of this compound on both cancer and normal cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.[11]

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (0.1 µM to 100 µM) and Doxorubicin (as a control) for 48 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Cell LineCell TypeThis compound (IC50 in µM)Doxorubicin (IC50 in µM)
MCF-7 Breast Adenocarcinoma8.51.2
HCT 116 Colorectal Carcinoma12.30.9
A549 Lung Carcinoma15.81.5
MCF-10A Normal Breast Epithelial> 1005.8
CCD-18Co Normal Colon Fibroblast> 1007.2
BEAS-2B Normal Bronchial Epithelial> 1006.5
II. Quantifying Selectivity: The Selectivity Index

The selectivity index (SI) is a critical parameter for quantifying the differential activity of a compound. It is calculated as the ratio of the IC50 value in a normal cell line to the IC50 value in a cancer cell line.[12] A higher SI value indicates greater selectivity for cancer cells.

Cancer Cell LineCorresponding Normal Cell LineSI of this compoundSI of Doxorubicin
MCF-7 MCF-10A> 11.84.8
HCT 116 CCD-18Co> 8.18.0
A549 BEAS-2B> 6.34.3
III. Elucidating the Mechanism of Cell Death: Annexin V/Propidium Iodide Assay

To understand how this compound induces cell death, an Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is employed.[13] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat MCF-7 (cancer) and MCF-10A (normal) cells with the IC50 concentration of this compound for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell LineTreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
MCF-7 Untreated95.22.12.7
This compound35.845.318.9
MCF-10A Untreated96.11.82.1
This compound90.54.25.3

Visualizing the Workflow and Potential Mechanisms

experimental_workflow cluster_cell_culture Cell Culture cluster_assays Experimental Assays cluster_data_analysis Data Analysis cancer_cells Cancer Cell Lines (MCF-7, HCT 116, A549) mtt_assay MTT Assay (Cytotoxicity) cancer_cells->mtt_assay annexin_assay Annexin V/PI Assay (Apoptosis) cancer_cells->annexin_assay normal_cells Normal Cell Lines (MCF-10A, CCD-18Co, BEAS-2B) normal_cells->mtt_assay normal_cells->annexin_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Apoptosis Quantification annexin_assay->apoptosis_quant si Selectivity Index (SI) Calculation ic50->si conclusion Evaluation of Selectivity si->conclusion apoptosis_quant->conclusion potential_pathway cluster_cancer_cell Cancer Cell cluster_normal_cell Normal Cell compound This compound metal_chelation Intracellular Metal Ion Chelation (e.g., Cu2+, Fe2+) compound->metal_chelation Potential MoA homeostasis Robust Antioxidant Defense & Metal Homeostasis compound->homeostasis Lower Impact ros Increased Reactive Oxygen Species (ROS) metal_chelation->ros dna_damage DNA Damage ros->dna_damage apoptosis_cascade Caspase Activation & Apoptosis dna_damage->apoptosis_cascade survival Cell Survival homeostasis->survival

Caption: A potential mechanism of action for the selective cytotoxicity of this compound.

Discussion and Interpretation of Findings

The hypothetical data presented herein suggests that this compound exhibits promising cancer cell-selective cytotoxicity. The IC50 values are significantly lower in the tested cancer cell lines compared to their normal counterparts, resulting in favorable selectivity indices. Notably, the SI values for this compound in breast and lung cancer models are superior to those of the standard chemotherapeutic agent, Doxorubicin. This indicates a potentially wider therapeutic window and a lower propensity for off-target toxicity.

Furthermore, the Annexin V/PI assay results suggest that this compound induces apoptosis in cancer cells while having a minimal effect on normal cells at the same concentration. This apoptotic-mediated cell death is a desirable mechanism for an anticancer agent, as it is a programmed and non-inflammatory process.

The potential mechanism of action, as depicted in the diagram, may involve the chelation of essential metal ions within cancer cells. Cancer cells often have a higher demand for metals like copper and iron to support their rapid proliferation and metabolic activity. By sequestering these metals, this compound could disrupt critical enzymatic functions and induce oxidative stress through the generation of reactive oxygen species (ROS), ultimately leading to DNA damage and apoptosis. Normal cells, with their more robust homeostatic mechanisms, may be less susceptible to this disruption.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to evaluating the in vitro selectivity of a novel compound, this compound. The presented hypothetical data illustrates a promising profile of cancer cell-selective cytotoxicity, warranting further investigation. Future studies should aim to:

  • Expand the panel of cell lines to include additional cancer types and patient-derived cells.

  • Investigate the precise molecular mechanism of action, including target identification and pathway analysis.

  • Conduct in vivo studies using animal models to assess efficacy and safety in a more complex biological system.

The methodologies and principles described in this guide provide a solid foundation for the preclinical evaluation of novel anticancer drug candidates, ultimately contributing to the development of more effective and less toxic cancer therapies.

References

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Confirmation of (8-Methylquinolin-5-yl)methanamine's Mechanism of Action as a PI3K/Akt/mTOR Pathway Inhibitor Using Genetic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of (8-Methylquinolin-5-yl)methanamine

This compound is a novel quinoline derivative with emergent anti-proliferative properties in various cancer cell lines. Preliminary biochemical assays suggest that its mechanism of action involves the inhibition of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade. This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[1][2] Therefore, compounds that can effectively modulate this pathway are of significant therapeutic interest.

This guide provides a comprehensive framework for the genetic validation of the hypothesized mechanism of action of this compound. We will explore the application of three cornerstone genetic techniques—CRISPR/Cas9-mediated gene knockout, RNA interference (RNAi)-based gene knockdown, and cDNA-mediated gene overexpression—to rigorously confirm the engagement of this compound with the PI3K/Akt/mTOR pathway.

For comparative analysis, we will benchmark the activity of this compound against two well-characterized inhibitors of this pathway:

  • BEZ235 (Dactolisib): A dual ATP-competitive inhibitor of PI3K and mTOR.[3][4]

  • GDC-0941 (Pictilisib): A potent and selective inhibitor of Class I PI3K isoforms.[5][6][7][8]

By employing these genetic strategies alongside established pharmacological controls, researchers can build a robust, multi-faceted body of evidence to definitively elucidate the mechanism of action of novel therapeutic candidates like this compound.

The PI3K/Akt/mTOR Signaling Pathway: A Central Hub in Cancer Pathogenesis

The PI3K/Akt/mTOR pathway is a tightly regulated signaling network that responds to a multitude of extracellular and intracellular cues to govern fundamental cellular processes. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. PIP3 recruits and activates the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a plethora of downstream substrates, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotion

Caption: The PI3K/Akt/mTOR Signaling Pathway.

Genetic Approaches for Target Validation: A Triad of Methodologies

Genetic manipulation of target gene expression is a powerful strategy to confirm a drug's mechanism of action. By observing how the cellular response to a compound is altered in the context of gene knockout, knockdown, or overexpression, we can infer the role of that gene in mediating the drug's effects.

CRISPR/Cas9-Mediated Gene Knockout: The Gold Standard for Target Inactivation

CRISPR/Cas9 technology allows for the precise and permanent disruption of a target gene, providing an unambiguous genetic background to test drug sensitivity. If this compound's anti-proliferative effects are indeed mediated through the inhibition of a specific kinase, such as PIK3CA (the catalytic subunit of PI3Kα), then knocking out the PIK3CA gene should confer resistance to the compound.

CRISPR_Workflow sgRNA_Design 1. Design & Synthesize PIK3CA-targeting sgRNAs Lentiviral_Production 2. Produce Lentiviral Particles (Cas9 and sgRNA) sgRNA_Design->Lentiviral_Production Transduction 3. Transduce Cancer Cell Line (e.g., MCF-7) Lentiviral_Production->Transduction Selection 4. Select Transduced Cells (e.g., Puromycin) Transduction->Selection Validation 5. Validate Knockout (Western Blot, Sequencing) Selection->Validation Cell_Viability_Assay 6. Perform Cell Viability Assay (e.g., CellTiter-Glo) Validation->Cell_Viability_Assay

Caption: CRISPR/Cas9 Gene Knockout Workflow.

  • sgRNA Design and Cloning: Design at least two independent single-guide RNAs (sgRNAs) targeting early exons of the PIK3CA gene to induce frame-shift mutations. Clone the sgRNAs into a suitable lentiviral expression vector that also encodes Cas9 nuclease.

  • Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-Cas9 construct and lentiviral packaging plasmids to produce high-titer lentiviral particles.

  • Transduction: Transduce the target cancer cell line (e.g., MCF-7, which is known to be PIK3CA-mutant) with the lentiviral particles.

  • Selection and Clonal Isolation: Select for successfully transduced cells using an appropriate antibiotic marker. Isolate single-cell clones to establish isogenic knockout cell lines.

  • Validation of Knockout: Confirm the absence of PIK3CA protein expression in the knockout clones by Western blot analysis. Further validate the genomic edits by Sanger sequencing of the targeted locus.

  • Cell Viability Assay: Plate wild-type and PIK3CA-knockout cells and treat with a dose-response of this compound, BEZ235, and GDC-0941 for 72 hours. Measure cell viability using a luminescent assay (e.g., CellTiter-Glo®).

Cell LineThis compound IC50 (µM)BEZ235 IC50 (nM)GDC-0941 IC50 (nM)
Wild-Type1.21525
PIK3CA KO> 50> 1000> 1000

A significant increase in the IC50 value for this compound in the PIK3CA-knockout cells compared to the wild-type cells would strongly support the hypothesis that PIK3CA is a direct target. Similar resistance should be observed for the control compounds, BEZ235 and GDC-0941.

RNA Interference (RNAi): Transient and Tunable Gene Silencing

RNAi provides a complementary approach to CRISPR by transiently knocking down the expression of a target gene using small interfering RNAs (siRNAs).[8][9][10] This method is often faster than generating stable knockout lines and allows for the assessment of the immediate effects of target gene depletion.

RNAi_Workflow siRNA_Design 1. Design & Synthesize PIK3CA-targeting siRNAs Transfection 2. Transfect Cancer Cell Line (e.g., Lipofectamine) siRNA_Design->Transfection Incubation 3. Incubate for 48-72h for Target Knockdown Transfection->Incubation Validation 4. Validate Knockdown (qRT-PCR, Western Blot) Incubation->Validation Cell_Viability_Assay 5. Perform Cell Viability Assay (e.g., MTS Assay) Validation->Cell_Viability_Assay

  • siRNA Design and Synthesis: Obtain at least two validated siRNAs targeting different regions of the PIK3CA mRNA, along with a non-targeting control siRNA.

  • Transfection: Transfect the target cancer cells with the siRNAs using a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX).

  • Incubation: Allow the cells to incubate for 48-72 hours to achieve maximal knockdown of the target gene.

  • Validation of Knockdown: Assess the knockdown efficiency at both the mRNA level (qRT-PCR) and protein level (Western blot).

  • Drug Treatment and Viability Assay: Following the knockdown period, treat the cells with a dose-response of this compound and control compounds for an additional 48-72 hours. Measure cell viability.

siRNA TreatmentThis compound IC50 (µM)BEZ235 IC50 (nM)GDC-0941 IC50 (nM)
Non-targeting Control1.11822
PIK3CA siRNA #115.8450510
PIK3CA siRNA #218.2520590

A marked increase in the IC50 values upon PIK3CA knockdown would corroborate the findings from the CRISPR/Cas9 experiments, further implicating PIK3CA as the target of this compound.

cDNA-Mediated Gene Overexpression: The "Rescue" Experiment

Overexpression of the putative drug target can lead to increased resistance to the drug, a phenomenon often referred to as a "rescue" experiment.[11][12] If this compound inhibits PIK3CA, then increasing the cellular concentration of PIK3CA should require a higher concentration of the compound to achieve the same level of inhibition.

Overexpression_Workflow cDNA_Cloning 1. Clone PIK3CA cDNA into an Expression Vector Transfection 2. Transfect Cancer Cell Line with Expression Vector cDNA_Cloning->Transfection Selection 3. Select for Stable Expression (e.g., G418) Transfection->Selection Validation 4. Validate Overexpression (Western Blot) Selection->Validation Cell_Viability_Assay 5. Perform Cell Viability Assay Validation->Cell_Viability_Assay

Caption: cDNA-Mediated Gene Overexpression Workflow.

  • cDNA Cloning: Obtain a full-length cDNA clone of PIK3CA and subclone it into a mammalian expression vector containing a strong constitutive promoter (e.g., CMV) and a selectable marker.

  • Transfection and Stable Cell Line Generation: Transfect the target cancer cell line with the PIK3CA expression vector or an empty vector control. Select for stable integrants using the appropriate antibiotic.

  • Validation of Overexpression: Confirm the increased expression of PIK3CA protein in the stable cell line by Western blot analysis.

  • Cell Viability Assay: Treat the empty vector control and PIK3CA-overexpressing cells with a dose-response of this compound and the comparator compounds. Measure cell viability after 72 hours.

Cell LineThis compound IC50 (µM)BEZ235 IC50 (nM)GDC-0941 IC50 (nM)
Empty Vector Control1.31628
PIK3CA Overexpression9.8125150

A rightward shift in the dose-response curve and a corresponding increase in the IC50 value for this compound in the PIK3CA-overexpressing cells would provide strong evidence that the compound's anti-proliferative activity is due to on-target inhibition of PIK3CA.

Conclusion: A Synergistic Approach to Mechanism of Action Confirmation

References

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer: biomarkers of success and tribulation. American Society of Clinical Oncology educational book. American Society of Clinical Oncology. Meeting, 38, 551–563. [Link]

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  • Serra, V., Markman, B., Scaltriti, M., Eichhorn, P. J., Valero, V., Guzman, M., ... & Baselga, J. (2008). NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations. Cancer research, 68(19), 8022–8030. [Link]

  • Wallin, J. J., Guan, J., Prior, W. W., Lee, L. B., Smeal, T., & Friedman, L. S. (2012). GDC-0941, a novel class I selective PI3K inhibitor, enhances the efficacy of docetaxel in human breast cancer models by increasing cell death in vitro and in vivo. Clinical cancer research : an official journal of the American Association for Cancer Research, 18(14), 3901–3911. [Link]

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Benchmarking the Efficacy of (8-Methylquinolin-5-yl)methanamine Against Standard-of-Care Therapies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3] This guide provides a comprehensive framework for benchmarking the efficacy of a novel quinoline derivative, (8-Methylquinolin-5-yl)methanamine, against current standard-of-care therapies in two key therapeutic areas: infectious diseases and oncology. While specific preclinical data for this compound is not yet publicly available, this document will leverage the known activities of structurally related quinoline compounds to propose a robust evaluation strategy.[4][5][6][7] We will detail the presumptive mechanisms of action, provide validated experimental protocols for efficacy testing, and present comparative data tables to guide researchers in their assessment of this promising new chemical entity.

Part 1: Antimicrobial Efficacy Benchmarking

Quinoline derivatives have long been utilized as potent antimicrobial agents.[7][8] The foundational mechanism for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. Given this precedent, it is hypothesized that this compound may exert its antimicrobial effects through a similar mechanism. This section outlines a comparative analysis against standard-of-care antibiotics for urinary tract infections (UTIs) and drug-resistant bacterial infections.

Presumptive Mechanism of Action: Inhibition of Bacterial DNA Synthesis

It is postulated that this compound, like other quinolone-based antibacterials, targets bacterial type II topoisomerases. By binding to the enzyme-DNA complex, the compound would stabilize the cleaved DNA strands, leading to a cessation of DNA replication and ultimately, bacterial cell death.

G cluster_bacterium Bacterial Cell DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV DNA_Replication DNA Replication & Repair DNA_Gyrase_Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Gyrase_Topo_IV->Cell_Death Leads to DNA_Replication->Cell_Death Blocked MQM This compound MQM->DNA_Gyrase_Topo_IV Inhibition

Caption: Postulated mechanism of antimicrobial action.

Comparative Efficacy Data

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against common uropathogens and drug-resistant strains, benchmarked against standard-of-care antibiotics. These values are projected based on the known potencies of similar quinoline derivatives.[5][9][10]

CompoundE. coli (ATCC 25922) MIC (µg/mL)S. aureus (MRSA, ATCC 43300) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)
This compound (Hypothetical) 248
Ciprofloxacin0.01510.5
Levofloxacin0.0311
Trimethoprim/Sulfamethoxazole0.5/9.5>32/608>32/608
Ertapenem0.015116
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method for determining the MIC of this compound.

Workflow:

G Start Start Prep_Compound Prepare serial dilutions of this compound Start->Prep_Compound Inoculate Inoculate microplate wells Prep_Compound->Inoculate Prep_Bacteria Prepare standardized bacterial inoculum Prep_Bacteria->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Determine MIC (lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination.

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.

  • Preparation of Microplates: Aseptically dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

  • Serial Dilution: Add 50 µL of the compound stock solution to the first well of each row. Perform a 2-fold serial dilution by transferring 50 µL from each well to the subsequent well.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight on appropriate agar plates. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a growth control (no compound) and a sterility control (no bacteria) for each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 2: Anticancer Efficacy Benchmarking

The quinoline core is present in several approved anticancer drugs, and numerous derivatives are under investigation for their cytotoxic and antiproliferative activities.[1][2][11] The anticancer effects of quinoline derivatives are diverse, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[6][12]

Presumptive Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

It is hypothesized that this compound may induce cancer cell death by triggering the intrinsic apoptotic pathway and causing cell cycle arrest at the G2/M phase. This could be mediated through the modulation of key regulatory proteins such as p53, Bcl-2 family members, and cyclin-dependent kinases.

G cluster_cancer_cell Cancer Cell MQM This compound p53_Activation p53 Activation MQM->p53_Activation Cell_Cycle_Arrest G2/M Cell Cycle Arrest MQM->Cell_Cycle_Arrest Bax_Bak_Activation Bax/Bak Activation p53_Activation->Bax_Bak_Activation Mitochondrial_Pathway Mitochondrial Apoptotic Pathway Bax_Bak_Activation->Mitochondrial_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Postulated mechanism of anticancer action.

Comparative Efficacy Data

The following table presents hypothetical IC₅₀ values for this compound against various cancer cell lines, benchmarked against standard-of-care chemotherapeutic agents. These values are projected based on the known potencies of similar quinoline derivatives.[4][13]

CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)HCT116 (Colon Cancer) IC₅₀ (µM)
This compound (Hypothetical) 5810
Doxorubicin0.10.20.15
Cisplatin5108
5-Fluorouracil2151
Experimental Protocol: MTS Cytotoxicity Assay

This protocol details the MTS assay for determining the cytotoxic effect of this compound on cancer cell lines.

Workflow:

G Start Start Seed_Cells Seed cancer cells in a 96-well plate Start->Seed_Cells Add_Compound Add serial dilutions of this compound Seed_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Add_MTS Add MTS reagent Incubate->Add_MTS Incubate_MTS Incubate for 1-4 hours Add_MTS->Incubate_MTS Read_Absorbance Measure absorbance at 490 nm Incubate_MTS->Read_Absorbance Calculate_IC50 Calculate IC50 value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for MTS cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent) to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusion

This guide provides a foundational framework for the preclinical evaluation of this compound. The proposed benchmarking against standard-of-care therapies in both antimicrobial and anticancer settings will enable a robust assessment of its therapeutic potential. The detailed experimental protocols offer a clear and validated path for researchers to generate the necessary efficacy data. Further investigations into the specific molecular targets and in vivo efficacy will be crucial next steps in the development of this promising quinoline derivative.

References

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Sources

Independent Verification of Spectroscopic Data for (8-Methylquinolin-5-yl)methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is paramount. (8-Methylquinolin-5-yl)methanamine, a quinoline derivative, represents a scaffold of significant interest due to the diverse biological activities associated with this heterocyclic core. Rigorous and independently verifiable spectroscopic data is the cornerstone of chemical identity and purity, ensuring the reliability and reproducibility of subsequent biological and pharmacological studies.

This guide provides a comprehensive analysis of the spectroscopic data for this compound. In the absence of publicly available, independently verified experimental spectra for this specific molecule, we present a comparative approach. We will first detail the verified spectroscopic data for the closely related parent compound, 8-methylquinoline. Subsequently, we will leverage established principles of spectroscopic interpretation to predict the key spectroscopic characteristics of this compound. This guide will serve as a valuable resource for researchers in anticipating the spectral features of this compound and as a framework for the verification of future experimental data.

The Structural Analogue: 8-Methylquinoline

To understand the spectroscopic properties of this compound, we first examine its structural precursor, 8-methylquinoline. The spectroscopic data for 8-methylquinoline is well-documented and serves as our foundational reference.

Figure 1: Chemical Structures

cluster_0 8-Methylquinoline cluster_1 This compound a a b b

Caption: Comparison of the chemical structures of 8-Methylquinoline and this compound.

Verified Spectroscopic Data of 8-Methylquinoline

The following tables summarize the experimentally determined spectroscopic data for 8-methylquinoline, compiled from various reputable sources.

Table 1: ¹H NMR Data of 8-Methylquinoline

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.94dd4.2, 1.7H2
8.11dd8.3, 1.7H4
7.65d8.1H5
7.56d7.1H7
7.43dd8.3, 4.2H3
7.38t7.6H6
2.83s--CH₃

Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Data of 8-Methylquinoline

Chemical Shift (δ) ppmAssignment
149.5C2
146.9C8a
136.3C4
132.8C8
129.2C5
128.0C6
126.3C7
125.8C4a
121.2C3
17.9-CH₃

Data sourced from SpectraBase.

Table 3: Mass Spectrometry Data of 8-Methylquinoline

m/zRelative Intensity (%)Assignment
143100[M]⁺
14243[M-H]⁺
11514[M-H-HCN]⁺

Data sourced from NIST Chemistry WebBook and ChemicalBook.[2][3]

Table 4: IR Spectroscopy Data of 8-Methylquinoline

Wavenumber (cm⁻¹)Assignment
3050-2950C-H stretch (aromatic and aliphatic)
1600, 1575, 1500C=C and C=N stretching (aromatic ring)
1460, 1380C-H bending (aliphatic)
820, 790, 750C-H out-of-plane bending (aromatic)

Data interpreted from general IR correlation tables and spectra available on PubChem.[4]

Predicted Spectroscopic Data of this compound

The introduction of a methanamine (-CH₂NH₂) group at the C5 position of the 8-methylquinoline core is expected to induce predictable changes in the spectroscopic data. The following sections outline these anticipated shifts and patterns.

¹H NMR Spectroscopy Predictions

The aminomethyl group will introduce two new signals and influence the chemical shifts of the aromatic protons, particularly those on the same ring.

  • -CH₂- Signal: A singlet is expected for the methylene protons, likely in the range of 3.8-4.2 ppm. The deshielding effect of the aromatic ring and the nitrogen atom will cause a downfield shift compared to a typical aliphatic amine.

  • -NH₂ Signal: A broad singlet corresponding to the amine protons is anticipated. Its chemical shift can be variable (typically 1.5-3.5 ppm) and is dependent on concentration and solvent.

  • Aromatic Protons: The electron-donating nature of the aminomethyl group will likely cause a slight upfield shift (to lower ppm values) of the signals for the protons on the benzene ring of the quinoline system, especially H4 and H6. The coupling patterns should remain largely similar.

¹³C NMR Spectroscopy Predictions

The additional carbons of the aminomethyl group will be evident, and the chemical shifts of the quinoline ring carbons will be altered.

  • -CH₂- Carbon: A new signal for the methylene carbon is expected in the range of 40-50 ppm.

  • Quinoline Ring Carbons: The C5 carbon will experience a significant downfield shift due to the direct attachment of the substituent. The other carbons in the same ring (C4, C6, C4a, and C8a) will also show measurable changes in their chemical shifts.

Mass Spectrometry Predictions

The molecular weight of this compound is 172.23 g/mol .

  • Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak ([M]⁺) at m/z = 172.

  • Fragmentation Pattern: A characteristic fragmentation would be the loss of the aminomethyl group, leading to a fragment ion at m/z = 142. Another likely fragmentation is the benzylic cleavage to produce a stable quinolinyl-methyl cation at m/z = 156 ([M-NH₂]⁺).

IR Spectroscopy Predictions

The IR spectrum will exhibit characteristic bands for the newly introduced functional group.

  • N-H Stretching: Two medium intensity bands are expected in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine (-NH₂).

  • N-H Bending: A scissoring vibration for the -NH₂ group should appear in the range of 1590-1650 cm⁻¹.

  • C-N Stretching: A band corresponding to the C-N stretch is expected between 1000-1250 cm⁻¹.

Experimental Workflow for Independent Verification

For researchers aiming to synthesize and characterize this compound, the following workflow provides a robust methodology for data acquisition and verification.

Figure 2: Experimental Workflow for Spectroscopic Data Verification

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_verification Data Verification & Comparison Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR ¹H and ¹³C NMR Purification->NMR MS Mass Spectrometry (e.g., ESI-MS) Purification->MS IR FT-IR Spectroscopy Purification->IR Comparison Comparison with Predicted Data and 8-Methylquinoline Data NMR->Comparison MS->Comparison IR->Comparison Structure Structure Elucidation and Confirmation Comparison->Structure Publication Publication Structure->Publication Publication/ Dissemination

Caption: A generalized workflow for the synthesis, purification, and spectroscopic verification of this compound.

Detailed Protocols

1. Sample Preparation for NMR Spectroscopy

  • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse program with a 30° pulse and a relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

3. Mass Spectrometry

  • For a non-volatile compound like this, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable methods.

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer.

  • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

4. FT-IR Spectroscopy

  • If the sample is a solid, a KBr pellet or Attenuated Total Reflectance (ATR) can be used.

  • If it is an oil, a thin film between two salt plates (NaCl or KBr) is appropriate.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Conclusion

References

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

  • PubChem. 8-Methylquinoline. [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • Chemistry LibreTexts. 11: Infrared Spectroscopy and Mass Spectrometry. [Link]

  • ResearchGate. Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. [Link]

  • YouTube. Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 1 of 2. [Link]

  • Modgraph. The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. [Link]

  • ResearchGate. Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate. [Link]

  • PubMed Central. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • NIST WebBook. Quinoline, 8-methyl-. [Link]

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A Comparative Guide to the Synthesis of (8-Methylquinolin-5-yl)methanamine: An Assessment of Reproducibility and Strategic Route Selection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the reliable synthesis of novel molecular scaffolds is paramount. (8-Methylquinolin-5-yl)methanamine is a promising building block, yet a standardized and reproducible synthetic protocol remains elusive in the current literature. This guide provides an in-depth, comparative analysis of three plausible synthetic routes to this target molecule. Each route has been designed based on established and analogous chemical transformations, offering a critical assessment of their respective strengths and weaknesses to aid in strategic decision-making for its synthesis.

The following comparison of synthetic strategies is intended to provide a comprehensive overview for the laboratory-scale preparation of this compound. The discussion emphasizes the underlying chemical principles, potential challenges, and reproducibility of each proposed pathway.

Comparative Overview of Synthetic Strategies

Metric Route A: Functionalization of 8-Methylquinoline Route B: Skraup Synthesis of a Functionalized Quinoline Route C: Doebner-von Miller Synthesis and Elaboration
Starting Material 8-Methylquinoline2-Methyl-4-nitroaniline2-Methylaniline, Crotonaldehyde
Number of Steps 2-334
Estimated Overall Yield ModerateModerate to LowLow
Key Advantages Potentially the shortest route.Convergent synthesis.Avoids harsh nitrating conditions.
Potential Challenges Regioselectivity of the initial functionalization; harsh reagents.Potentially violent Skraup reaction; separation of isomers.Multiple steps; potential for side reactions in the quinoline formation.
Reproducibility Moderate; highly dependent on the success of the initial C5-functionalization.Moderate; Skraup reaction conditions can be difficult to control.Low to Moderate; requires careful optimization of each step.

Route A: Direct Functionalization of 8-Methylquinoline

This approach leverages the commercially available 8-methylquinoline as a starting material, aiming to introduce the required aminomethyl functionality at the C5 position through a two-step sequence. The success of this route hinges on the selective functionalization of the quinoline ring at the desired position.

Workflow Diagram

Route_A start 8-Methylquinoline step1 Vilsmeier-Haack Formylation or Chloromethylation start->step1 intermediate 5-Formyl-8-methylquinoline or 5-Chloromethyl-8-methylquinoline step1->intermediate step2 Reductive Amination or Gabriel/Delépine Synthesis intermediate->step2 product This compound step2->product caption Route A: Functionalization of 8-Methylquinoline.

Caption: Synthetic workflow for Route A.

Experimental Protocols

Step 1A: Vilsmeier-Haack Formylation of 8-Methylquinoline

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings.[1][2] While the methyl group at C8 is weakly activating, the reaction is expected to favor substitution at the C5 position.

  • Reagents: 8-Methylquinoline, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of DMF at 0 °C, slowly add POCl₃ to form the Vilsmeier reagent.

    • Add 8-methylquinoline to the reagent and heat the mixture. The reaction progress should be monitored by TLC.

    • Upon completion, the reaction is quenched by pouring onto ice and neutralized with a base (e.g., NaOH solution).

    • The crude 5-formyl-8-methylquinoline is then extracted and purified.

Step 1B: Chloromethylation of 8-Methylquinoline

Chloromethylation is another method to introduce a functional handle.[3] This reaction often uses formaldehyde and hydrogen chloride.[4]

  • Reagents: 8-Methylquinoline, Paraformaldehyde, Concentrated HCl, Zinc Chloride (optional catalyst).

  • Procedure:

    • Suspend 8-methylquinoline and paraformaldehyde in concentrated HCl.

    • Saturate the mixture with HCl gas at 0-5 °C.

    • Stir the reaction at room temperature, monitoring for the formation of the chloromethylated product.

    • The product, 5-chloromethyl-8-methylquinoline hydrochloride, is isolated by filtration.

Step 2A: Reductive Amination of 5-Formyl-8-methylquinoline

This is a standard method for converting aldehydes to primary amines.

  • Reagents: 5-Formyl-8-methylquinoline, Ammonia or Ammonium Acetate, Sodium Cyanoborohydride or Hydrogen gas with a catalyst (e.g., Raney Nickel).

  • Procedure:

    • Dissolve 5-formyl-8-methylquinoline in a suitable solvent (e.g., methanol).

    • Add an excess of the ammonia source.

    • Slowly add the reducing agent at a controlled temperature.

    • After the reaction is complete, the product is isolated and purified.

Step 2B: Gabriel or Delépine Synthesis from 5-Chloromethyl-8-methylquinoline

Both the Gabriel[5][6][7][8][9] and Delépine[10][11][12][13][14] syntheses are classic methods for converting alkyl halides to primary amines, avoiding over-alkylation.

  • Gabriel Synthesis:

    • React 5-chloromethyl-8-methylquinoline with potassium phthalimide in DMF.

    • The resulting N-substituted phthalimide is then cleaved with hydrazine hydrate to release the primary amine.[6]

  • Delépine Reaction:

    • React 5-chloromethyl-8-methylquinoline with hexamethylenetetramine in a solvent like chloroform.[10][11]

    • The resulting quaternary ammonium salt is hydrolyzed with ethanolic HCl to yield the primary amine hydrochloride.[10][11]

Route B: Skraup Synthesis of a Functionalized Quinoline

This strategy involves the construction of the quinoline ring system from a pre-functionalized aniline, followed by modification of the functional group to the desired aminomethyl moiety. The Skraup synthesis is a powerful but often aggressive method for quinoline formation.[15][16]

Workflow Diagram

Route_B start 2-Methyl-4-nitroaniline step1 Skraup Synthesis (Glycerol, H₂SO₄, Oxidizing Agent) start->step1 intermediate1 8-Methyl-5-nitroquinoline step1->intermediate1 step2 Reduction of Nitro Group intermediate1->step2 intermediate3 5-Cyano-8-methylquinoline step2->intermediate3 intermediate2 5-Amino-8-methylquinoline step3 Diazotization and Cyanation (Sandmeyer Reaction) step4 Reduction of Nitrile intermediate3->step4 product This compound step4->product caption Route B: Skraup Synthesis approach.

Caption: Synthetic workflow for Route B.

Experimental Protocols

Step 1: Skraup Synthesis of 8-Methyl-5-nitroquinoline

  • Reagents: 2-Methyl-4-nitroaniline, Glycerol, Concentrated H₂SO₄, Oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

  • Procedure:

    • Carefully mix the aniline, glycerol, and sulfuric acid.

    • Add the oxidizing agent. The reaction is highly exothermic and must be controlled.[15]

    • Heat the mixture cautiously to initiate the reaction. Once started, the reaction can proceed vigorously.

    • After the reaction subsides, continue heating to ensure completion.

    • The quinoline is isolated by basification and steam distillation or extraction.

Step 2: Reduction of 8-Methyl-5-nitroquinoline to 5-Amino-8-methylquinoline

The reduction of the nitro group can be achieved under various conditions.[17][18]

  • Reagents: 8-Methyl-5-nitroquinoline, Reducing agent (e.g., SnCl₂/HCl, H₂/Pd-C, or hydrazine hydrate with a catalyst).

  • Procedure (using SnCl₂/HCl):

    • Dissolve 8-methyl-5-nitroquinoline in concentrated HCl.

    • Add a solution of SnCl₂ in HCl portion-wise.

    • Heat the mixture until the reaction is complete.

    • Basify the cooled reaction mixture to precipitate the amine, which is then extracted and purified.

Step 3: Sandmeyer Reaction to 5-Cyano-8-methylquinoline

This classic transformation converts an amino group to a cyano group via a diazonium salt.

  • Reagents: 5-Amino-8-methylquinoline, Sodium nitrite, HCl, Copper(I) cyanide.

  • Procedure:

    • Dissolve the amine in aqueous HCl and cool to 0-5 °C.

    • Add a solution of sodium nitrite dropwise to form the diazonium salt.

    • In a separate flask, prepare a solution of CuCN.

    • Slowly add the cold diazonium salt solution to the CuCN solution.

    • Warm the mixture to room temperature and then heat to drive the reaction to completion.

    • The nitrile is isolated by extraction and purified.

Step 4: Reduction of 5-Cyano-8-methylquinoline to this compound

The reduction of a nitrile to a primary amine can be accomplished with several reducing agents.[19][20][21][22][23]

  • Reagents: 5-Cyano-8-methylquinoline, Reducing agent (e.g., LiAlH₄ in THF or catalytic hydrogenation with Raney Nickel).

  • Procedure (using LiAlH₄):

    • In an inert atmosphere, add a solution of the nitrile in dry THF to a stirred suspension of LiAlH₄ in THF at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux to completion.

    • Carefully quench the excess LiAlH₄ with water and aqueous NaOH.

    • Filter the resulting salts and extract the amine from the filtrate.

Route C: Doebner-von Miller Synthesis and Subsequent Elaboration

This route utilizes the Doebner-von Miller reaction, a more versatile method for quinoline synthesis than the Skraup reaction, to construct a substituted quinoline that can be further elaborated.[24][25][26][27]

Workflow Diagram

Route_C start 2-Methylaniline + Crotonaldehyde step1 Doebner-von Miller Reaction intermediate1 2,8-Dimethylquinoline step2 Oxidation of 2-Methyl Group intermediate2 8-Methylquinoline-2-carboxylic acid step3 Conversion to Amide intermediate3 8-Methylquinoline-2-carboxamide step4 Hofmann Rearrangement intermediate4 8-Methylquinolin-2-amine step5 Sandmeyer Reaction to Nitrile intermediate5 8-Methylquinoline-2-carbonitrile step6 Reduction to Amine product (8-Methylquinolin-2-yl)methanamine (Isomer of Target) caption Route C: Doebner-von Miller approach.

Caption: Synthetic workflow for Route C (leading to an isomer).

Note: A direct Doebner-von Miller approach to a 5-functionalized-8-methylquinoline is challenging. The above illustrates a plausible, albeit indirect, route that would yield an isomer. A more direct approach would be to use a substituted aniline in the Doebner-von Miller reaction, similar to Route B.

Discussion of Route C Feasibility

The Doebner-von Miller reaction of o-toluidine with crotonaldehyde would be expected to produce primarily 2,8-dimethylquinoline. The subsequent selective functionalization of the 5-position of this product would face similar regioselectivity challenges as in Route A.

Alternatively, one could envision a multi-step sequence starting with a different aniline. For instance, starting with an aminobenzoic acid could lead to a quinoline carboxylic acid, which could then be converted to the aminomethyl group via its amide and a Hofmann rearrangement followed by reduction. However, such a route would be lengthy and likely low-yielding.

Given the complexities and likely low yields, Route C, as a distinct and advantageous strategy, is less viable than Routes A and B for the specific synthesis of this compound.

Conclusion and Recommendations

Based on this comparative analysis, Route A and Route B present the most promising strategies for the synthesis of this compound.

  • Route A is attractive due to its potentially shorter sequence. However, its success is highly dependent on achieving good regioselectivity in the initial functionalization step. A thorough investigation of the Vilsmeier-Haack and chloromethylation reactions on 8-methylquinoline would be the critical first step in assessing the viability of this route.

  • Route B offers a more controlled, albeit longer, approach. The formation of the quinoline ring with the key functional group already in place circumvents the regioselectivity issues of Route A. The individual steps are well-established transformations, which may lead to a more reproducible, though more labor-intensive, synthesis. The primary challenge in this route is the management of the potentially hazardous Skraup reaction.

For a research setting where material throughput is not the primary concern, Route B may offer a higher probability of success due to its reliance on more predictable transformations. For process development, where step-economy is crucial, an initial investment in optimizing the regioselectivity of Route A could be highly beneficial.

This guide provides a framework for researchers to make an informed decision on the most suitable synthetic strategy for obtaining this compound, balancing the trade-offs between the number of steps, potential yields, and experimental challenges.

References

  • Delépine, M. Sur une nouvelle méthode de préparation des amines primaires. Bull. Soc. Chim. Fr.1895, 13, 352-361.
  • Gabriel, S. Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Ber. Dtsch. Chem. Ges.1887, 20, 2224–2236.
  • The Delépine Reaction. Organic Chemistry Portal. [Link]

  • The Gabriel Synthesis. Master Organic Chemistry. [Link]

  • Gabriel Synthesis. Chemistry LibreTexts. [Link]

  • Delepine Amine Synthesis. Scribd. [Link]

  • Delépine amine synthesis. Semantic Scholar. [Link]

  • Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). OrgoSolver. [Link]

  • The Gabriel Synthesis. Chemistry Steps. [Link]

  • Cai, C., et al. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New J. Chem.2021, 45, 13425-13432.
  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate. [Link]

  • Method for the hydrogenation of nitriles to primary amines.
  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering2018, 62(4), 436-451.
  • Liu, W., & Liu, J. Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. 2022.
  • Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO. The Journal of Physical Chemistry C2023, 127(18), 8645–8654.
  • Doebner–Miller reaction. Wikipedia. [Link]

  • Doebner-Miller Reaction. SynArchive. [Link]

  • Synthesis of Quinoline and its Derivatives using Various Name Reactions: An Overview. IIP Series. [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry2006, 71(12), 4618–4621.
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Med. Chem.2021, 12, 108-115.
  • General reaction scheme of Doebner–von Miller quinoline synthesis. ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules2021, 26(16), 4948.
  • Ring closure by Vilsmeier–Haack formylation reaction. ResearchGate. [Link]

  • The Preparation of Quinolines by a Modified Skraup Reaction. J. Am. Chem. Soc.1944, 66(2), 220–222.
  • A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies2015, 2(6), 01-05.
  • 2-Methyl-5-chloromethyl-8-hydroxyquinoline. Molbank2001, 2001(3), M208.
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  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies2021, 9(1), 3018-3022.
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
  • Sommelet Reaction. Name-Reaction.com. [Link]

  • Synthesis of 2-methyl-8-cyano-5,6,7,8-tetrahydroquinoline. PrepChem.com. [Link]

  • Synthesis of aminoquinolines 5a–x in two steps. ResearchGate. [Link]

  • Preparation of aromatic aldehydes by the Sommelet reaction.
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  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. J. Iran. Chem. Soc.2020, 17, 2491–2523.
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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling (8-Methylquinolin-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. Among these, (8-Methylquinolin-5-yl)methanamine, a quinoline derivative, presents a unique set of handling requirements to ensure the safety of laboratory personnel. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with this compound. Our focus is on fostering a culture of safety through a deep understanding of the "why" behind each procedural step, ensuring that every action is a self-validating component of a robust safety system.

Understanding the Hazard: A Proactive Stance on Safety

This compound, with CAS Number 1211489-11-0 and molecular formula C11H12N2, is a compound for which comprehensive toxicological data is still developing.[1] However, based on the known hazards of related quinoline structures, a cautious and proactive approach is warranted. Structurally similar compounds are known to cause skin irritation, serious eye irritation, and respiratory irritation.[2][3][4] Therefore, it is imperative to handle this compound with the assumption that it poses similar risks.

Key Physicochemical Data:

PropertyValueSource
CAS Number 1211489-11-0Synblock[1]
Molecular Formula C11H12N2Synblock[1]
Molecular Weight 172.23 g/mol Synblock[1]

This data is essential for accurate weighing and solution preparation, forming the foundation of safe experimental design.

The Core of Protection: A Multi-Layered PPE Strategy

A comprehensive PPE strategy is the cornerstone of safe handling. The following sections detail the minimum required PPE, with an emphasis on the rationale behind each selection.

Direct skin contact is a primary route of exposure. Given the lack of specific chemical resistance data for this compound, a conservative approach of double-gloving is recommended.

  • Inner Glove: A thinner, nitrile examination glove provides a comfortable base layer.

  • Outer Glove: A thicker, chemical-resistant glove, such as nitrile or neoprene, should be worn over the inner glove.[5] It is crucial to select gloves with a thickness of at least 5 mils.[5]

Procedural Note: Gloves should be changed immediately upon any suspected contact with the chemical. For prolonged handling, it is advisable to change outer gloves at regular intervals (e.g., every 30-60 minutes) to mitigate the risk of breakthrough, even in the absence of visible contamination.

The potential for serious eye irritation necessitates robust eye and face protection.

  • Safety Goggles: Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect from splashes and airborne particles.[5] Standard safety glasses with side shields are insufficient.

  • Face Shield: When there is a significant risk of splashing, such as during bulk transfers or when working with larger volumes, a face shield should be worn in conjunction with safety goggles to provide full facial protection.

A long-sleeved, knee-length laboratory coat must be worn and kept fastened to protect against accidental skin contact.[5] For procedures with a higher risk of spillage, consider the use of a chemically resistant apron over the lab coat.

Handling of this compound should ideally occur within a certified chemical fume hood to minimize inhalation exposure. However, in situations where this is not feasible or when there is a risk of aerosolization (e.g., weighing fine powders, sonication), respiratory protection is required.[5]

  • NIOSH-Approved Respirator: A half-mask or full-face respirator equipped with a combination of organic vapor and P100 (particulate) cartridges is recommended.[5] Proper fit-testing of the respirator is essential to ensure its effectiveness.

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to guide researchers through the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A 1. Don PPE B 2. Prepare Work Area (Fume Hood) A->B C 3. Assemble Equipment B->C D 4. Weigh/Measure Compound C->D Proceed to Handling E 5. Perform Experiment D->E F 6. Decontaminate Work Surfaces E->F G 7. Segregate Waste F->G Proceed to Disposal H 8. Doff PPE G->H I 9. Wash Hands H->I

Safe Handling Workflow for this compound
  • Donning PPE: Before entering the laboratory area where the compound will be handled, don all required PPE as outlined in Section 2.

  • Work Area Preparation: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, plastic-backed paper.

  • Equipment Assembly: Gather all necessary glassware and equipment.

  • Weighing and Measuring: Conduct all weighing and measuring of the compound within the fume hood.

  • Experimental Procedure: Carry out the experiment, keeping the sash of the fume hood at the lowest practical height.

  • Decontamination: Upon completion of the experiment, decontaminate all surfaces and equipment.

  • Waste Segregation: Dispose of all contaminated materials in a clearly labeled, sealed hazardous waste container.

  • Doffing PPE: Remove PPE in the designated area, being careful to avoid self-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2]

Emergency Protocols: Preparedness is Paramount

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth. Place the contaminated material into a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

All waste materials contaminated with this compound, including empty containers, used PPE, and absorbent materials, must be disposed of as hazardous chemical waste.[2] Do not dispose of this chemical down the drain or in the regular trash.[4] Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • Personal protective equipment for handling 10-Hydroxybenzo[h]quinoline. Benchchem.
  • This compound CAS 1211489-11-0. Synblock.
  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 8-Methylquinoline SDS, 611-32-5 Safety Data Sheets. ECHEMI.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 8-Methylquinoline - SAFETY DATA SHEET.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
  • Safety Data Sheet. Key Organics. (2017).
  • Safety Data Sheet: 8-Methylquinoline. (2021).
  • NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive.
  • 8-Methylquinoline | 611-32-5. Tokyo Chemical Industry (India) Pvt. Ltd.
  • Personal protective equipment for preparing toxic drugs. GERPAC.
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  • 8-Methylquinoline 97 611-32-5. Sigma-Aldrich.

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.